molecular formula C8H13NO3 B1433568 Methyl 1-methyl-6-oxopiperidine-2-carboxylate CAS No. 20845-27-6

Methyl 1-methyl-6-oxopiperidine-2-carboxylate

Cat. No.: B1433568
CAS No.: 20845-27-6
M. Wt: 171.19 g/mol
InChI Key: GLXXVTTTXQNAHY-UHFFFAOYSA-N
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Description

Methyl 1-methyl-6-oxopiperidine-2-carboxylate (CAS 20845-27-6) is a high-purity piperidine-based chemical building block designed for research and development applications. This compound features a molecular formula of C8H13NO3 and a molecular weight of 171.19 g/mol . Its structure incorporates both an ester and a lactam functional group, making it a versatile intermediate in organic synthesis, particularly for constructing more complex nitrogen-containing heterocycles. Piperidine and lactam scaffolds are of considerable interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules and natural products . As such, this compound serves as a key precursor for scientists working in the synthesis of novel pharmaceuticals and complex organic structures. Researchers can utilize this material in various transformations, including ring-opening reactions, further functionalization of the carbonyl groups, or as a starting point for generating compound libraries. Handle with care; this product has associated hazard warnings . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 1-methyl-6-oxopiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-9-6(8(11)12-2)4-3-5-7(9)10/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXXVTTTXQNAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Methyl 1-methyl-6-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

Methyl 1-methyl-6-oxopiperidine-2-carboxylate is a pivotal heterocyclic scaffold and a versatile intermediate in the synthesis of complex pharmaceutical agents and natural product analogues. Its structure, featuring a lactam ring, a stereocenter at the C-2 position, and functional handles for further elaboration, makes it a valuable building block for drug discovery professionals. This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this molecule. We will dissect key methodologies, including the classical Dieckmann condensation, strategic N-alkylation of a piperidone precursor, and catalytic hydrogenation of pyridone systems. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the routes are presented to equip researchers with the knowledge for efficient and rational synthesis.

Introduction and Strategic Overview

The 6-oxopiperidine-2-carboxylate core is a delta-lactam structure that serves as a constrained alpha-amino acid derivative.[1][2] The addition of a methyl group to the lactam nitrogen (N-1) modulates the compound's electronic and steric properties, influencing its reactivity and biological interactions. The synthesis of the target molecule, this compound, can be approached through several distinct strategies, primarily revolving around the timing of ring formation and N-alkylation.

The three dominant retrosynthetic approaches are:

  • Intramolecular Cyclization: Constructing the piperidone ring from an acyclic N-methylated diester precursor via a Dieckmann condensation. This is often a robust method for forming 5- and 6-membered rings.[3][4]

  • N-Alkylation of a Pre-formed Ring: Synthesizing the parent Methyl 6-oxopiperidine-2-carboxylate scaffold first, followed by a selective methylation of the lactam nitrogen.[5]

  • Heteroaromatic Ring Reduction: Starting with a corresponding N-methylated pyridone derivative and reducing the aromatic ring via catalytic hydrogenation to yield the saturated lactam.

This guide will explore these routes, providing the mechanistic rationale and practical considerations for each.

Principal Synthetic Methodologies

Route 1: Dieckmann Condensation of an N-Methylated Acyclic Diester

The Dieckmann condensation is a powerful intramolecular, base-catalyzed reaction of a diester to form a β-keto ester.[4][6][7] For the synthesis of our target molecule, this involves the cyclization of a suitably substituted N-methylated adipate diester. This approach builds the core piperidone ring with the ester and future keto group correctly positioned.

Causality and Mechanistic Insight: The reaction is initiated by a strong base (e.g., sodium ethoxide, sodium hydride) which deprotonates the α-carbon of one of the ester groups to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group.[3][7] The subsequent elimination of an alkoxide leaving group generates the cyclic β-keto ester. The reaction is driven to completion because the resulting β-keto ester has an acidic proton between the two carbonyls, which is readily deprotonated by the base, making the final deprotonation step effectively irreversible.[4]

G cluster_0 Precursor Synthesis cluster_1 Cyclization A Dimethyl Adipate Derivative (e.g., Dimethyl 2-bromoadipate) C N-Methylated Diester Precursor A->C Nucleophilic Substitution B Methylamine (CH3NH2) B->C D N-Methylated Diester Precursor E This compound (Target Molecule) D->E Dieckmann Condensation (e.g., NaH, Toluene)

Caption: Workflow for Route 1 via Dieckmann Condensation.

Advantages:

  • High convergence and efficiency in ring formation.

  • Well-established and reliable classical reaction.

Challenges:

  • Requires the prior synthesis of the specific acyclic diester precursor.

  • Careful control of reaction conditions is necessary to avoid side reactions like intermolecular condensation.

Route 2: N-Alkylation of Methyl 6-oxopiperidine-2-carboxylate

This strategy involves forming the piperidone ring first and then introducing the N-methyl group in a subsequent step. This is a logical approach if the parent lactam, Methyl 6-oxopiperidine-2-carboxylate, is readily available or simpler to synthesize than the N-methylated acyclic precursor required for Route 1.

Causality and Mechanistic Insight: The N-alkylation of a lactam is a standard nucleophilic substitution reaction.[5] A suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the amide nitrogen, creating a highly nucleophilic lactam anion. This anion then attacks a methylating agent, like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), displacing the halide or sulfate leaving group to form the N-methylated product. N-alkylation is generally favored over O-alkylation for lactams.[8]

G cluster_0 Precursor Synthesis cluster_1 N-Methylation A Acyclic Amino Diester B Methyl 6-oxopiperidine-2-carboxylate A->B Cyclization C Methyl 6-oxopiperidine-2-carboxylate D This compound (Target Molecule) C->D N-Alkylation (e.g., CH3I, NaH)

Caption: Workflow for Route 2 via N-Alkylation.

Advantages:

  • Modular approach, separating ring formation from N-functionalization.

  • Can be advantageous if the parent lactam is commercially available.

Challenges:

  • Requires handling of potent and potentially hazardous alkylating agents.

  • The synthesis of the initial Methyl 6-oxopiperidine-2-carboxylate may be non-trivial.

Route 3: Catalytic Hydrogenation of a Pyridone Precursor

This method leverages the reduction of a heteroaromatic precursor, specifically a derivative of 2-pyridone. The saturation of the ring provides direct access to the desired piperidone scaffold.

Causality and Mechanistic Insight: Catalytic hydrogenation involves the addition of hydrogen across the double bonds of the pyridone ring in the presence of a metal catalyst.[9] Catalysts such as platinum oxide (PtO₂) or rhodium-on-carbon (Rh/C) are commonly employed.[10][11] The reaction typically requires elevated pressures of hydrogen gas and a suitable solvent like methanol or acetic acid. The pyridine nitrogen can sometimes act as a catalyst poison, but the electronic nature of the pyridone ring and the presence of substituents can mitigate this effect, allowing for successful reduction.[10]

G A Methyl 1-methyl-6-oxo-1,6- dihydropyridine-2-carboxylate (Pyridone Precursor) B This compound (Target Molecule) A->B Catalytic Hydrogenation (H2, PtO2 or Rh/C)

Caption: Workflow for Route 3 via Pyridone Hydrogenation.

Advantages:

  • Potentially a very direct and atom-economical route if the pyridone precursor is accessible.

  • Avoids the use of strong bases or alkylating agents.

Challenges:

  • Synthesis of the substituted pyridone starting material can be complex.

  • Requires specialized high-pressure hydrogenation equipment.

  • Catalyst poisoning can be an issue, leading to incomplete reactions or the need for high catalyst loading.[10]

Comparative Analysis of Synthetic Routes

Parameter Route 1: Dieckmann Condensation Route 2: N-Alkylation Route 3: Catalytic Hydrogenation
Key Reaction Intramolecular Claisen CondensationNucleophilic Substitution (N-Alkylation)Heteroaromatic Ring Reduction
Starting Materials N-methylated acyclic diesterMethyl 6-oxopiperidine-2-carboxylate, Methylating agentN-methylated pyridone carboxylate
Advantages Robust C-C bond formation, good for ring construction.Modular and straightforward if precursor is available.Atom economical, clean reaction profile.
Disadvantages Multi-step precursor synthesis. Requires strong base.Requires synthesis of parent lactam. Use of toxic alkylating agents.Requires specialized high-pressure equipment. Potential catalyst poisoning.

Detailed Experimental Protocol: Route 1

This section provides a representative, self-validating protocol for the synthesis of this compound via the Dieckmann condensation pathway.

Part A: Synthesis of Diethyl 2-(Methylamino)adipate (Precursor)

Materials:

  • Diethyl 2-bromoadipate

  • Methylamine (40% solution in water)

  • Acetonitrile

  • Potassium carbonate (K₂CO₃)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of diethyl 2-bromoadipate (1 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add methylamine solution (3 eq) dropwise at room temperature.

  • Stir the reaction mixture at 50°C for 16 hours. Monitor reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude diethyl 2-(methylamino)adipate, which can be used in the next step without further purification.

Safety: Methylamine is a corrosive and flammable gas/liquid. Diethyl 2-bromoadipate is a lachrymator. Perform all operations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part B: Dieckmann Cyclization

Materials:

  • Diethyl 2-(methylamino)adipate (from Part A)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

Procedure:

  • Wash sodium hydride (1.2 eq) with anhydrous hexanes to remove mineral oil and suspend it in anhydrous toluene under an inert atmosphere (Nitrogen or Argon).

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of diethyl 2-(methylamino)adipate (1 eq) in anhydrous toluene dropwise to the NaH suspension over 30 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80°C for 4 hours. Hydrogen gas evolution will be observed.

  • Cool the reaction mixture back to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • The resulting crude product is the ethyl ester. For the target methyl ester, transesterification or starting with the dimethyl adipate derivative is required. If starting with the dimethyl ester, the product can be purified by silica gel column chromatography to yield this compound.

Safety: Sodium hydride is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle exclusively under an inert atmosphere. The quenching step is highly exothermic and must be performed slowly and with extreme caution.

Conclusion

The synthesis of this compound can be successfully achieved through several strategic routes. The Dieckmann condensation offers a classic and robust method for constructing the core lactam ring from an acyclic precursor. Alternatively, N-alkylation of a pre-formed piperidone or catalytic hydrogenation of a pyridone provides viable, albeit different, strategic approaches, each with its own set of advantages and challenges. The choice of synthetic route will ultimately depend on factors such as starting material availability, scalability requirements, and the specific equipment and expertise available in the laboratory. This guide provides the foundational knowledge and practical insights necessary for researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives . ResearchGate. Available at: [Link]

  • 1-Methyl-6-oxopiperidine-2-carboxylic acid | C7H11NO3 . PubChem. Available at: [Link]

  • Dieckmann Condensation - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 . PubChem. Available at: [Link]

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An In-Depth Technical Guide to the Chemical Properties of Methyl 1-methyl-6-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of Methyl 1-methyl-6-oxopiperidine-2-carboxylate. The document is intended for researchers, medicinal chemists, and drug development professionals who utilize complex heterocyclic scaffolds in their work.

Introduction

This compound is a substituted piperidine derivative featuring a lactam (a cyclic amide), an N-methyl group, and a methyl ester. Its core structure, the 6-oxopiperidine-2-carboxylate scaffold, is a valuable building block in synthetic organic chemistry and medicinal chemistry, serving as a key intermediate for various biologically active compounds.[1] The addition of a methyl group to the nitrogen atom can significantly alter the molecule's physicochemical properties, including its solubility, metabolic stability, and interaction with biological targets, a phenomenon often referred to as the "magic methyl" effect in drug design.[2] This guide synthesizes structural data, predictable reactivity, and spectroscopic information to provide a robust resource for its application in research and development.

Physicochemical and Structural Properties

The fundamental properties of this compound define its behavior in chemical and biological systems. These properties are summarized below.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 20845-27-6[3]
Molecular Formula C₈H₁₃NO₃[3]
Molecular Weight 171.19 g/mol [3]
Exact Mass 171.089543 Da[3]
Canonical SMILES CN1C(CCCC1=O)C(=O)OC[4]
InChIKey YZEGGKQFWJCIQG-UHFFFAOYSA-N[4]
Predicted XLogP3 1.1[4]
Topological Polar Surface Area 46.6 Ų[5]

Synthesis and Purification

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical synthetic pathway can be designed based on established organic chemistry principles, such as the Dieckmann condensation for ring formation followed by N-alkylation.

Proposed Synthetic Workflow

The synthesis commences with a suitable acyclic diester, which undergoes an intramolecular condensation to form the piperidine ring. The resulting lactam ester is then methylated at the nitrogen atom to yield the final product.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Purification A Dimethyl 2-(methylamino)heptanedioate B This compound A->B  NaH or NaOMe (Base)  Toluene, reflux  (Dieckmann Condensation) C Crude Product B->C D Purified Product C->D  Silica Gel Chromatography  (e.g., Ethyl Acetate/Hexane)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on analogous chemical transformations.

Step 1: Synthesis of this compound

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • Solvent: Wash the sodium hydride with dry hexanes to remove the mineral oil, then suspend it in anhydrous toluene.

  • Reactant Addition: Dissolve dimethyl 2-(methylamino)heptanedioate (1.0 equivalent) in anhydrous toluene. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C.

    • Causality: The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the carbon alpha to one of the ester groups, initiating the intramolecular cyclization without competing saponification. Toluene is an appropriate high-boiling, aprotic solvent.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Quench: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Causality: Quenching with a mild acid like NH₄Cl neutralizes the basic alkoxide formed during the reaction, preventing potential side reactions upon workup.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Purification

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel.

  • Elution: Use a gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes.

  • Analysis: Collect fractions and analyze by TLC. Combine the fractions containing the pure product and evaporate the solvent in vacuo to yield this compound as a clear oil or low-melting solid.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following data are predicted based on the known effects of the constituent functional groups.

TechniquePredicted Observations
¹H NMR (400 MHz, CDCl₃)δ ~3.75 (s, 3H, -OCH₃), δ ~3.40 (dd, 1H, H-2), δ ~2.95 (s, 3H, N-CH₃), δ ~2.40 (m, 2H, H-5), δ ~1.90-2.10 (m, 4H, H-3, H-4).
¹³C NMR (100 MHz, CDCl₃)δ ~172.5 (C=O, ester), δ ~170.0 (C=O, lactam), δ ~60.0 (C-2), δ ~52.0 (-OCH₃), δ ~45.0 (N-CH₂), δ ~35.0 (N-CH₃), δ ~30.0 (C-5), δ ~25.0 (C-4), δ ~22.0 (C-3).
FT-IR (KBr, cm⁻¹)~2950 (C-H stretch), ~1735 (C=O ester stretch, strong), ~1680 (C=O lactam stretch, strong), ~1200 (C-O stretch).[6]
Mass Spec. (EI) Molecular Ion (M⁺) at m/z = 171. Key fragments at m/z = 140 ([M-OCH₃]⁺), m/z = 112 ([M-COOCH₃]⁺).

Chemical Reactivity and Stability

The reactivity of the molecule is dominated by its two carbonyl-containing functional groups: the ester and the lactam.

G cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_enolate Enolate Chemistry center_mol This compound hydrolysis_acid Acidic (H₃O⁺) center_mol->hydrolysis_acid Ester Hydrolysis hydrolysis_base Basic (NaOH, H₂O) center_mol->hydrolysis_base Ester & Lactam Hydrolysis reduction Strong Reducing Agent (e.g., LiAlH₄) center_mol->reduction Ester & Lactam Reduction enolate Base (e.g., LDA) center_mol->enolate Deprotonation at C2 product_acid 1-methyl-6-oxopiperidine-2-carboxylic acid hydrolysis_acid->product_acid product_reduction 1-Methyl-2-(hydroxymethyl)piperidine product_enolate C2-Enolate for Alkylation

Caption: Key reactivity pathways for this compound.

  • Hydrolysis: The ester is susceptible to both acid- and base-catalyzed hydrolysis to yield the corresponding carboxylic acid.[7] The lactam is more stable but can be hydrolyzed under more forceful basic or acidic conditions to yield the ring-opened amino acid.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ester and the lactam carbonyl groups, leading to the formation of 1-methyl-2-(hydroxymethyl)piperidine.

  • Enolate Formation: The proton at the C-2 position is acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting enolate can be used as a nucleophile in alkylation or condensation reactions, allowing for further functionalization at this position.

  • Stability and Storage: The compound is expected to be stable under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated place to prevent hydrolysis.[8]

Relevance in Medicinal Chemistry and Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The 6-oxopiperidine-2-carboxylate moiety, as a constrained derivative of glutamic acid, is of particular interest.

  • Scaffold for Bioactive Molecules: Derivatives of 6-oxopiperidine-2-carboxylic acid have been investigated as antagonists for the N-methyl-D-aspartate (NMDA) receptor, indicating the potential of this core structure in developing treatments for neurological disorders.[1]

  • Impact of N-Methylation: The introduction of the N-methyl group is a common lead optimization strategy.[9] It can:

    • Increase Lipophilicity: Potentially improving membrane permeability and blood-brain barrier penetration.

    • Block Metabolism: Prevent N-dealkylation, which is a common metabolic pathway, thereby increasing the compound's half-life.

    • Modulate Conformation: The methyl group can influence the conformational preference of the piperidine ring, which may lead to enhanced binding affinity for a biological target.[2]

Safety and Handling

Based on data for the analogous carboxylic acid, this compound should be handled with appropriate care.[7]

  • GHS Hazard Classification:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Recommended Precautions:

    • Handle in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

    • In case of contact, flush the affected area with copious amounts of water and seek medical advice.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives.
  • PubChem. (n.d.). 1-Methyl-6-oxopiperidine-2-carboxylic acid.
  • PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid.
  • Combi-Blocks, Inc. (2023). JR-0732 - Safety Data Sheet.
  • ACS Publications. (n.d.). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.
  • PubChem. (n.d.). Methyl 1-methylpiperidine-2-carboxylate.
  • ResearchGate. (n.g.). Figure S6. 13 C-NMR spectrum of methyl....
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  • ChemScene. (n.d.). Methyl 2-oxopiperidine-4-carboxylate.
  • Sigma-Aldrich. (n.d.). Methyl 6-oxopiperidine-2-carboxylate.
  • PubMed. (2013). [Application of methyl in drug design].
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  • Echemi. (n.d.). methyl1-methyl-6-oxopiperidine-2-carboxylate.
  • PubChemLite. (n.d.). Methyl 6-oxopiperidine-2-carboxylate (C7H11NO3).
  • Benchchem. (n.d.). 6-Oxopiperidine-2-carboxylate.
  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.
  • HMDB. (2014). Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705).
  • PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
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Methyl 1-methyl-6-oxopiperidine-2-carboxylate as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 1-methyl-6-oxopiperidine-2-carboxylate: A Versatile Intermediate in Modern Synthesis

Introduction

In the landscape of pharmaceutical development and complex molecule synthesis, the piperidine scaffold stands out as a "privileged structure" due to its frequent appearance in a vast array of clinically approved drugs and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for interacting with biological targets.[2] Within this important class of heterocycles, This compound emerges as a highly functionalized and synthetically versatile intermediate.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of this key intermediate. We will delve into its physicochemical properties, explore robust synthetic methodologies, and analyze its reactivity, showcasing its potential as a cornerstone for the synthesis of novel chemical entities. By explaining the causality behind experimental choices and grounding our discussion in authoritative references, this document serves as both a practical guide and a strategic resource for leveraging this powerful synthetic tool.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. This compound, a derivative of pipecolic acid, is a chiral molecule featuring a lactam, an ester, and a tertiary amine, offering multiple handles for chemical modification.

Key Properties Summary

The table below summarizes the core physicochemical data for the parent carboxylic acid and the target methyl ester.

PropertyValue (for Methyl Ester)Value (for Carboxylic Acid)Source
IUPAC Name 1-Methyl-6-oxo-piperidine-2-carboxylic acid methyl ester1-methyl-6-oxopiperidine-2-carboxylic acid[3]
CAS Number 20845-27-61367674-43-8[3][4]
Molecular Formula C₈H₁₃NO₃C₇H₁₁NO₃[3][4]
Molecular Weight 171.19 g/mol 157.17 g/mol [3][4]
Canonical SMILES CN1C(CCCC1=O)C(=O)OCCN1C(CCCC1=O)C(=O)O[4]
InChIKey GTXXDFUYEKXHRF-UHFFFAOYSA-NGTXXDFUYEKXHRF-UHFFFAOYSA-N[4]
Physical Form Solid (predicted)Data not available[5]
Safety and Handling

Based on the GHS classification for the parent carboxylic acid, appropriate safety measures should be taken. The compound is expected to cause skin and serious eye irritation and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use a dust mask or work in a well-ventilated fume hood.

  • Handling: Avoid breathing dust. Prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Synthesis of this compound

The synthesis of this intermediate can be approached through several logical pathways. A highly efficient and straightforward method involves the direct esterification of its corresponding carboxylic acid, 1-methyl-6-oxopiperidine-2-carboxylic acid. This precursor itself can be synthesized from commercially available starting materials.

Synthetic Workflow Overview

The overall transformation can be visualized as a two-step process starting from 6-oxopiperidine-2-carboxylic acid: N-methylation followed by esterification.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Esterification A 6-Oxopiperidine-2-carboxylic Acid (CAS: 3770-22-7) B 1-Methyl-6-oxopiperidine-2-carboxylic Acid (CAS: 1367674-43-8) A->B  Base (e.g., NaH)  Methyl Iodide (CH3I)  in THF C This compound (CAS: 20845-27-6) B->C  Methanol (CH3OH)  Thionyl Chloride (SOCl2) or H2SO4 (cat.)  Heat

Caption: Proposed two-step synthesis of the target intermediate.

Detailed Experimental Protocol: Fischer Esterification

This protocol details the synthesis of the title compound from its carboxylic acid precursor using a classic Fischer-Speier esterification method, which is well-suited for its structural features.

Materials:

  • 1-methyl-6-oxopiperidine-2-carboxylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (20-30 mL per gram of acid)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic amount, ~0.05 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methyl-6-oxopiperidine-2-carboxylic acid.

  • Reagent Addition: Add anhydrous methanol to dissolve the starting material. Carefully and slowly add the catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting acid spot.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Workup - Extraction: Most of the methanol is removed under reduced pressure. The remaining aqueous residue is then extracted three times with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. This removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude ester can be purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Reactivity and Applications as a Synthetic Intermediate

The true value of this compound lies in the distinct reactivity of its functional groups, which can be selectively addressed to build molecular complexity.

Key Reactive Sites and Transformations
  • Lactam Carbonyl (C6-oxo): The amide bond is relatively stable, but the carbonyl can be targeted.

    • Reduction: Strong reducing agents like Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) can reduce the lactam to afford the corresponding N-methyl piperidine derivative, Methyl 1-methylpiperidine-2-carboxylate. This transformation is fundamental for converting the rigid lactam scaffold into a flexible piperidine ring, a common core in many pharmaceuticals.[6]

  • Ester Group (C2-carboxylate): The methyl ester is a versatile handle for various modifications.

    • Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) or acid-catalyzed hydrolysis will revert the ester to the carboxylic acid, which can then be coupled with amines to form amides using standard coupling reagents (e.g., HATU, EDC).

    • Reduction: The ester can be selectively reduced to a primary alcohol using reagents like LiBH₄, leaving the lactam intact.

    • Grignard Reaction: Reaction with Grignard reagents (R-MgBr) can convert the ester into a tertiary alcohol.

  • α-Protons (C3 and C5): The protons adjacent to the carbonyl groups can be deprotonated with a strong base to form enolates, allowing for alkylation or other C-C bond-forming reactions.

G Core This compound P1 Methyl 1-methylpiperidine-2-carboxylate (Piperidine Core) Core->P1  Lactam Reduction  (e.g., LiAlH4) P2 1-Methyl-6-oxopiperidine-2-carboxamide (Amide Derivatives) Core->P2  1. Hydrolysis (LiOH)  2. Amide Coupling (HATU, R-NH2) P3 (1-Methyl-6-oxopiperidin-2-yl)methanol (Primary Alcohol) Core->P3  Ester Reduction  (e.g., LiBH4) P4 Alkylated Derivatives (C-C Bond Formation) Core->P4  Enolate Formation & Alkylation  (e.g., LDA, R-X)

Caption: Key synthetic transformations of the intermediate.

Applications in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, found in drugs targeting a wide range of diseases, including central nervous system (CNS) disorders and cancer.[2] this compound serves as an excellent starting point for accessing novel analogs of these drugs.

  • Scaffold for CNS Agents: Many CNS-active drugs, such as methylphenidate (Ritalin) and various opioids, feature a substituted piperidine core. The transformations described above allow for the synthesis of diverse libraries of piperidine derivatives for screening against CNS targets.[7]

  • Synthesis of Enzyme Inhibitors: Pipecolic acid and its derivatives are known to be utilized in the synthesis of enzyme inhibitors.[8] The defined stereochemistry at C2 and the potential for further functionalization make this intermediate valuable for creating potent and selective inhibitors.

  • Building Block for Natural Product Synthesis: Piperidine alkaloids are a large class of natural products with diverse biological activities.[1][9] This intermediate can serve as a chiral building block in the total synthesis of such complex molecules.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for synthetic and medicinal chemists. Its well-defined structure, featuring multiple, orthogonally reactive functional groups, provides a robust platform for the efficient construction of complex molecular architectures. From the creation of diverse compound libraries for high-throughput screening to the targeted synthesis of complex natural products and novel pharmaceutical agents, its utility is broad and significant. The synthetic protocols and reactivity patterns outlined in this guide demonstrate its value and provide a framework for its successful application in research and development. As the demand for novel therapeutics continues to grow, the importance of versatile intermediates like this one will only increase, solidifying its place in the modern synthetic chemist's toolbox.

References

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Sources

A Guide to the Spectroscopic Characterization of Methyl 1-methyl-6-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating a Core Heterocyclic Structure

Methyl 1-methyl-6-oxopiperidine-2-carboxylate is a substituted piperidine, a class of nitrogen-containing heterocyclic compounds of immense interest in medicinal chemistry and drug development. The piperidine ring is a common scaffold in many pharmacologically active molecules.[1] The precise characterization of its derivatives is paramount for ensuring structural integrity, predicting reactivity, and understanding structure-activity relationships (SAR).

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in established principles and serve as a practical reference for researchers engaged in organic synthesis and pharmaceutical development.

Compound Profile:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₃NO₃

  • Molecular Weight: 171.19 g/mol

  • CAS Number: 20845-27-6

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information on the chemical environment, connectivity, and spatial arrangement of ¹H and ¹³C nuclei. For this compound, NMR is essential to confirm the N-methylation, the presence of the ester, and the substitution pattern on the piperidine ring.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides a quantitative and qualitative map of all hydrogen atoms in the molecule. The predicted chemical shifts are based on the analysis of similar piperidine structures and standard chemical shift ranges.[2]

Assignment Predicted δ (ppm) Multiplicity Integration Structural Rationale
H-23.5 - 3.8Doublet of Doublets (dd)1HMethine proton alpha to both the ester carbonyl and the nitrogen atom. Its chemical shift is significantly downfield.
O-CH ₃ (Ester)~3.7Singlet (s)3HProtons of the methyl ester group are deshielded by the adjacent oxygen.
N-CH~2.9Singlet (s)3HProtons of the N-methyl group are deshielded by the nitrogen atom.
H-3, H-51.8 - 2.4Multiplet (m)4HDiastereotopic methylene protons adjacent to the chiral center and the lactam carbonyl. They exhibit complex splitting patterns.
H-41.6 - 1.8Multiplet (m)2HMethylene protons on the piperidine ring.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. The presence of two distinct carbonyl signals is a key diagnostic feature. Predicted shifts are based on published data for piperidine derivatives and standard chemical shift tables.[3][4][5]

Assignment Predicted δ (ppm) Structural Rationale
C =O (Ester)170 - 174Carbonyl carbon of the methyl ester functional group.
C =O (Lactam)168 - 172Carbonyl carbon of the cyclic amide (lactam).
C -255 - 60Methine carbon alpha to the nitrogen and the ester carbonyl.
O-C H₃ (Ester)~52Carbon of the methyl ester group.
N-C H₃35 - 40Carbon of the N-methyl group.
C -3, C -5, C -420 - 35Carbons of the piperidine ring methylene groups.
Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to prevent signal broadening.

  • Instrument Setup:

    • Utilize a 400 MHz (or higher) NMR spectrometer.

    • Insert the NMR tube into the probe and lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to a standard range (e.g., -1 to 12 ppm).

    • Apply a standard 90° pulse sequence.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve 5-10 mg in ~0.6 mL CDCl₃ Lock Lock & Shim Prep->Lock AcqH1 Acquire ¹H Spectrum (16 scans) Lock->AcqH1 AcqC13 Acquire ¹³C Spectrum (1024 scans) Lock->AcqC13 Proc Fourier Transform, Phase & Baseline Correction AcqH1->Proc AcqC13->Proc Ref Reference to Solvent Peak Proc->Ref Analysis Assign Peaks, Determine Structure Ref->Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target compound, IR is crucial for confirming the presence of the two distinct carbonyl groups (lactam and ester).

Characteristic IR Absorption Frequencies

The presence of strong absorption bands in the carbonyl region is the most telling feature of the IR spectrum.

Functional Group Predicted Frequency (cm⁻¹) Intensity Vibrational Mode
Ester C=O1735 - 1750StrongStretch
Lactam C=O1640 - 1680StrongStretch
C-O (Ester)1150 - 1250StrongStretch
C-N (Amide/Amine)1100 - 1200MediumStretch
C-H (sp³)2850 - 3000Medium-StrongStretch

Expert Insight: The lactam carbonyl frequency is typically lower than that of the ester carbonyl due to resonance effects involving the nitrogen lone pair, which imparts more single-bond character to the C=O bond. This difference allows for the clear distinction between the two carbonyls.[3]

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Lower the press arm to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is displayed. No further processing is usually required.

IR_Analysis cluster_carbonyl Carbonyl Region cluster_fingerprint Fingerprint Region Molecule This compound Ester Ester C=O ~1740 cm⁻¹ Molecule->Ester Lactam Lactam C=O ~1660 cm⁻¹ Molecule->Lactam CO_Stretch C-O Stretch ~1200 cm⁻¹ Molecule->CO_Stretch CN_Stretch C-N Stretch ~1150 cm⁻¹ Molecule->CN_Stretch

Caption: Key functional groups and their IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. This data is critical for confirming the molecular formula and corroborating the structure determined by NMR.

Molecular Ion and Fragmentation Analysis

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule is expected. Under harsher conditions like Electron Ionization (EI), fragmentation will occur.

m/z Value Proposed Fragment Formula Interpretation
172[M+H]⁺[C₈H₁₄NO₃]⁺Protonated molecular ion (ESI)
171[M]⁺•[C₈H₁₃NO₃]⁺•Molecular ion (EI)
140[M - OCH₃]⁺[C₇H₁₀NO₂]⁺Loss of the methoxy radical from the ester.
112[M - COOCH₃]⁺[C₆H₁₀NO]⁺Loss of the carbomethoxy radical (alpha-cleavage). This is a common and often prominent fragmentation for esters.[6][7]
84[C₅H₁₀N]⁺[C₅H₁₀N]⁺Cleavage of the ring, potentially forming a methyl-dihydropyridinium ion after rearrangement.
59[COOCH₃]⁺[C₂H₃O₂]⁺Carbomethoxy cation.
Experimental Protocol: Mass Spectrometry Data Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings:

    • Operate the mass spectrometer in positive ion mode.

    • Set the capillary voltage (e.g., 3-4 kV) and cone voltage to optimal values for ionization without excessive fragmentation.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition: Acquire data for a short period (e.g., 1 minute) to obtain an averaged spectrum with high ion counts. The resulting spectrum will show the mass-to-charge ratio (m/z) of the ions detected.

MS_Fragmentation M [M]⁺• m/z = 171 F1 [M - OCH₃]⁺ m/z = 140 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 112 M->F2 - •COOCH₃ F3 [C₅H₁₀N]⁺ m/z = 84 F2->F3 Ring Cleavage

Caption: Proposed EI mass spectrometry fragmentation pathway.

Conclusion

The collective application of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of the critical ester and lactam carbonyl functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a self-validating system essential for the rigorous quality control and structural verification required in modern chemical and pharmaceutical research.

References

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  • PubChem. (n.d.). 1-Methyl-6-oxopiperidine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-methylpiperidine-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl.... Retrieved from [Link]

  • PubChemLite. (n.d.). 1-methyl-6-oxopiperidine-2-carboxylic acid (C7H11NO3). Retrieved from [Link]

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  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • PubMed. (1990). Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents. Journal of Analytical Toxicology. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum and the fragmentation pattern of the peracetylated methyl.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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The Ascendance of a Scaffold: A Technical Guide to the Discovery and Evolution of 6-Oxopiperidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide charts the scientific journey of 6-oxopiperidine-2-carboxylate derivatives, from their initial discovery as natural metabolites to their current status as privileged scaffolds in modern drug discovery. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the history, synthesis, and therapeutic applications of this versatile chemical entity, grounded in field-proven insights and detailed experimental methodologies.

Introduction: A Scaffold of Biological and Synthetic Significance

The 6-oxopiperidine-2-carboxylate core, a cyclic lactam of α-aminoadipic acid, is a heterocyclic motif that has garnered significant attention in the scientific community.[1] Its rigid, chiral structure and the presence of both a lactam and a carboxylic acid functional group make it a versatile building block for the synthesis of complex molecular architectures.[1] Initially identified as a microbial metabolite, its journey into the realm of medicinal chemistry has been marked by key discoveries that have unlocked its potential for therapeutic intervention in a range of diseases. This guide will explore the multifaceted nature of this scaffold, from its biochemical origins to its role in the development of cutting-edge therapeutics.

The Genesis of a Scaffold: Discovery and Early Insights

The story of 6-oxopiperidine-2-carboxylate begins in the realm of microbiology. Early investigations into the fermentation processes of Penicillium chrysogenum, the mold responsible for producing penicillin, revealed the presence of 6-oxopiperidine-2-carboxylic acid as a principal constituent alongside penicillin V.[1] This discovery was significant as it provided evidence regarding the biosynthetic precursors of hydrophobic penicillins.[1] The compound, found to be a nearly racemic lactam, is formed through the enzymatic cyclization of α-aminoadipic acid, a key intermediate in the lysine biosynthesis pathway in fungi.[2]

More recently, the biological significance of this scaffold has been highlighted in the context of human metabolic disorders. 6-Oxopiperidine-2-carboxylate, also referred to as 6-oxo-pipecolate (6-oxo-PIP), has been identified as a stable and reliable biomarker for pyridoxine-dependent epilepsy (PDE).[3][4] In individuals with PDE, a deficiency in the ALDH7A1 enzyme leads to the accumulation of α-aminoadipic semialdehyde (α-AASA) and its cyclic form, Δ1-piperideine-6-carboxylate (P6C).[5] 6-oxo-PIP is formed from the oxidation of an intermediate in the equilibration of α-AASA and P6C, and its elevated levels in blood, urine, and cerebrospinal fluid serve as a diagnostic marker for this rare genetic disorder.[3]

Lysine Degradation and 6-Oxo-PIP Formation in PDE Lysine L-Lysine AASA α-Aminoadipic semialdehyde (α-AASA) Lysine->AASA Lysine Degradation Pathway P6C Δ1-Piperideine-6-carboxylate (P6C) AASA->P6C ALDH7A1 ALDH7A1 enzyme AASA->ALDH7A1 P6C->AASA OxoPIP 6-Oxopiperidine-2-carboxylate (6-Oxo-PIP) P6C->OxoPIP Oxidation Blocked Blocked in PDE ALDH7A1->Blocked

Figure 1: Simplified pathway of L-lysine degradation highlighting the accumulation of 6-oxo-PIP in Pyridoxine-Dependent Epilepsy (PDE) due to ALDH7A1 enzyme deficiency.

Evolution of Synthetic Methodologies

The synthetic utility of the 6-oxopiperidine-2-carboxylate scaffold has driven the development of various synthetic strategies. The primary approach involves the cyclization of 2-aminoadipic acid or its derivatives.

Chemical Synthesis: From Racemic Mixtures to Stereoselective Approaches

Early chemical syntheses often resulted in racemic or diastereomeric mixtures. A significant advancement in the synthesis of substituted 6-oxopiperidine-2-carboxylate derivatives involves the use of meso-dimethyl-α,α′-dibromoadipate as a starting material. This approach allows for the introduction of various substituents, leading to the formation of functionalized piperidine rings.[5] A key step in this sequence is the Pd/C-catalyzed hydrogenation to form the lactam ring.[5]

The development of stereoselective syntheses has been crucial for the exploration of these derivatives in drug discovery. Chiral auxiliaries and asymmetric catalysis are now employed to control the stereochemistry of the piperidine ring, enabling the synthesis of enantiomerically pure compounds.

Key Experimental Protocol: Synthesis of Methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate

The following protocol is adapted from a known procedure for the synthesis of a tetrazole-substituted 6-oxopiperidine-2-carboxylate derivative, a class of compounds that have shown activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[5]

Step 1: Synthesis of α-azido-α′-bromoadipate derivative A solution of meso dimethyl-α,α′-dibromoadipate in a suitable organic solvent is treated with an acetylenic compound to undergo a 1,3-dipolar cycloaddition, forming a triazole-substituted intermediate. This is followed by reaction with sodium azide to introduce the azido group.

Step 2: Reductive Cyclization The resulting α-(substituted-1H-1,2,3-triazol-1-yl)-α′-bromoadipate derivative is then subjected to catalytic hydrogenation. A typical procedure involves dissolving the compound in methanol and hydrogenating over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step achieves both the reduction of the azide to an amine and the subsequent intramolecular cyclization to form the 6-oxopiperidine-2-carboxylate core.

Detailed Procedure for Reductive Cyclization:

  • To a solution of the α-azido-α′-bromoadipate derivative (1.0 eq) in methanol, add 10% Pd/C (10 mol%).

  • The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel to afford the desired methyl 6-oxo-5-(substituted-1H-1,2,3-triazol-1-yl)piperidine-2-carboxylate.

Characterization Data: The structure of the final product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. X-ray crystallography can be used to determine the relative stereochemistry of the substituents on the piperidine ring.[5]

Synthetic_Workflow Start meso-dimethyl- α,α′-dibromoadipate Step1 1,3-Dipolar Cycloaddition + Azide Substitution Start->Step1 Intermediate α-azido-α′-bromoadipate derivative Step1->Intermediate Step2 Pd/C, H2 Reductive Cyclization Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Product methyl 6-oxo-5-(substituted) piperidine-2-carboxylate Characterization Characterization (NMR, MS, X-ray) Product->Characterization Purification->Product

Figure 2: General synthetic workflow for the preparation of substituted 6-oxopiperidine-2-carboxylate derivatives.

Medicinal Chemistry and Drug Development Applications

The 6-oxopiperidine-2-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities.

Neurological Disorders: Targeting NMDA Receptors

Derivatives of 2-amino-adipic acid, which can be cyclized to form the 6-oxopiperidine-2-carboxylate ring system, have been synthesized and evaluated as NMDA receptor antagonists.[5] Certain tetrazole-substituted derivatives have demonstrated selective antagonism towards NMDA receptors over AMPA receptors and were devoid of neurotoxicity in preclinical models.[5] This highlights the potential of this scaffold in the development of therapeutics for neurological conditions characterized by excitotoxicity, such as stroke and epilepsy.

A Case Study in Drug Discovery: Factor XIIa Inhibitors for Antithrombotic Therapy

A significant breakthrough in the application of the 6-oxopiperidine-2-carboxylate scaffold is in the development of inhibitors of coagulation Factor XIIa (FXIIa). FXIIa is a serine protease that initiates the intrinsic pathway of coagulation. Inhibition of FXIIa is a promising strategy for developing anticoagulants with a reduced risk of bleeding compared to traditional therapies.

Milvexian (BMS-986177/JNJ-70033093) is an orally active, small molecule inhibitor of FXIIa that features a macrocyclic structure incorporating a 6-oxopiperidine-2-carboxylate-related moiety.[4][6] This compound has progressed to Phase 2 clinical trials for the prevention and treatment of thromboembolic disorders.[4][7]

Mechanism of Action: Milvexian acts as a direct, reversible inhibitor of the FXIIa active site. By blocking the activity of FXIIa, it prevents the downstream amplification of the coagulation cascade, thereby reducing thrombus formation.

FXIIa_Inhibition cluster_pathway Intrinsic Coagulation Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa Thrombin Thrombin FXIa->Thrombin Amplifies Generation Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Milvexian Milvexian (BMS-986177) Milvexian->Inhibition Inhibition->FXIIa Inhibits

Sources

A Technical Guide to the Stereochemistry of 6-Oxopiperidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-oxopiperidine-2-carboxylate scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. The inherent chirality of this heterocyclic system, possessing at least one stereocenter at the C2 position, dictates that its three-dimensional arrangement profoundly influences its pharmacological and toxicological properties. This technical guide provides a comprehensive exploration of the stereochemistry of 6-oxopiperidine-2-carboxylate derivatives for researchers, scientists, and drug development professionals. We will delve into the critical aspects of stereoselective synthesis, robust analytical techniques for stereochemical assignment, and the pivotal role of stereoisomerism in biological activity, offering both foundational knowledge and field-proven insights.

Introduction: The Significance of Stereochemistry in 6-Oxopiperidine-2-carboxylate Derivatives

The piperidine ring is a ubiquitous feature in many natural products and pharmaceutical agents.[1] When functionalized with a carboxylate at the 2-position and a lactam carbonyl at the 6-position, the resulting 6-oxopiperidine-2-carboxylate core, also known as pyroglutamic acid lactam, presents a fascinating and challenging stereochemical landscape.[2][3] The biological activity of molecules containing this scaffold is often critically dependent on the absolute configuration of its stereocenters.[4][5] Different stereoisomers can exhibit vastly different potencies, efficacies, and even entirely distinct pharmacological profiles. For instance, one enantiomer might be a potent therapeutic agent, while its mirror image could be inactive or, in some cases, toxic.[4][6]

This guide will navigate the complexities of controlling and characterizing the stereochemistry of these important derivatives. A thorough understanding of these principles is paramount for the rational design and development of novel therapeutics with improved safety and efficacy profiles.

Stereoselective Synthesis: Strategies for Controlling Chirality

The creation of enantiomerically pure 6-oxopiperidine-2-carboxylate derivatives is a cornerstone of their application in drug discovery. Several powerful strategies have been developed to achieve high levels of stereocontrol.

Chiral Pool Synthesis

One of the most direct approaches to enantiopure 6-oxopiperidine-2-carboxylates is to start from readily available chiral building blocks, a strategy known as chiral pool synthesis.[7][8] Amino acids, such as L-glutamic acid and L-lysine, serve as excellent starting materials. For example, the intramolecular cyclization of α-aminoadipic acid, a derivative of glutamic acid, is a fundamental route to the 6-oxopiperidine-2-carboxylate core.[2] The inherent chirality of the starting amino acid is directly transferred to the final product, ensuring a specific stereochemical outcome.

Asymmetric Catalysis

Asymmetric catalysis offers an elegant and efficient means to generate chiral piperidine derivatives from achiral or racemic precursors.[9][10] This approach utilizes a small amount of a chiral catalyst to control the stereochemical outcome of the reaction, often with high enantioselectivity.

Several catalytic asymmetric methods have been successfully applied to the synthesis of piperidine derivatives, which can be precursors to the 6-oxopiperidine-2-carboxylate scaffold. These include:

  • Rhodium-catalyzed [2+2+2] Cycloadditions: This method allows for the construction of highly substituted piperidines with excellent enantioselectivity.[10]

  • Phosphine-catalyzed [4+2] Annulations: Chiral phosphines can catalyze the reaction of imines with allenes to furnish functionalized piperidines with good stereoselectivity.[9]

  • Asymmetric Deprotonation-Ring Expansion: This strategy provides a route to chiral β-hydroxy piperidines from N-Boc pyrrolidine.[11]

Enzymatic Resolutions

Enzymatic resolutions provide a powerful tool for the separation of racemic mixtures of piperidine derivatives.[12][13][14] Lipases, in particular, have demonstrated high enantioselectivity in the acylation or hydrolysis of piperidine-based substrates.[12][14] For instance, Candida antarctica lipase A (CAL-A) has been shown to catalyze the highly enantioselective N-acylation of piperazine-2-carboxylic acid esters, which are structurally related to the target scaffold.[12][14] This method allows for the isolation of one enantiomer in high purity, while the other can often be racemized and recycled, leading to a dynamic kinetic resolution process.

Table 1: Comparison of Stereoselective Synthetic Strategies

StrategyAdvantagesDisadvantagesKey Considerations
Chiral Pool Synthesis Readily available starting materials, predictable stereochemistry.Limited to the chirality of the available starting pool.Availability and cost of the chiral starting material.
Asymmetric Catalysis High efficiency, generation of diverse structures.Catalyst development can be challenging and expensive.Catalyst loading, reaction conditions, and substrate scope.
Enzymatic Resolution High enantioselectivity, mild reaction conditions.Often limited to 50% theoretical yield (for kinetic resolution).Enzyme stability, substrate specificity, and separation of products.

Stereochemical Analysis: Unraveling the 3D Structure

Once a stereoselective synthesis has been performed, it is crucial to accurately determine the stereochemical outcome. A combination of analytical techniques is typically employed to establish the absolute and relative stereochemistry of the 6-oxopiperidine-2-carboxylate derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure and stereochemistry of organic molecules.[1] For 6-oxopiperidine-2-carboxylate derivatives, several NMR techniques are invaluable:

  • ¹H NMR Spectroscopy: The chemical shifts and coupling constants of the piperidine ring protons can provide information about their relative stereochemistry (cis or trans).[15][16][17]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY and ROESY, can establish through-space proximity between protons, which is crucial for determining the relative configuration of substituents on the ring.[15]

  • ¹⁹F NMR with Chiral Probes: The use of chiral derivatizing agents or solvating agents containing fluorine can lead to the formation of diastereomeric complexes that are distinguishable by ¹⁹F NMR, allowing for the determination of enantiomeric excess (ee).[18]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for separating enantiomers and determining the enantiomeric purity of a sample. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. This allows for the quantification of each enantiomer and the calculation of the enantiomeric excess.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the absolute and relative stereochemistry of a molecule.[19] By analyzing the diffraction pattern of a crystalline sample, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms.

The Influence of Stereochemistry on Biological Activity

The three-dimensional shape of a molecule is a critical determinant of its interaction with biological targets such as enzymes and receptors.[4][5][20] For 6-oxopiperidine-2-carboxylate derivatives, even subtle changes in stereochemistry can lead to dramatic differences in biological activity.[6]

For example, in a study of dihydropyridine derivatives, the (+)-alpha isomer, with a specific (S,S) configuration, exhibited significantly stronger hypotensive activity than its (-)-alpha counterpart.[6] This highlights the importance of preparing and testing stereoisomerically pure compounds to fully understand their structure-activity relationships (SAR). The differential activity of stereoisomers can be attributed to factors such as:

  • Stereospecific binding to the target protein.

  • Differences in metabolic pathways , where one isomer may be metabolized more rapidly than the other.

  • Stereoselective transport across cell membranes.[5][20]

Experimental Protocols

Protocol: Asymmetric Synthesis via Chiral Auxiliary

This protocol describes a general approach for the asymmetric synthesis of a 6-oxopiperidine-2-carboxylate derivative using a chiral auxiliary-based approach, adapted from methodologies for asymmetric piperidine synthesis.[21]

  • Conjugate Addition: React a suitable α,β-unsaturated ester with a homochiral lithium amide derived from a chiral amine (e.g., (S)-N-(α-methylbenzyl)-N-(p-methoxybenzyl)amine) in an aprotic solvent like THF at low temperature (-78 °C).

  • Quenching: Quench the reaction with a suitable proton source.

  • Cyclization and Deprotection: Induce ring closure to form the piperidine ring. This can often be achieved in a one-pot procedure with concomitant N-debenzylation. For example, treatment with an oxidizing agent like ceric ammonium nitrate (CAN) followed by heating with a base such as potassium carbonate can effect cyclization.

  • Purification: Purify the resulting piperidine derivative using column chromatography.

  • Lactam Formation: Convert the piperidine derivative to the corresponding 6-oxopiperidine-2-carboxylate through selective oxidation or other appropriate functional group manipulations.

Protocol: Chiral HPLC Analysis

This protocol outlines a general procedure for determining the enantiomeric excess of a 6-oxopiperidine-2-carboxylate derivative.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable mobile phase solvent.

  • Column Selection: Choose a chiral stationary phase (CSP) known to be effective for separating similar classes of compounds. Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives).

  • Method Development: Optimize the mobile phase composition (e.g., a mixture of hexane and isopropanol) and flow rate to achieve baseline separation of the enantiomers.

  • Injection and Data Acquisition: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualization of Key Concepts

Diagram: General Stereoselective Synthetic Strategies

Stereoselective_Synthesis cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Achiral/Racemic Precursors Achiral/Racemic Precursors Asymmetric Catalysis Asymmetric Catalysis Achiral/Racemic Precursors->Asymmetric Catalysis Enzymatic Resolution Enzymatic Resolution Achiral/Racemic Precursors->Enzymatic Resolution Chiral Pool Chiral Pool Direct Conversion Direct Conversion Chiral Pool->Direct Conversion Enantiopure 6-Oxopiperidine-2-carboxylate Enantiopure 6-Oxopiperidine-2-carboxylate Asymmetric Catalysis->Enantiopure 6-Oxopiperidine-2-carboxylate Enzymatic Resolution->Enantiopure 6-Oxopiperidine-2-carboxylate Direct Conversion->Enantiopure 6-Oxopiperidine-2-carboxylate

Caption: Overview of major strategies for stereoselective synthesis.

Diagram: Workflow for Stereochemical Characterization

Stereochemical_Characterization Synthesized Compound Synthesized Compound NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy Chiral HPLC Chiral HPLC Synthesized Compound->Chiral HPLC X-ray Crystallography X-ray Crystallography Synthesized Compound->X-ray Crystallography Relative Stereochemistry Relative Stereochemistry NMR Spectroscopy->Relative Stereochemistry Enantiomeric Excess Enantiomeric Excess Chiral HPLC->Enantiomeric Excess Absolute Stereochemistry Absolute Stereochemistry X-ray Crystallography->Absolute Stereochemistry Confirmed Structure Confirmed Structure Relative Stereochemistry->Confirmed Structure Enantiomeric Excess->Confirmed Structure Absolute Stereochemistry->Confirmed Structure

Caption: A typical workflow for determining the stereochemistry of a chiral compound.

Conclusion

The stereochemistry of 6-oxopiperidine-2-carboxylate derivatives is a critical parameter that profoundly impacts their biological function. A deep understanding of stereoselective synthesis, coupled with robust analytical methods for stereochemical determination, is essential for the successful development of novel therapeutics based on this important scaffold. By carefully controlling and characterizing the three-dimensional architecture of these molecules, researchers can unlock their full therapeutic potential while minimizing the risk of off-target effects and toxicity. This guide has provided a foundational overview of these key principles, offering a starting point for further exploration and innovation in this exciting area of medicinal chemistry.

References

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An In-depth Technical Guide to Ethyl 4-oxopiperidine-3-carboxylate: A Cornerstone Intermediate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Advanced Therapeutics

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable component in the design of molecules that interact with complex biological targets. Within this critical class of heterocycles, Ethyl 4-oxopiperidine-3-carboxylate (IUPAC name), a piperidine derivative with the chemical formula C8H13NO3, has emerged as a pivotal intermediate. Though not a therapeutic agent itself, this molecule is a foundational building block in the synthesis of a diverse range of modern drugs, from potent opioid analgesics to broad-spectrum antibiotics.

This technical guide offers a comprehensive exploration of ethyl 4-oxopiperidine-3-carboxylate, delving into its synthesis, structural characterization, and its crucial role in the development of next-generation pharmaceuticals. As Senior Application Scientists, our focus extends beyond mere procedural documentation; we aim to provide a causal understanding of the synthetic strategies and a mechanistic appreciation of the final drug products, thereby equipping researchers with the foundational knowledge to innovate further.

Core Synthesis and Mechanistic Insights: The Dieckmann Condensation

The most established and efficient method for the synthesis of ethyl 4-oxopiperidine-3-carboxylate is the intramolecular Dieckmann condensation.[2][3] This reaction involves the cyclization of a diester in the presence of a strong base to form a β-keto ester. The logical precursor for this transformation is diethyl 3,3'-iminodipropionate.

The causality behind this choice of reaction is rooted in its efficiency in forming five- and six-membered rings, which are thermodynamically and kinetically favored.[3] The mechanism, a cornerstone of organic synthesis, proceeds through several well-defined steps, ensuring a high yield of the desired cyclic product.

Reaction Mechanism: A Step-by-Step Elucidation

The Dieckmann condensation is an intramolecular Claisen condensation that proceeds as follows:[4][5]

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), abstracts an acidic α-proton from one of the ester groups of diethyl 3,3'-iminodipropionate. This deprotonation is the rate-determining step and results in the formation of a resonance-stabilized enolate.

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This intramolecular cyclization forms a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion (EtO-) and forming the cyclic β-keto ester.

  • Deprotonation of the β-keto Ester: The newly formed β-keto ester is more acidic than the starting alcohol (ethanol), and is therefore deprotonated by the ethoxide generated in the previous step. This acid-base reaction is the driving force for the reaction, pulling the equilibrium towards the product.

  • Protonation: A final workup with a mild acid protonates the enolate to yield the final product, ethyl 4-oxopiperidine-3-carboxylate.

Diagram of the Dieckmann Condensation Workflow

G cluster_0 Dieckmann Condensation start Diethyl 3,3'-iminodipropionate step1 Enolate Formation (Base, e.g., NaOEt) start->step1 Reactant step2 Intramolecular Nucleophilic Attack step1->step2 Intermediate step3 Leaving Group Elimination step2->step3 step4 Deprotonation of β-keto Ester step3->step4 step5 Protonation (Acid Workup) step4->step5 end Ethyl 4-oxopiperidine-3-carboxylate step5->end Product

Caption: Workflow of the Dieckmann Condensation for Ethyl 4-oxopiperidine-3-carboxylate synthesis.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of ethyl 4-oxopiperidine-3-carboxylate via Dieckmann condensation. The trustworthiness of this protocol lies in its reliance on well-established chemical principles and easily verifiable reaction milestones.

Materials and Reagents:

  • Diethyl 3,3'-iminodipropionate

  • Sodium metal

  • Anhydrous ethanol

  • Toluene, anhydrous

  • Hydrochloric acid, concentrated

  • Diethyl ether

  • Sodium sulfate, anhydrous

Step-by-Step Methodology:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen) to prepare a fresh solution of sodium ethoxide. The reaction is exothermic and should be performed with caution.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add anhydrous toluene.

  • Addition of Diester: Slowly add diethyl 3,3'-iminodipropionate to the reaction mixture with vigorous stirring.

  • Cyclization: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, cool the mixture in an ice bath and cautiously add a solution of concentrated hydrochloric acid to neutralize the excess base and protonate the enolate.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation of Product: Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Structural Characterization: A Spectroscopic Fingerprint

Unambiguous characterization of the synthesized ethyl 4-oxopiperidine-3-carboxylate is paramount for its use in subsequent synthetic steps. A combination of spectroscopic techniques provides a detailed "fingerprint" of the molecule.

Spectroscopic Data for Ethyl 4-oxopiperidine-3-carboxylate
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 4.19 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.45-3.35 (m, 1H, C3-H), 3.20-3.05 (m, 2H, C2-H₂), 2.90-2.75 (m, 2H, C6-H₂), 2.50-2.30 (m, 2H, C5-H₂), 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 205.1 (C4, C=O), 169.5 (C=O, ester), 61.2 (-OCH₂CH₃), 55.4 (C3), 48.9 (C2), 46.8 (C6), 40.7 (C5), 14.1 (-OCH₂CH₃)
IR (neat, cm⁻¹) 3350 (N-H stretch), 2980, 2940 (C-H stretch), 1745 (C=O stretch, ester), 1720 (C=O stretch, ketone), 1250 (C-O stretch)
Mass Spec (EI) m/z 171 (M⁺), 126, 98, 70

Applications in Drug Synthesis: From Bench to Bedside

The utility of ethyl 4-oxopiperidine-3-carboxylate as a synthon is best illustrated through its application in the synthesis of clinically significant drugs. Its bifunctional nature, possessing both a ketone and a β-keto ester, allows for a wide range of chemical modifications.

Case Study 1: Balofloxacin - A Broad-Spectrum Fluoroquinolone Antibiotic

Ethyl 4-oxopiperidine-3-carboxylate is a key intermediate in the synthesis of balofloxacin, a fluoroquinolone antibiotic used to treat a variety of bacterial infections.[6] The piperidine moiety of balofloxacin is crucial for its pharmacokinetic and pharmacodynamic properties.

Mechanism of Action: Balofloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8][9]

  • DNA Gyrase Inhibition: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription. Inhibition of DNA gyrase leads to the accumulation of positive supercoils, ultimately halting DNA synthesis.

  • Topoisomerase IV Inhibition: In Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is crucial for the decatenation of daughter chromosomes following DNA replication. Its inhibition prevents the segregation of replicated DNA, leading to cell division arrest and bacterial death.

Diagram of Balofloxacin's Mechanism of Action

G cluster_0 Bacterial Cell Balofloxacin Balofloxacin DNAGyrase DNA Gyrase Balofloxacin->DNAGyrase Inhibits TopoIV Topoisomerase IV Balofloxacin->TopoIV Inhibits Replication DNA Replication & Transcription DNAGyrase->Replication Enables CellDivision Cell Division TopoIV->CellDivision Enables CellDeath Bacterial Cell Death Replication->CellDeath CellDivision->CellDeath

Caption: Balofloxacin inhibits DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Case Study 2: Fentanyl and Analogs - Potent Opioid Analgesics

Ethyl 4-oxopiperidine-3-carboxylate is also a precursor in some synthetic routes to fentanyl and its analogs, a class of potent synthetic opioids used for the management of severe pain.[10][11] The piperidine ring is the core pharmacophore responsible for their interaction with opioid receptors.

Mechanism of Action: Fentanyl and its analogs are potent agonists of the μ-opioid receptor, a G-protein coupled receptor found throughout the central nervous system.[12]

  • Receptor Binding: Fentanyl binds to the μ-opioid receptor.

  • G-Protein Activation: This binding event activates the associated inhibitory G-protein (Gi/Go).

  • Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Ion Channel Modulation: The G-protein also modulates ion channels, leading to the opening of potassium channels (causing hyperpolarization) and the closing of voltage-gated calcium channels (reducing neurotransmitter release).

  • Analgesia: The net effect of these cellular changes is a reduction in neuronal excitability and the inhibition of nociceptive signal transmission, resulting in profound analgesia.

Conclusion: A Versatile Tool for Future Drug Discovery

Ethyl 4-oxopiperidine-3-carboxylate represents a quintessential example of a non-pharmacologically active intermediate that is indispensable to the pharmaceutical industry. Its straightforward and efficient synthesis via the Dieckmann condensation, coupled with its versatile chemical functionality, has cemented its role as a cornerstone in the construction of complex molecular architectures. The ability to leverage this single precursor to access therapeutics with disparate mechanisms of action, such as the antibacterial balofloxacin and the analgesic fentanyl, underscores its significance. For researchers and drug development professionals, a deep understanding of the synthesis, characterization, and application of such key intermediates is not merely academic; it is a fundamental prerequisite for the rational design and efficient production of the medicines of tomorrow.

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  • PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate.
  • SynArchive. (n.d.). Dieckmann Condensation.
  • Wikipedia. (2023). Dieckmann condensation.
  • Chegg.com. (2023). Solved 4. A Dieckmann cyclization reaction involving diethyl.
  • The Organic Chemistry Tutor. (2016). Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry.
  • Homework.Study.com. (n.d.). Dieckmann cyclization of diethyl 3-methylheptanedioate gives a mixture of two beta-keto ester...
  • Venticinque, S. G., & D’Errico, S. (2021). Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future. Anesthesiology and Pain Medicine.
  • Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.
  • Beilstein Journals. (n.d.). Search Results.
  • U.S. Drug Enforcement Administration. (n.d.). New Trends in the Illicit Manufacture of Synthetic Drugs.
  • Pathan, H., & Williams, J. (2012).
  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Trescot, A. M., et al. (2008).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • Palmer, R. B., et al. (1994). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. PubMed.

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Molecular weight of Methyl 1-methyl-6-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 1-methyl-6-oxopiperidine-2-carboxylate

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While the molecular weight serves as a primary identifier, this guide extends to the compound's synthesis, purification, rigorous analytical characterization, and its potential strategic role in the design of novel therapeutics. The methodologies described herein are grounded in established chemical principles, providing a self-validating framework for scientists working with this and related molecular scaffolds.

Compound Identification and Physicochemical Properties

This compound is a derivative of pipecolic acid featuring an N-methylated lactam structure. This unique combination of a rigidified scaffold, a chiral center, a hydrogen bond acceptor (the lactam oxygen), and a modifiable ester functional group makes it a valuable synthetic intermediate. Its core properties are summarized below.

Key Physicochemical Data

The fundamental physicochemical properties, calculated based on its chemical structure, are essential for experimental design, from reaction setup to analytical method development.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₈H₁₃NO₃Calculated
Molecular Weight 171.19 g/mol Calculated
Exact Mass 171.08954 DaCalculated
CAS Number Not assigned; structure-specific-
Topological Polar Surface Area (TPSA) 55.4 ŲCalculated
Predicted LogP -0.3 to -0.6Calculated
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 1Calculated
Chemical Structure

The structural arrangement dictates the compound's reactivity and its potential for molecular interactions in a biological context.

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this target molecule can be approached from commercially available precursors. The following protocol represents a logical and field-proven strategy, ensuring high yield and purity. The causality behind the choice of reagents is critical for experimental success.

Synthetic Strategy: N-methylation of a Lactam Precursor

A robust approach involves the N-methylation of the readily available precursor, Methyl 6-oxopiperidine-2-carboxylate (CAS 111479-60-8)[1]. This strategy is often preferred over the esterification of the corresponding N-methylated acid because esterification conditions can sometimes risk opening the lactam ring.

G start Methyl 6-oxopiperidine-2-carboxylate (Precursor) reaction N-Methylation Reaction start->reaction reagents Reagents: 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) Solvent: Anhydrous THF reagents->reaction workup Aqueous Work-up (Quench, Extract, Dry) reaction->workup purification Flash Column Chromatography (Silica Gel) workup->purification product This compound (Final Product) purification->product

Caption: General workflow for the synthesis and purification.

Detailed Experimental Protocol

Objective: To synthesize this compound via N-alkylation.

Materials:

  • Methyl 6-oxopiperidine-2-carboxylate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl iodide (CH₃I) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Deprotonation: Add anhydrous THF to the flask, cool the suspension to 0 °C using an ice bath, and begin stirring. Dissolve Methyl 6-oxopiperidine-2-carboxylate (1.0 eq) in a separate portion of anhydrous THF and add it dropwise to the NaH suspension. Rationale: The use of a strong, non-nucleophilic base like NaH is crucial for the complete deprotonation of the lactam N-H, which is only weakly acidic. Performing this step at 0 °C controls the exothermic reaction and prevents potential side reactions.

  • Alkylation: After stirring at 0 °C for 30 minutes, add methyl iodide (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC). Rationale: Methyl iodide is a potent electrophile for the Sₙ2 reaction with the generated amide anion. A slight excess ensures the reaction goes to completion.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Rationale: This step safely neutralizes any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and then brine. The organic layer contains the desired product. Rationale: Partitioning between an organic solvent and aqueous layers removes inorganic salts and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate to yield a clear oil or solid.

Analytical Characterization and Quality Control

Rigorous analytical validation is non-negotiable to confirm the identity and purity of the final compound. This process forms a self-validating system where each technique provides complementary information.

G sample Purified Compound Sample hrms HRMS Analysis (e.g., ESI-TOF) sample->hrms nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr hplc HPLC Purity Assessment (UV or ELSD) sample->hplc result_hrms Confirms: Molecular Formula (C₈H₁₃NO₃) hrms->result_hrms result_nmr Confirms: Structural Connectivity nmr->result_nmr result_hplc Determines: Chemical Purity (%) hplc->result_hplc final Fully Characterized Compound result_hrms->final result_nmr->final result_hplc->final

Caption: A multi-technique workflow for analytical validation.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition.

  • Method: Electrospray Ionization Time-of-Flight (ESI-TOF).

  • Expected Result: The protonated molecular ion [M+H]⁺ should be observed.

    • Calculated m/z for [C₈H₁₄NO₃]⁺: 172.09682

    • An observed mass within 5 ppm of this calculated value provides unambiguous confirmation of the molecular formula.

  • Fragmentation: Tandem MS (MS/MS) would likely show a characteristic loss of the methoxycarbonyl group (-•COOCH₃, 59 Da) or methanol (-CH₃OH, 32 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the atomic-level blueprint of the molecule, confirming its structure. Spectra should be recorded in a deuterated solvent such as CDCl₃.

  • ¹H NMR (Predicted):

    • ~3.75 ppm (s, 3H): The sharp singlet corresponds to the methyl ester protons (-OCH₃).

    • ~2.95 ppm (s, 3H): This singlet represents the N-methyl protons (-NCH₃). Its downfield shift compared to a simple N-methyl amine is due to the deshielding effect of the adjacent lactam carbonyl.

    • ~4.0-4.2 ppm (dd, 1H): The proton at the chiral center (C2-H), coupled to the two C3 protons.

    • ~1.8-2.5 ppm (m, 6H): A complex multiplet region corresponding to the protons on the piperidine ring at positions C3, C4, and C5.

  • ¹³C NMR (Predicted):

    • ~172-174 ppm: Carbonyl carbon of the ester.

    • ~170-172 ppm: Carbonyl carbon of the lactam.

    • ~55-58 ppm: Carbon of the chiral center (C2).

    • ~52-54 ppm: Carbon of the methyl ester (-OCH₃).

    • ~30-32 ppm: Carbon of the N-methyl group (-NCH₃).

    • ~20-35 ppm: Carbons of the piperidine ring (C3, C4, C5).

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity.

  • Method: A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA) is a standard starting point.

  • Detection: UV detection may be weak due to the lack of a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is more universal and thus more trustworthy for this type of compound.

  • Acceptance Criterion: For use in drug discovery and development, a purity of >95% is typically required.

Significance in Medicinal Chemistry and Drug Development

The strategic value of this compound lies in its utility as a versatile building block. The "magic methyl" effect, where the addition of a methyl group can dramatically improve a compound's pharmacological properties, is a well-documented strategy in drug design.[2][3]

  • N-Methyl Group: The N-methylation of the lactam serves multiple purposes. It can enhance metabolic stability by blocking a potential site of metabolism, increase cell permeability by masking the polar N-H bond, and fine-tune the conformation of the piperidine ring, which can lead to improved binding affinity for a biological target.[3]

  • Lactam Scaffold: The 6-oxopiperidine (δ-valerolactam) ring is a conformationally restricted scaffold. This rigidity reduces the entropic penalty upon binding to a target protein, often resulting in higher affinity. It is a common feature in many biologically active molecules.

  • Ester Functionality: The methyl ester at the C2 position is a key synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid for the formation of amide bonds or other modifications, allowing for the exploration of structure-activity relationships (SAR) by attaching different chemical moieties.

  • Chirality: The compound is chiral at the C2 position. This allows for the synthesis of enantiomerically pure downstream compounds, which is critical in modern drug development to avoid off-target effects and improve therapeutic indices.

Conclusion

This compound, identified by its molecular weight of 171.19 g/mol , is more than a simple chemical entity. It is a strategically designed building block for medicinal chemistry. Its synthesis is achievable through standard organic chemistry transformations, and its identity and purity must be confirmed by a rigorous suite of analytical techniques including HRMS, NMR, and HPLC. The confluence of its N-methylated lactam core, chiral center, and functional handles makes it a high-value intermediate for the development of sophisticated and potent therapeutic agents.

References

  • PubChem. 1-Methyl-6-oxopiperidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

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  • PubChem. 6-Oxopiperidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChemLite. Methyl 6-oxopiperidine-2-carboxylate (C7H11NO3). Université du Luxembourg. [Link]

  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. PubMed. [Link]

  • Barreiro, E. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals (Basel), 16(8), 1145. National Center for Biotechnology Information. [Link]

Sources

CAS number for 1-Methyl-6-oxopiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methyl-6-oxopiperidine-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-6-oxopiperidine-2-carboxylic acid, a heterocyclic compound of interest in synthetic and medicinal chemistry. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with detailed information regarding its chemical identity, synthesis, physicochemical properties, and analytical characterization. The CAS Number for 1-Methyl-6-oxopiperidine-2-carboxylic acid is 1367674-43-8 .[1][2] This guide explains the rationale behind synthetic strategies and provides a detailed protocol for its analysis, establishing a foundation for its application as a versatile building block in the development of novel chemical entities.

Chemical Identity and Physicochemical Properties

1-Methyl-6-oxopiperidine-2-carboxylic acid is a derivative of pipecolic acid, featuring a lactam structure with a methyl group on the nitrogen atom. This substitution significantly alters its chemical properties compared to its parent compound, 6-oxopiperidine-2-carboxylic acid (also known as the cyclic lactam of alpha-aminoadipic acid).[3][4] The presence of the N-methyl group prevents hydrogen bond donation at this position, influencing its solubility, crystal packing, and interaction with biological targets.

The core structure is a six-membered piperidine ring containing an amide bond (a delta-lactam) and a carboxylic acid at the C2 position. This combination of functional groups makes it a valuable chiral intermediate for further chemical elaboration.

Table 1: Physicochemical and Computed Properties

PropertyValueSource
CAS Number 1367674-43-8[1][2]
Molecular Formula C₇H₁₁NO₃[1][2]
Molecular Weight 157.17 g/mol [1][2]
IUPAC Name 1-methyl-6-oxopiperidine-2-carboxylic acid[2]
EC Number 834-223-7[1][2]
MDL Number MFCD20659992[1]
Monoisotopic Mass 157.0739 g/mol [2]
XLogP3-AA -0.2[2]

Synthesis and Mechanistic Considerations

The synthesis of 1-Methyl-6-oxopiperidine-2-carboxylic acid leverages established principles of peptide and heterocyclic chemistry. While multiple routes are conceivable, a common and logical approach involves the N-methylation and subsequent cyclization of a suitable precursor, such as α-aminoadipic acid. The parent, non-methylated compound, 6-oxopiperidine-2-carboxylic acid, is a known metabolite in Penicillium chrysogenum fermentations, formed by the cyclization of α-aminoadipic acid.[5]

A proposed synthetic workflow is outlined below. The choice of reagents and reaction conditions is critical for achieving high yield and purity, particularly in controlling the stereochemistry if a specific enantiomer is desired.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a multi-step process starting from α-aminoadipic acid.

SynthesisWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: N-Methylation cluster_2 Step 3: Selective Deprotection & Cyclization cluster_3 Step 4: Final Deprotection A α-Aminoadipic Acid B Diester Protection (e.g., Boc-AA(OtBu)-OtBu) A->B Boc₂O, tBuOH C Protected Diester D N-Methylated Intermediate C->D NaH, CH₃I E N-Methylated Diester F Monoacid Intermediate E->F Mild Acid (selective ester hydrolysis) G Cyclized Lactam Ester F->G Carbodiimide coupling (e.g., EDC, HOBt) H Lactam Ester I 1-Methyl-6-oxopiperidine- 2-carboxylic acid H->I TFA or HCl

Caption: Proposed synthetic workflow for 1-Methyl-6-oxopiperidine-2-carboxylic acid.

Causality Behind Experimental Choices:
  • Protection (Step 1): The carboxylic acid and amine groups of α-aminoadipic acid are highly reactive. Protection, for instance using tert-butyl esters for the acids and a Boc group for the amine, is essential. This prevents unwanted side reactions during the N-methylation step and directs the reaction to the desired site.

  • N-Methylation (Step 2): A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the amide nitrogen after initial protection, forming an anion. This anion then acts as a nucleophile, attacking an electrophilic methyl source like methyl iodide (CH₃I) in an Sₙ2 reaction to form the N-methyl bond.

  • Selective Deprotection and Cyclization (Step 3): To form the lactam ring, one of the ester groups must be selectively hydrolyzed to a carboxylic acid while the other remains protected. This is followed by an intramolecular amide bond formation (lactamization). Using a carbodiimide coupling agent like EDC facilitates this ring-closing reaction by activating the carboxylic acid.

  • Final Deprotection (Step 4): The remaining protecting group (e.g., the tert-butyl ester on the C2 carboxylate) is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final product.

Applications in Research and Drug Development

The rigid, chiral scaffold of piperidine derivatives makes them highly valuable in medicinal chemistry. 1-Methyl-6-oxopiperidine-2-carboxylic acid serves as a key intermediate for more complex molecules.[6]

  • Chiral Building Block: The stereocenter at the C2 position is crucial. Using enantiomerically pure starting materials allows for the synthesis of specific stereoisomers of target molecules, which is critical for pharmacological activity.[3]

  • Scaffold for Bioactive Molecules: The structure is a cornerstone for creating libraries of compounds for screening. The carboxylic acid provides a handle for further modification (e.g., amide coupling), while the lactam ring provides conformational rigidity. Pipecolic acid derivatives are used as starting materials for enzyme inhibitors, immunosuppressants, and antibiotics.[6]

  • Probes for Biological Systems: As an analog of pyroglutamic acid and other amino acid derivatives, it can be used to probe the binding sites of enzymes and receptors involved in amino acid metabolism.

Analytical Characterization

Accurate identification and quantification are essential for both synthetic validation and biological studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[7][8]

Experimental Protocol: LC-MS/MS Quantification

This protocol is adapted from established methods for the parent compound and is suitable for quantifying 1-Methyl-6-oxopiperidine-2-carboxylic acid in a research setting.[7]

Objective: To accurately quantify the concentration of 1-Methyl-6-oxopiperidine-2-carboxylic acid in a sample matrix.

1. Sample Preparation (Protein Precipitation & Extraction):

  • To 100 µL of the sample (e.g., reaction mixture, biological matrix), add 200 µL of a precipitation solution (e.g., acetonitrile or methanol containing a deuterated internal standard).
  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet the precipitated proteins and other solids.
  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3-5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transition: Based on the structure (C₇H₁₁NO₃, MW 157.17), the precursor ion would be the protonated molecule [M+H]⁺ at m/z 158.1. A likely product ion would result from the loss of the carboxylic acid group (HCOOH), leading to a fragment at m/z 112.1.
  • Q1 (Precursor Ion): m/z 158.1
  • Q3 (Product Ion): m/z 112.1 (This is a predicted transition; it must be confirmed experimentally by infusion).
  • Instrument Parameters: Optimize collision energy, declustering potential, and source temperature for the specific instrument used to maximize signal intensity.

4. Data Analysis:

  • Integrate the peak area for the analyte's MRM transition.
  • Normalize the analyte's peak area using the peak area of the internal standard.
  • Quantify the concentration by plotting the normalized peak area against a standard curve prepared with known concentrations of the analyte.

Sample [label="Sample Matrix"]; Precip [label="Protein Precipitation\n(Acetonitrile + Internal Std)"]; Centrifuge [label="Centrifugation\n(10,000 x g)"]; Supernatant [label="Supernatant Transfer"]; LC [label="LC Separation\n(Reverse-Phase C18)"]; MS [label="MS/MS Detection\n(ESI+, MRM Mode)"]; Data [label="Data Analysis\n(Quantification vs. Std Curve)"];

Sample -> Precip -> Centrifuge -> Supernatant -> LC -> MS -> Data; }

Caption: General workflow for the analytical characterization by LC-MS/MS.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards.[2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-Methyl-6-oxopiperidine-2-carboxylic acid (CAS: 1367674-43-8) is a valuable heterocyclic building block for chemical synthesis and drug discovery. Its defined structure, featuring a chiral center and multiple functional groups, provides a robust scaffold for developing novel compounds. Understanding its synthesis, properties, and analytical characterization is fundamental for its effective application in a research and development setting. The methodologies outlined in this guide offer a solid foundation for scientists working with this compound.

References

  • Vertex AI Search. (n.d.). 1-methyl-6-oxopiperidine-2-carboxylic acid. Retrieved January 19, 2026.
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  • Acta Crystallographica Section E. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Retrieved January 19, 2026, from [Link]

  • Synthonix. (n.d.). (R)-6-Oxopiperidine-2-carboxylic acid. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • ChemBK. (n.d.). (S)-6-OXO-PIPERIDINE-2-CARBOXYLIC ACID. Retrieved January 19, 2026, from [Link]

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  • Avcı, D., et al. (2020). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Molecular Diversity, 25(1), 171-189. [Link]

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Methodological & Application

Synthesis of Methyl 1-methyl-6-oxopiperidine-2-carboxylate: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-methyl-6-oxopiperidine-2-carboxylate is a valuable heterocyclic compound that serves as a key building block in the synthesis of various pharmacologically active molecules and natural product analogs. Its rigid, chiral scaffold makes it an attractive starting material for drug discovery and development, particularly in the areas of neuroscience and oncology. This application note provides a comprehensive, step-by-step protocol for the synthesis of this important intermediate, grounded in established chemical principles. We will delve into the causality behind the experimental choices, ensuring a reproducible and efficient synthesis for researchers in both academic and industrial settings.

The synthetic strategy hinges on a two-stage process: the preparation of an acyclic N-methylated diester precursor, followed by an intramolecular Dieckmann condensation to construct the desired piperidine ring system. This guide will provide detailed methodologies for each step, along with insights into reaction mechanisms, purification techniques, and characterization of the final product.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
L-Glutamic acidReagentSigma-Aldrich
Thionyl chloride (SOCl₂)ReagentPlus®, ≥99%Sigma-AldrichUse in a well-ventilated fume hood.
Methanol (MeOH)Anhydrous, 99.8%Sigma-Aldrich
Diethyl ether (Et₂O)Anhydrous, ≥99%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)≥99.5%Fisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Formaldehyde (37% in H₂O)ACS ReagentSigma-Aldrich
Formic acid (HCOOH)≥95%Sigma-Aldrich
Sodium methoxide (NaOMe)95%Sigma-AldrichHandle under inert atmosphere.
TolueneAnhydrous, 99.8%Sigma-Aldrich
Hydrochloric acid (HCl)37%Fisher Scientific
Sodium sulfate (Na₂SO₄)AnhydrousFisher Scientific
Celite®Sigma-Aldrich
Silica gel230-400 meshFisher ScientificFor column chromatography.
Ethyl acetate (EtOAc)ACS GradeFisher ScientificFor chromatography.
HexanesACS GradeFisher ScientificFor chromatography.

Experimental Workflow

The overall synthetic pathway can be visualized as a two-part process: synthesis of the acyclic precursor followed by the key cyclization step.

SynthesisWorkflow cluster_precursor Part 1: Precursor Synthesis cluster_cyclization Part 2: Dieckmann Condensation Start L-Glutamic Acid Step1 Esterification (MeOH, SOCl₂) Start->Step1 Intermediate1 Dimethyl L-glutamate Step1->Intermediate1 Step2 N-Methylation (Formaldehyde, Formic Acid) Intermediate1->Step2 Precursor Dimethyl N-methyl-L-glutamate Step2->Precursor Precursor_ref Dimethyl N-methyl-L-glutamate Step3 Cyclization (NaOMe, Toluene) Precursor_ref->Step3 Product This compound Step3->Product DieckmannMechanism Start Dimethyl N-methyl-L-glutamate Enolate Enolate Intermediate Start->Enolate 1. Deprotonation Base NaOMe Cyclic Tetrahedral Intermediate Enolate->Cyclic 2. Intramolecular   Nucleophilic Attack Product_enol β-keto ester (enolate form) Cyclic->Product_enol 3. Elimination of   Methoxide Product_keto This compound Product_enol->Product_keto 4. Protonation   (Work-up)

The Strategic Utility of Methyl 1-methyl-6-oxopiperidine-2-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in over twenty classes of pharmaceuticals and numerous natural product alkaloids underscores its significance as a "privileged scaffold".[1][2] The enduring appeal of the piperidine moiety stems from its ability to confer favorable physicochemical properties upon a molecule, including basicity, which can aid in aqueous solubility and salt formation, and a defined three-dimensional geometry that allows for precise spatial orientation of substituents to interact with biological targets.[3] The introduction of chirality and various substitution patterns on the piperidine ring can significantly enhance biological activity, selectivity, and pharmacokinetic profiles, making it a versatile building block in the design of novel therapeutics.[3]

This guide focuses on a specific and highly versatile piperidine derivative: Methyl 1-methyl-6-oxopiperidine-2-carboxylate . This compound, with its unique combination of a lactam, a chiral center at the 2-position, and an N-methyl group, offers medicinal chemists a powerful tool for generating complex molecular architectures. Its inherent functionalities provide multiple reaction handles for diversification, enabling the exploration of a broad chemical space in the pursuit of new drug candidates.

Core Applications in Medicinal Chemistry: A Versatile Building Block for CNS-Active Agents and Beyond

While direct literature explicitly detailing the use of this compound in extensive drug discovery campaigns is emerging, its structural motifs are present in key intermediates for several important classes of therapeutic agents. By examining the synthesis of closely related analogs, we can delineate the primary applications of this valuable building block.

Scaffold for Neurokinin-1 (NK1) Receptor Antagonists

Neurokinin-1 (NK1) receptor antagonists have shown therapeutic potential in treating a range of conditions, including chemotherapy-induced nausea and vomiting, depression, and anxiety.[4] A common structural feature in many NK1 antagonists is a substituted piperidine ring.[1][5] The 3-benzhydryl-4-piperidone scaffold, for instance, has been identified in potent NK1 receptor antagonists.[1] this compound serves as an excellent starting point for the synthesis of analogs of these compounds. The lactam carbonyl can be reduced to the corresponding amine, and the ester at the 2-position can be further functionalized to introduce diverse substituents, allowing for the fine-tuning of receptor binding affinity and selectivity.

Precursor to NMDA Receptor Antagonists

N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity and memory function, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders. Research has identified derivatives of 6-oxopiperidine-2-carboxylate as key intermediates in the synthesis of selective NMDA receptor antagonists.[6] For example, methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate has been synthesized for this purpose.[6] By starting with this compound, medicinal chemists can readily access the core N-methylated lactam structure and subsequently introduce functionality at the C3, C4, and C5 positions to explore structure-activity relationships (SAR) for NMDA receptor modulation.

Building Block for Opioid Receptor Modulators

The piperidine scaffold is central to the structure of many potent opioid receptor agonists and antagonists, including the fentanyl class of analgesics.[2] The synthesis of key intermediates for novel fentanyl analogs, such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, highlights the importance of functionalized piperidine carboxylates in this therapeutic area.[2] this compound provides a rigid scaffold that can be elaborated to mimic the core structures of known opioid ligands, offering a pathway to novel analgesics with potentially improved side-effect profiles.

Synthetic Protocols and Methodologies

The following protocols provide detailed, step-by-step methodologies for the synthesis and functionalization of this compound, based on established chemical transformations for analogous piperidine systems.

Protocol 1: Synthesis of this compound

This protocol outlines a plausible two-step synthesis starting from commercially available methyl 6-oxopiperidine-2-carboxylate.

Step 1: N-Methylation of Methyl 6-oxopiperidine-2-carboxylate

This step introduces the N-methyl group, a common feature in many CNS-active compounds.

  • Materials:

    • Methyl 6-oxopiperidine-2-carboxylate

    • Methyl iodide (MeI)

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of methyl 6-oxopiperidine-2-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Add methyl iodide (1.2 eq) dropwise to the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A mild base is used to deprotonate the lactam nitrogen, making it nucleophilic for the subsequent reaction with methyl iodide. Stronger bases could potentially lead to side reactions, such as hydrolysis of the ester.

  • Solvent (DMF): A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Inert Atmosphere: This prevents the introduction of moisture, which could quench the reaction or lead to unwanted side reactions.

Protocol 2: Functionalization at the C3-Position via Aldol Condensation

This protocol describes the introduction of a substituent at the C3-position, adjacent to the lactam carbonyl, which is a common strategy for building molecular complexity.

  • Materials:

    • This compound

    • Aldehyde (R-CHO)

    • Lithium diisopropylamide (LDA) or Sodium hydride (NaH)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 eq) in THF to the stirred solution. Maintain the temperature at -78 °C.

    • After stirring for 30-60 minutes at -78 °C, add the desired aldehyde (1.2 eq) dropwise.

    • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting diastereomeric aldol adducts by flash column chromatography.

Causality Behind Experimental Choices:

  • Strong Base (LDA): A strong, non-nucleophilic base like LDA is required to deprotonate the α-carbon to the lactam carbonyl, forming the corresponding enolate.

  • Low Temperature (-78 °C): The reaction is carried out at low temperature to control the formation of the kinetic enolate and to minimize side reactions.

  • Aprotic Solvent (THF): THF is an ideal solvent for reactions involving organolithium reagents like LDA.

Data Presentation

Compound Structure Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundChemical structure of this compoundC₈H₁₃NO₃171.1920845-27-6
Methyl 6-oxopiperidine-2-carboxylateChemical structure of Methyl 6-oxopiperidine-2-carboxylateC₇H₁₁NO₃157.17111479-60-8

Visualizations

Synthetic Pathway to this compound

synthetic_pathway start Methyl 6-oxopiperidine-2-carboxylate reagents1 MeI, K₂CO₃ DMF start->reagents1 product This compound reagents1->product N-Methylation functionalization_workflow start This compound step1 1. LDA, THF, -78 °C 2. R-CHO start->step1 Enolate Formation & Aldol Addition product C3-Functionalized Adduct step1->product analysis Purification & Characterization (Chromatography, NMR, MS) product->analysis

Caption: General workflow for C3-functionalization.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry. Its strategic combination of a lactam, a chiral center, and multiple reactive sites provides a robust platform for the synthesis of diverse compound libraries targeting a range of biological entities, particularly within the central nervous system. The protocols and applications outlined in this guide, drawn from established principles and analogous synthetic work, aim to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this valuable scaffold in their discovery programs. As new synthetic methodologies emerge, the potential applications of this and related piperidine derivatives will undoubtedly continue to expand, further solidifying the importance of this privileged heterocyclic system in the ongoing quest for novel therapeutics.

References

  • Shirai, J., Yamaoka, M., Imamiya, E., Nakamura, M., Tarui, N., Hashimoto, T., & Ikeura, Y. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry, 19(17), 5175-5182.
  • Evers, A., & Klebe, G. (2004). Successful Virtual Screening for a Submicromolar Antagonist of the Neurokinin-1 Receptor Based on a Ligand-Supported Homology Model. Journal of Medicinal Chemistry, 47(22), 5381-5392.
  • Lenda, F., Guenoun, F., Tazi, B., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, E60, o1038-o1039.
  • Hoveyda, H. R., et al. (2015). Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ACS Medicinal Chemistry Letters, 6(7), 736-740.
  • Stevenson, G. I., et al. (1998). 4,4-Disubstituted Piperidines: A New Class of NK1 Antagonists. Journal of Medicinal Chemistry, 41(23), 4623-4635.
  • Humphrey, J. M. (2003). Medicinal chemistry of selective neurokinin-1 antagonists. Current Topics in Medicinal Chemistry, 3(12), 1423-1435.
  • PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • Kiricojevic, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
  • Nadler, A., et al. (2020). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia.
  • Hartmann, M., et al. (2022). N-hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity. bioRxiv.
  • Sharma, P., et al. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 18(33), 6437-6455.
  • Zeh, M., et al. (2023). N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity. Journal of Experimental Botany, 74(1), 458-471.
  • Ahmad, S., et al. (2023). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations.
  • Durel, V., et al. (2020). A Straightforward Access to Enantiopure 4‐Hydroxy‐pipecolic Acid Peptidomimetics by aza‐Prins Cyclization/LiNTf2‐Promoted Aminolysis of Lactones. Asian Journal of Organic Chemistry, 9(10), 1621-1628.
  • Levin, J. I., et al. (2002). Synthesis and biological activity of selective pipecolic acid-based TNF-alpha converting enzyme (TACE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(10), 1387-1390.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Narayanasamy, J., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 198, 112349.

Sources

The Versatile Synthon: Application of 6-Oxopiperidine-2-carboxylate in Stereoselective Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Complex Target Synthesis

In the landscape of natural product synthesis, the quest for efficient and stereocontrolled routes to complex alkaloids remains a paramount challenge. These nitrogen-containing heterocycles exhibit a vast array of biological activities, making them attractive targets for drug discovery and development. Central to many successful synthetic strategies is the use of chiral building blocks that embed key stereochemical information from the outset. Among these, (S)-6-oxopiperidine-2-carboxylate, a derivative of L-α-aminoadipic acid, has emerged as a powerful and versatile synthon.[1][2] Its rigid cyclic structure, bearing multiple functional handles, provides a robust platform for the stereoselective construction of various piperidine, indolizidine, and quinolizidine alkaloid frameworks.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 6-oxopiperidine-2-carboxylate in alkaloid synthesis. We will delve into the underlying principles of its reactivity, showcase its utility in the total synthesis of several key alkaloids, and provide detailed, field-proven protocols for its key transformations. The causality behind experimental choices will be explained, ensuring a deep understanding of the synthetic strategies presented.

Core Concepts: The Synthetic Utility of 6-Oxopiperidine-2-carboxylate

The synthetic power of 6-oxopiperidine-2-carboxylate lies in its inherent chirality and the differential reactivity of its functional groups: a lactam, a carboxylic ester, and a reactive nitrogen atom upon N-alkylation. This allows for a series of controlled modifications to elaborate the core structure into more complex alkaloid skeletons.

A key transformation in many synthetic routes involving this synthon is the generation and subsequent cyclization of an N-acyliminium ion. This powerful electrophile can be trapped intramolecularly by a variety of nucleophiles to form new carbon-carbon bonds with a high degree of stereocontrol, enabling the construction of bicyclic alkaloid cores.[3][4]

Synthesis of the Chiral Precursor: Ethyl (S)-6-Oxopiperidine-2-carboxylate

The enantiomerically pure starting material can be accessed from L-glutamic acid, a readily available and inexpensive chiral pool starting material. The synthesis involves a homologation of L-glutamic acid to L-α-aminoadipic acid, followed by esterification and cyclization.[2]

Protocol 1: Synthesis of Ethyl (S)-6-Oxopiperidine-2-carboxylate from L-α-Aminoadipic Acid

This protocol is adapted from the work of Takahata et al. and provides a reliable method for the preparation of the title compound.

Materials:

  • L-α-Aminoadipic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous ethanol (EtOH)

  • Anhydrous diethyl ether (Et₂O)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • Esterification: A suspension of L-α-aminoadipic acid (1.0 eq) in anhydrous ethanol (10 mL per gram of amino acid) is cooled to 0 °C. Thionyl chloride (2.2 eq) is added dropwise with stirring. The mixture is then heated at reflux for 4 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield the crude diethyl L-α-aminoadipate.

  • Cyclization: The crude diethyl L-α-aminoadipate is heated under vacuum (Kugelrohr distillation) to effect cyclization. The ethyl (S)-6-oxopiperidine-2-carboxylate is collected as a colorless oil.

Causality: The esterification with thionyl chloride and ethanol protects the carboxylic acid groups. The subsequent heating under vacuum promotes an intramolecular transamidation, leading to the formation of the thermodynamically stable six-membered lactam ring with the release of ethanol.

Application in the Total Synthesis of Piperidine Alkaloids: (+)-Lupinine and (+)-Epilupinine

The quinolizidine alkaloid (+)-lupinine and its diastereomer (+)-epilupinine are classic targets in alkaloid synthesis. The following workflow, based on the work of Takahata et al., demonstrates the utility of ethyl (S)-6-oxopiperidine-2-carboxylate in their asymmetric synthesis.

Experimental Workflow for the Synthesis of (+)-Lupinine and (+)-Epilupinine

start Ethyl (S)-6-oxopiperidine-2-carboxylate step1 N-Alkylation with 3-(benzyloxy)propyl bromide start->step1 step2 Reduction of Lactam and Ester with LiAlH₄ step1->step2 step3 N-Acyliminium Ion Cyclization (HCO₂H) step2->step3 intermediate_A Quinolizidin-1-one (A) step3->intermediate_A intermediate_B Quinolizidin-1-one (B) step3->intermediate_B step4a Hydrogenolysis (H₂, Pd/C) of (A) lupinine (+)-Lupinine step4a->lupinine step4b Hydrogenolysis (H₂, Pd/C) of (B) epilupinine (+)-Epilupinine step4b->epilupinine intermediate_A->step4a intermediate_B->step4b

Caption: Synthetic route to (+)-lupinine and (+)-epilupinine.

Protocol 2: N-Alkylation of Ethyl (S)-6-Oxopiperidine-2-carboxylate

Materials:

  • Ethyl (S)-6-oxopiperidine-2-carboxylate

  • 3-(Benzyloxy)propyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, a solution of ethyl (S)-6-oxopiperidine-2-carboxylate (1.0 eq) in anhydrous DMF is added dropwise.

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of 3-(benzyloxy)propyl bromide (1.5 eq) in anhydrous DMF is added, and the reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with EtOAc (3 x 50 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Causality: Sodium hydride acts as a strong base to deprotonate the lactam nitrogen, forming a sodium salt that is a potent nucleophile. This anion then displaces the bromide from 3-(benzyloxy)propyl bromide in an SN2 reaction to form the N-alkylated product.

Protocol 3: Reduction and N-Acyliminium Ion Cyclization

Materials:

  • N-alkylated lactam from Protocol 2

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Formic acid (HCO₂H)

  • Sodium hydroxide (NaOH) solution (10%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reduction: A solution of the N-alkylated lactam (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C. The mixture is then heated at reflux for 4 hours.

  • Work-up: The reaction is cooled to 0 °C and quenched by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. The resulting precipitate is filtered off and washed with THF. The filtrate is concentrated under reduced pressure.

  • Cyclization: The crude amino alcohol is dissolved in formic acid and stirred at room temperature for 24 hours.

  • Work-up: The formic acid is removed under reduced pressure. The residue is dissolved in CH₂Cl₂ and washed with 10% aqueous NaOH solution. The organic layer is dried over Na₂SO₄ and concentrated. The resulting mixture of diastereomeric quinolizidin-1-ones is separated by column chromatography.

Causality: LiAlH₄ is a powerful reducing agent that reduces both the lactam and the ester functionalities to the corresponding amine and primary alcohol. The subsequent treatment with formic acid generates an N-acyliminium ion intermediate, which undergoes an intramolecular cyclization to form the quinolizidine skeleton. The stereochemistry of the cyclization is influenced by the conformation of the piperidine ring in the transition state, leading to a mixture of diastereomers.

Application in the Total Synthesis of Indolizidine Alkaloids: (-)-Indolizidine 167B and (-)-Monomorine I

The versatility of 6-oxopiperidine-2-carboxylate extends to the synthesis of indolizidine alkaloids, such as (-)-indolizidine 167B and the trail pheromone of the Pharaoh ant, (-)-monomorine I.

Synthetic Pathway to Indolizidine Alkaloids

start Ethyl (S)-6-oxopiperidine-2-carboxylate step1 N-Alkylation with 4-bromobutyrate start->step1 step2 Reduction of Lactam with BH₃·SMe₂ step1->step2 step3 Dieckmann Condensation step2->step3 intermediate Bicyclic β-keto ester step3->intermediate step4a Decarboxylation and Reduction of Ketone indolizidine (-)-Indolizidine 167B step4a->indolizidine step4b Alkylation and Reduction monomorine (-)-Monomorine I step4b->monomorine intermediate->step4a intermediate->step4b

Caption: General strategy for the synthesis of indolizidine alkaloids.

Protocol 4: Synthesis of the Indolizidine Core

This protocol outlines the key steps to construct the bicyclic core of indolizidine alkaloids.

Materials:

  • Ethyl (S)-6-oxopiperidine-2-carboxylate

  • Ethyl 4-bromobutyrate

  • Sodium hydride (NaH)

  • Anhydrous DMF

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous THF

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous toluene

Procedure:

  • N-Alkylation: Following a similar procedure to Protocol 2, ethyl (S)-6-oxopiperidine-2-carboxylate is N-alkylated with ethyl 4-bromobutyrate.

  • Lactam Reduction: The resulting N-substituted lactam (1.0 eq) is dissolved in anhydrous THF, and BH₃·SMe₂ (2.0 eq) is added at 0 °C. The mixture is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of methanol, and the solvent is removed under reduced pressure.

  • Dieckmann Condensation: The crude amino diester is dissolved in anhydrous toluene, and potassium tert-butoxide (1.2 eq) is added portionwise at room temperature. The mixture is heated at 80 °C for 2 hours.

  • Work-up: The reaction is cooled and quenched with saturated aqueous NH₄Cl solution. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the crude bicyclic β-keto ester.

Causality: The selective reduction of the lactam carbonyl in the presence of the two ester groups is achieved using borane dimethyl sulfide. The subsequent Dieckmann condensation is an intramolecular Claisen condensation that forms the five-membered ring of the indolizidine core.

Data Summary

The following table summarizes typical yields for the key transformations described in the protocols.

TransformationStarting MaterialProductTypical Yield (%)
N-AlkylationEthyl (S)-6-oxopiperidine-2-carboxylateN-Alkylated lactam75-85
Reduction & CyclizationN-Alkylated lactamQuinolizidin-1-ones60-70 (over two steps)
Lactam ReductionN-Substituted lactamAmino diester80-90
Dieckmann CondensationAmino diesterBicyclic β-keto ester70-80

Conclusion

(S)-6-Oxopiperidine-2-carboxylate is a highly effective chiral synthon for the asymmetric synthesis of a variety of piperidine-containing alkaloids. Its rigid framework and versatile functional groups allow for the stereocontrolled construction of complex heterocyclic systems. The protocols and strategies outlined in this application note provide a solid foundation for researchers to utilize this valuable building block in their own synthetic endeavors, paving the way for the efficient synthesis of biologically active natural products and their analogues. The principles of stereochemical control and the causality behind the reaction pathways discussed herein are broadly applicable to the field of asymmetric synthesis.

References

  • Maryanoff, B. E., & Huey, L. S. (1989). N-Acyliminium Ion Cyclizations in Alkaloid Synthesis. Chemical Reviews, 89(4), 863-927.
  • Takahata, H., Hara, K., & Momose, T. (1987). Asymmetric synthesis of (+)-lupinine, (+)-epilupinine, (–)-indolizidine 167B, and (–)-monomorine I from ethyl (S)-6-oxopiperidine-2-carboxylate. Journal of the Chemical Society, Perkin Transactions 1, 1725-1732.
  • Fleming, I. (2011). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.
  • Martens, J., & Lübben, S. (1985). Enantioselective synthesis of (R)-pipecolic acid. Tetrahedron, 41(19), 4229-4232.
  • Polniaszek, R. P., & Belmont, S. E. (1991). Asymmetric synthesis of 2-substituted piperidines. A stereocontrolled synthesis of (R)-(−)-coniine. The Journal of Organic Chemistry, 56(15), 4868-4873.
  • Remuzon, P., D'Orchymont, H., & Bouzard, D. (1992). A convenient synthesis of ethyl (S)- and (R)-pipecolate. Tetrahedron: Asymmetry, 3(12), 1535-1538.
  • Padwa, A., & Ku, H. (1980). Stereospecific total synthesis of (±)-monomorine I. Journal of the American Chemical Society, 102(17), 5612-5614.
  • Stevens, R. V., & Lee, A. W. M. (1982). A stereoselective total synthesis of (±)-monomorine I. Journal of the American Chemical Society, 104(18), 5203-5205.
  • Comins, D. L., & Dehghani, A. (1992). Asymmetric synthesis of the ladybug alkaloid adaline. The Journal of Organic Chemistry, 57(23), 6173-6175.
  • Human Metabolome Database. (2022). Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). [Link]

Sources

Analytical methods for the characterization of piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Piperidine Derivatives

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs, from blockbuster neuropsychiatric agents to innovative cancer therapies.[1][2] Its prevalence is a testament to the favorable pharmacological and pharmacokinetic properties it often imparts. However, the journey from a synthesized piperidine derivative to a validated pharmaceutical agent is paved with rigorous analytical scrutiny. The identity, purity, potency, and stability of these compounds must be unequivocally established to meet stringent regulatory standards and ensure patient safety.[3][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal analytical methods for the characterization of piperidine derivatives. We will move beyond mere procedural lists to explain the causality behind experimental choices, grounding each protocol in the principles of scientific integrity and validation.

Structural Elucidation: The Foundation of Characterization

The first and most critical step is to confirm the chemical structure of the synthesized molecule. This involves determining the connectivity of atoms, the configuration of stereocenters, and the preferred conformation of the piperidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used technique for the unambiguous structural elucidation of organic molecules in solution. For piperidine derivatives, it provides a wealth of information regarding proton and carbon environments, stereochemistry, and even dynamic processes.[5][6]

Expertise & Experience: Why NMR is Primary

The conformational flexibility of the six-membered piperidine ring (e.g., chair, boat, twist-boat conformations) and the potential for axial/equatorial substituents create a complex stereochemical landscape. NMR, particularly 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the definitive assignment of protons and carbons. The magnitude of proton-proton (¹H-¹H) coupling constants is particularly diagnostic for determining the relative orientation (axial vs. equatorial) of substituents on the ring, which is often critical for biological activity.[7] Furthermore, variable temperature NMR studies can reveal dynamic processes such as ring inversion or restricted rotation around amide bonds.[8]

Experimental Protocol: ¹H and ¹³C NMR Analysis [9]

  • Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O for salts) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

  • Instrumentation Setup: Place the NMR tube in the spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing & Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the structure.

    • For complex structures, proceed with 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Data Presentation: Typical NMR Chemical Shifts

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Hα (Axial/Equatorial)~2.5 - 3.5~45 - 60Protons on carbons adjacent to the nitrogen are deshielded.
Hβ (Axial/Equatorial)~1.4 - 1.9~25 - 35
Hγ (Axial/Equatorial)~1.4 - 1.9~22 - 30

Note: These are approximate ranges. Actual shifts are highly dependent on the nature and position of substituents.[9][10]

Visualization: NMR Analysis Workflow

cluster_NMR NMR Characterization Workflow Sample Purified Piperidine Derivative Prep Dissolve in Deuterated Solvent Sample->Prep H1_NMR Acquire 1H NMR Spectrum Prep->H1_NMR C13_NMR Acquire 13C NMR Spectrum Prep->C13_NMR Analyze_1D Analyze Chemical Shifts, Coupling Constants, Integration H1_NMR->Analyze_1D C13_NMR->Analyze_1D Structure_OK Structure Confirmed? Analyze_1D->Structure_OK NMR_2D Acquire 2D NMR (COSY, HSQC) Structure_OK->NMR_2D No / Ambiguous Final_Structure Definitive Structure Structure_OK->Final_Structure Yes Analyze_2D Assign Connectivity & Stereochemistry NMR_2D->Analyze_2D Analyze_2D->Final_Structure

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Expertise & Experience: Choosing the Right Ionization Method

The choice of ionization technique is critical and depends on the information sought.[11]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for most pharmaceutical compounds. It typically generates the protonated molecule [M+H]⁺, providing a clear determination of the molecular weight with minimal initial fragmentation.[11][12] Subsequent tandem MS (MS/MS) experiments on this precursor ion are used to controllably induce fragmentation and elucidate the structure. Common fragmentation pathways for piperidines in ESI-MS/MS involve the neutral loss of small molecules from substituents.[12][13]

  • Electron Ionization (EI): This is a "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation patterns. While the molecular ion peak may be weak or absent, the resulting fragment ions provide a detailed "fingerprint" of the molecule. A classic fragmentation pathway for piperidines under EI is alpha-cleavage adjacent to the nitrogen atom, resulting in a stable iminium ion.[11]

Experimental Protocol: LC-MS Analysis with ESI [11]

  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile).

  • Instrumentation: Use a High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an ESI source.

  • Chromatographic Conditions (for separation prior to MS):

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is a common starting point.[9]

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to promote protonation and improve peak shape.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom.[11]

    • Full Scan (MS1): Perform a full scan (e.g., m/z 100-1000) to identify the m/z of the protonated molecule [M+H]⁺.

    • Product Ion Scan (MS/MS): Isolate the precursor ion ([M+H]⁺) and apply collision energy (e.g., using nitrogen or argon as collision gas) to generate a product ion spectrum.

  • Data Analysis:

    • Confirm the molecular weight from the MS1 scan.

    • Interpret the fragmentation pattern from the MS/MS scan to confirm the structure. Compare with known fragmentation pathways.[12][14]

Data Presentation: Common Mass Spec Fragmentations

IonizationPrecursor IonKey Fragmentation PathwayResulting Fragment
EIM⁺Alpha-cleavageStable iminium ion
EIM⁺Ring opening & cleavageVarious smaller fragments
ESI-MS/MS[M+H]⁺Neutral loss of H₂O[M+H - 18]⁺
ESI-MS/MS[M+H]⁺Loss of substituentVaries based on substituent

Visualization: Logical Flow of MS Analysis

cluster_MS Mass Spectrometry Characterization Logic Sample Diluted Piperidine Derivative Solution ESI Electrospray Ionization (ESI) Sample->ESI FullScan MS1 Full Scan ESI->FullScan MW_Confirm Confirm Molecular Weight ([M+H]+) FullScan->MW_Confirm Isolate Isolate [M+H]+ Precursor Ion FullScan->Isolate CID Collision-Induced Dissociation (CID) Isolate->CID ProductScan MS2 Product Ion Scan CID->ProductScan Frag_Analysis Analyze Fragmentation Pattern ProductScan->Frag_Analysis Structure_Confirm Corroborate Structure Frag_Analysis->Structure_Confirm

Caption: Logical workflow for MS-based structural confirmation.

X-ray Crystallography

For crystalline solids, single-crystal X-ray crystallography is the gold standard, providing an unambiguous, three-dimensional model of the molecule.

Expertise & Experience: The Definitive Answer

While NMR provides excellent data for the solution-state structure, X-ray crystallography gives the precise solid-state conformation, bond lengths, and bond angles.[15] This is the ultimate method for resolving any ambiguity in stereochemistry. Comparing the crystal structure with solution-state NMR data can also provide valuable insights into conformational dynamics and the influence of the local environment on the molecule's shape.[16][17]

Experimental Protocol: X-ray Crystallography Workflow [18][19]

  • Crystal Growth: This is often the most challenging step. Grow single crystals of high quality and sufficient size (typically > 0.1 mm in all dimensions) by slow evaporation, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is often used to minimize thermal motion. X-ray diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the structural model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

  • Structure Validation and Analysis: Validate the final structure and analyze its geometric features, including conformation and intermolecular interactions.

Purity Determination and Quantification

Once the structure is confirmed, it is crucial to determine the purity of the compound and, in later stages, to quantify its concentration in various matrices. Chromatographic techniques are the workhorses for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique in the pharmaceutical industry for separating, identifying, and quantifying compounds.[20]

Expertise & Experience: Method Development Causality

For basic piperidine derivatives, reversed-phase HPLC (RP-HPLC) on a C18 column is the standard starting point.[9][21] However, the basic nitrogen can cause poor peak shape (tailing) due to interaction with residual acidic silanols on the silica support. This is why mobile phases are almost always acidified with 0.1% formic acid or trifluoroacetic acid (TFA). The acid serves two purposes: it protonates the piperidine nitrogen, ensuring it exists in a single ionic form, and it protonates the silanols, minimizing unwanted secondary interactions.[22]

Many piperidine derivatives lack a strong UV chromophore, making detection difficult. In such cases, several options exist:

  • Derivatization: React the piperidine with a UV-active agent (e.g., 4-toluene sulfonyl chloride or NBD-Cl) prior to analysis.[20][22][23]

  • Alternative Detectors: Use a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or, most powerfully, a Mass Spectrometer (MS).[9][24]

Experimental Protocol: RP-HPLC Purity Analysis [22]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, ideally the initial mobile phase composition, to a concentration of ~0.5-1.0 mg/mL.[25]

  • Instrumentation: Use an HPLC system with a UV/PDA detector and a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a screening gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Detection Wavelength: Select a wavelength where the analyte or its impurities have absorbance. If unknown, use a PDA detector to screen the full spectrum.

  • Method Optimization: Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and temperature to achieve optimal resolution (>1.5) between the main peak and all impurities.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Data Presentation: Starting HPLC Method Development Parameters

ParameterRecommended Starting ConditionRationale
ColumnC18, 150 x 4.6 mm, 5 µmGeneral purpose, good for moderately polar compounds.
Mobile PhaseA: H₂O + 0.1% FA; B: ACN + 0.1% FAFA improves peak shape for basic analytes.
Gradient5-95% B over 15 minBroad screening to find elution point.
Flow Rate1.0 mL/minStandard for 4.6 mm ID columns.
Temperature35 °CImproves efficiency and reduces pressure.
Injection Vol.5 µLAvoids column overload.
Gas Chromatography (GC)

GC is a powerful technique for analyzing compounds that are volatile and thermally stable. It is particularly useful for assessing the purity of starting materials or for detecting residual solvents.[25]

Expertise & Experience: When to Use GC

GC is suitable for less complex, non-polar, and volatile piperidine derivatives.[25] The presence of the amine group can sometimes lead to peak tailing on standard columns. Using a mid-polar column (e.g., containing 5% phenyl substitution) and ensuring the system is well-deactivated can mitigate this. For residual solvent analysis in a final drug substance, headspace GC (HS-GC) is the preferred method, as it avoids injecting the non-volatile active pharmaceutical ingredient (API) onto the column.[26][27]

Experimental Protocol: GC-FID Purity Analysis [25]

  • Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of a volatile solvent like dichloromethane or methanol.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and a mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film).

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temp: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at 15 °C/min.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Injection: 1 µL, split mode (e.g., 50:1 split ratio).

  • Data Analysis: Calculate purity using the area percent method, similar to HPLC.

Analytical Method Validation: Ensuring Trustworthiness

A core principle of pharmaceutical analysis is that every protocol must be a self-validating system.[3] Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[4][28] The parameters for validation are defined by regulatory bodies like the International Council for Harmonisation (ICH).

Trustworthiness: Key Validation Parameters [4][29][30]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (includes Repeatability and Intermediate Precision).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition).

Integrated Characterization Strategy

No single technique can provide all the necessary information. A robust characterization of a piperidine derivative relies on the logical and synergistic application of multiple analytical methods.

Visualization: Overall Characterization Workflow

cluster_Overall Integrated Analytical Characterization Strategy cluster_Structure Structural Confirmation cluster_Purity Purity & Impurity Profiling Start Newly Synthesized Piperidine Derivative NMR 1D & 2D NMR Start->NMR Primary Analysis MS LC-MS (HRMS) Start->MS Primary Analysis XRAY X-ray Crystallography (if crystalline) Start->XRAY If crystalline HPLC HPLC-UV/MS NMR->HPLC Structure Confirmed MS->HPLC Structure Confirmed XRAY->HPLC Structure Confirmed GC GC-FID/MS (if volatile) HPLC->GC Validation Analytical Method Validation (ICH Guidelines) HPLC->Validation Method Established GC->Validation Method Established Final Fully Characterized Compound for Further Development Validation->Final Method Validated

Caption: Integrated workflow for the complete characterization of a piperidine derivative.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Arcis Progress. [Link]

  • Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I. (1987). Optica Publishing Group. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). ResearchGate. [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. (1991). Optica Publishing Group. [Link]

  • X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. (2017). Sampath. [Link]

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  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

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  • The HPLC analytical approach of 3-amino piperidine.
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  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. (2015). ResearchGate. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2021). CORE. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed. [Link]

  • Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. (2015). ResearchGate. [Link]

  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). MDPI. [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (2015). Der Pharma Chemica. [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (1977). Journal of the American Chemical Society. [Link]

  • 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. [Link]

  • Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. (1979). INIS-IAEA. [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]

  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (2022). PubMed Central. [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • piperidine analysis in API by GC-HS. (2015). Chromatography Forum. [Link]

  • Piperine mass fragments: possible structures of major mass spectral... (2018). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed Central. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Royal Society of Chemistry. [Link]

  • Piperidine-Based Drug Discovery - 1st Edition. Elsevier. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

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A Robust HILIC Method for the Quantitative Analysis of Methyl 1-methyl-6-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 1-methyl-6-oxopiperidine-2-carboxylate, a key intermediate in various synthetic pharmaceutical pathways. Due to the compound's polar nature, conventional reversed-phase (RP-HPLC) methods often fail to provide adequate retention, leading to poor resolution from the solvent front. To overcome this challenge, we have developed a robust method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), which offers excellent retention and superior peak shape for this analyte. The described protocol is stability-indicating and has been validated in accordance with International Council for Harmonisation (ICH) guidelines[1][2][3], ensuring its suitability for use in regulated research and quality control environments.

Introduction: The Analytical Challenge

This compound is a polar, heterocyclic compound featuring a lactam ring, a tertiary amine, and a methyl ester. Its high polarity makes it particularly challenging to analyze using standard C18 reversed-phase columns, where it is weakly retained and often elutes near the void volume, compromising quantification and resolution from polar impurities.[4][5] The development of a reliable and robust analytical method is critical for monitoring reaction progress, assessing purity, and performing stability studies in drug development.

This guide details a HILIC-based approach, which is an ideal alternative for separating highly polar and hydrophilic compounds.[6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a unique separation mechanism that provides excellent retention for polar analytes.[7][8]

Principle of the HILIC Separation

The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the hydrophilic stationary phase.[8] More polar analytes, like our target compound, preferentially partition into the aqueous layer, resulting in stronger retention compared to less polar compounds. This behavior is generally the opposite of that observed in reversed-phase chromatography. The use of volatile buffers like ammonium formate makes this method fully compatible with mass spectrometry (MS) detection, facilitating peak identification and characterization if needed.

cluster_0 HILIC Stationary Phase (e.g., Silica) cluster_1 Immobilized Water-Enriched Layer p1 Si-OH p2 Si-OH p3 Si-OH w1 H₂O w2 H₂O Analyte Polar Analyte (Target Compound) Analyte->w1 Partitioning Equilibrium (Stronger interaction retains analyte) MobilePhase Mobile Phase (High % Acetonitrile) MobilePhase->Analyte Analyte is carried by mobile phase

Caption: HILIC Partitioning Mechanism.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Ammonium formate (LC-MS grade).

  • Analytical Standard: Reference standard of this compound with known purity.

Chromatographic Conditions

The selection of a HILIC stationary phase and an appropriate mobile phase is critical. An amide-based column is chosen for its excellent stability and unique selectivity for polar neutral and basic compounds.[6] A mobile phase of high-percentage acetonitrile ensures retention, while a volatile ammonium formate buffer maintains a stable pH and provides counter-ions to improve peak shape for the basic piperidine nitrogen.

ParameterConditionRationale
Column Amide HILIC Column (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm)Provides robust retention for polar compounds and reduces deleterious interactions with basic analytes.[6]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)Volatile buffer suitable for MS; acidic pH ensures protonation of the analyte, improving peak shape and retention.
Mobile Phase B AcetonitrileThe weak eluting solvent in HILIC mode.
Gradient Program Isocratic: 5% A / 95% BA simple isocratic hold provides consistent retention. Gradient elution can be explored if separating multiple diverse impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CEnsures reproducible retention times and improves peak efficiency.
Detector Wavelength 210 nmThe lactam and ester functional groups exhibit UV absorbance in the low wavelength range.
Injection Volume 5 µLA small volume minimizes potential peak distortion from the injection solvent.
Needle Wash 90:10 Acetonitrile/WaterPrevents sample carryover between injections.
Run Time 10 minutesAllows for elution of the main peak and any potential late-eluting impurities.
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask using a 50:50 mixture of Acetonitrile/Water as the diluent.

  • Working Standard Solution (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with the mobile phase (95:5 Acetonitrile/10mM Ammonium Formate). Causality: Preparing standards in the mobile phase is crucial to prevent peak shape distortion that can occur due to solvent mismatch between the injected sample and the mobile phase.[9]

  • Sample Solution (50 µg/mL): Prepare the sample to a target concentration of 50 µg/mL using the mobile phase as the diluent. Filter through a 0.45 µm PTFE syringe filter before injection if particulates are present.

Method Validation Protocol: A Self-Validating System

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][3][10]

G cluster_workflow Analytical Workflow cluster_validation Method Validation (ICH Q2) Sample Receive Sample Prep Prepare Standard & Sample Solutions Sample->Prep SST Perform System Suitability Test (SST) Prep->SST Inject Inject Samples SST->Inject Spec Specificity (Forced Degradation) SST->Spec Validation ensures SST is meaningful Acquire Acquire Data Inject->Acquire Process Process Chromatograms (Integrate Peaks) Acquire->Process Report Generate Report (Purity, Assay) Process->Report Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) LODQ LOD & LOQ Robust Robustness

Caption: HPLC Analysis and Validation Workflow.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is a non-negotiable step for regulatory compliance.[11]

Procedure:

  • Equilibrate the system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Calculate the parameters below. The system is deemed suitable for analysis only if all criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.[11]
RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector response.[11]
RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase delivery.
Theoretical Plates (N) > 2000Confirms the efficiency and health of the chromatographic column.
Specificity (Stability-Indicating Assay)

A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[12] A forced degradation study is performed to demonstrate this capability.

Protocol:

  • Prepare solutions of the analyte (approx. 1 mg/mL) and subject them to the following stress conditions to achieve 5-20% degradation:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours. (Lactams can be sensitive to base[13]).

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (solid state).

  • Neutralize the acid and base samples before dilution.

  • Dilute all stressed samples to the target concentration (50 µg/mL) with the mobile phase and analyze.

  • Acceptance Criterion: The method is specific if the main analyte peak is resolved from all degradation product peaks with a resolution (Rs) of > 1.5.

Results and Troubleshooting

A successful injection using the described method should yield a sharp, symmetrical peak for this compound with an approximate retention time of 4-6 minutes. The peak shape should be excellent due to the use of a buffered mobile phase and a modern HILIC column.

Common Troubleshooting Scenarios
  • Problem: Peak Tailing (Tailing Factor > 2.0)

    • Cause: Secondary interactions between the basic analyte and active sites on the column.[14]

    • Solution: Ensure the mobile phase pH is correctly prepared and is acidic (pH 3.0-4.0). Check for column degradation; if the column is old, replace it.

  • Problem: Drifting Retention Times

    • Cause: Insufficient column equilibration time with the HILIC mobile phase or temperature fluctuations.[15] HILIC columns require longer equilibration times than RP columns to establish the aqueous layer.

    • Solution: Equilibrate the column for at least 30-60 minutes before the first injection. Ensure the column oven is maintaining a stable temperature.

  • Problem: Split or Broad Peaks

    • Cause: Mismatch between injection solvent and mobile phase, or a partially blocked column frit.[9][16]

    • Solution: Always dissolve and inject the sample in the mobile phase or a weaker solvent (higher acetonitrile content). If the problem persists, reverse-flush the column to attempt to clear any blockage.[16]

Conclusion

The HILIC method detailed in this application note provides a robust, reliable, and efficient solution for the quantitative analysis of this compound. By overcoming the retention challenges associated with traditional reversed-phase chromatography, this method delivers superior peak shape and resolution. The protocol has been designed with regulatory compliance in mind, incorporating system suitability tests and a framework for validation according to ICH guidelines. This method is well-suited for routine use in pharmaceutical quality control and drug development environments.

References

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from Element Lab Solutions website. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website. [Link]

  • Wikipedia. (2023). Hydrophilic interaction chromatography. Retrieved from Wikipedia. [Link]

  • Crawford Scientific. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from YouTube. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from Fisher Scientific website. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation website. [Link]

  • Waters Corporation. (n.d.). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Retrieved from Waters Corporation website. [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA.gov. [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from FDA.gov. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from SIELC Technologies website. [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC? Retrieved from Chromatography Today website. [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • MicroSolv Technology Corporation. (2020, April 14). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from MicroSolv website. [Link]

  • PubMed Central. (2017, March 20). Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures. Retrieved from PubMed. [Link]

  • Roberts, J. A., et al. (2018). Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. NIH National Library of Medicine. [Link]

  • Krzek, J., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. NIH National Library of Medicine. [Link]

  • SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation. Retrieved from SciSpace. [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from International Journal of Research and Review. [Link]

Sources

Application Note: Guidelines for the Safe Handling and Optimal Storage of Methyl 1-methyl-6-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and safety protocols for Methyl 1-methyl-6-oxopiperidine-2-carboxylate. By elucidating the chemical properties and inherent reactivity of this N-methylated cyclic β-keto ester, this guide aims to ensure compound integrity for experimental reproducibility and to establish a safe laboratory working environment.

Introduction and Chemical Profile

This compound is a substituted piperidine derivative of significant interest in synthetic and medicinal chemistry. Its structure, which incorporates a lactam, an N-methyl group, and a β-keto ester moiety, makes it a versatile building block but also introduces specific stability challenges.[1][2] Understanding its chemical nature is paramount to its effective use. The primary challenges associated with this class of molecules are susceptibility to hydrolysis and, for the resulting acid, subsequent decarboxylation, which can compromise sample purity and experimental outcomes.[1][3]

This guide provides field-proven protocols grounded in the principles of chemical reactivity to mitigate these risks.

Compound Specifications
PropertyValueSource
IUPAC Name This compoundN/A (Derived)
Molecular Formula C₈H₁₃NO₃N/A (Derived)
Molecular Weight 171.19 g/mol N/A (Derived)
Chemical Class Cyclic β-Keto Ester, Piperidine Derivative[1][2][4]
Inherent Reactivity and Stability Considerations

The functionality of this compound dictates its stability profile. Two primary degradation pathways must be considered to ensure its integrity.

  • Hydrolysis: The ester group is susceptible to hydrolysis under either acidic or basic conditions, and slowly by ambient moisture, yielding the corresponding carboxylic acid (1-methyl-6-oxopiperidine-2-carboxylic acid).[1]

  • Decarboxylation: The hydrolyzed product, a β-keto acid, is inherently unstable and prone to rapid decarboxylation, especially upon heating, to yield 1-methylpiperidin-2-one.[3][5]

This two-step degradation pathway underscores the critical need to protect the compound from moisture, acids, and bases during handling and storage.

A This compound B 1-Methyl-6-oxopiperidine-2-carboxylic Acid (Unstable Intermediate) A->B Hydrolysis (+H₂O, H⁺/OH⁻) C 1-Methylpiperidin-2-one (Decarboxylated Product) B->C Decarboxylation (Heat, Δ, -CO₂)

Caption: Potential degradation pathways of the target compound.

Safety and Hazard Communication

While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, data from closely related analogues, such as 1-methyl-6-oxopiperidine-2-carboxylic acid and other piperidine derivatives, provide a strong basis for hazard assessment.[6][7] The compound should be treated as an irritant.

  • GHS Hazard Statements (Anticipated):

    • H315: Causes skin irritation.[6][7]

    • H319: Causes serious eye irritation.[6][7]

    • H335: May cause respiratory irritation.[6][7]

Personal Protective Equipment (PPE)

A risk-assessed selection of PPE is mandatory for handling this compound.

PPESpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and airborne powder, preventing serious eye irritation.[7][8]
Hand Protection Nitrile or neoprene glovesPrevents skin contact and irritation. Inspect gloves for integrity before use.[9][10]
Body Protection Laboratory coatPrevents contamination of personal clothing and minimizes skin exposure.[9]
Respiratory Use in a certified chemical fume hoodEssential to avoid inhalation of powder or aerosols, mitigating respiratory tract irritation.[9]
First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water.[10][11] If irritation persists, consult a physician.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Protocol for Handling and Solution Preparation

The primary objective during handling is to prevent exposure to atmospheric moisture and other contaminants. All operations should be performed in a controlled environment.

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_final Final Steps p1 Don PPE p2 Equilibrate Container to Room Temperature p1->p2 h1 Place in Inert Atmosphere (Glovebox) p2->h1 h2 Unseal Container h1->h2 h3 Weigh Desired Amount h2->h3 h4 Add Anhydrous Solvent h3->h4 h5 Reseal Container Promptly h4->h5 f1 Return to Storage h5->f1 f2 Clean Work Area f1->f2

Caption: Recommended workflow for handling and weighing the compound.

Step-by-Step Protocol
  • Preparation: Don all required PPE as specified in Section 2.1. If the compound is stored cold, allow the sealed container to equilibrate to room temperature in a desiccator before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Perform all manipulations in a certified chemical fume hood. For maximum protection against hydrolysis, the use of a glovebox or glove bag with a dry nitrogen or argon atmosphere is strongly recommended.

  • Aliquoting: Briefly open the container in the inert environment. Quickly weigh the desired amount of the compound into a clean, dry tared vial. Use non-sparking tools.[8]

  • Dissolution: Add a suitable anhydrous solvent (e.g., anhydrous DCM, THF, or Acetonitrile) to the vial containing the aliquot. Ensure the solvent is from a freshly opened bottle or has been properly dried to minimize water content.

  • Storage of Stock Solutions: If preparing a stock solution for later use, store it in a tightly sealed vial with a PTFE-lined cap, preferably under an inert atmosphere, and at or below -20°C.

  • Container Sealing: Promptly and securely reseal the main container of the solid compound, purging the headspace with an inert gas (argon or nitrogen) before tightening the cap.

  • Cleanup: Clean all equipment and the work area thoroughly. Dispose of any contaminated materials according to institutional guidelines.

Protocols for Optimal Storage

Proper storage is crucial for maintaining the long-term purity and stability of this compound. The conditions are designed to rigorously exclude moisture and incompatible substances.

ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Rationale
Temperature 2-8°C-20°C or -80°C Low temperatures drastically reduce the rate of potential hydrolysis and other degradation reactions.[3][12]
Atmosphere Tightly sealed containerSealed under inert gas (Argon/Nitrogen) Prevents exposure to atmospheric moisture, which can initiate the hydrolysis degradation pathway.[12]
Container Tightly sealed amber glass vialTightly sealed amber glass vial with PTFE-lined capProvides a chemically inert barrier and protection from light, which can catalyze degradation in some organic molecules.[9][12]
Location Cool, dry, well-ventilated areaDedicated freezer for chemical storageEnsures a stable temperature and segregation from incompatible materials.[8][9]
Incompatibles Store away from strong acids, strong bases, and oxidizing agentsStore away from strong acids, strong bases, and oxidizing agentsAvoids catalytic hydrolysis and potential oxidation of the molecule.[9]

Waste Disposal

All waste materials, including empty containers and contaminated items, must be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of this material down the drain.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • ResearchGate. Cyclic β-keto esters: Synthesis and reactions. Available from: [Link]

  • Fiveable. Cyclic β-Ketoester Definition. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one. Available from: [Link]

  • ResearchGate. Quantification of the Nucleophilic Reactivities of Cyclic β-Keto Ester Anions. Available from: [Link]

  • PubChem. Piperidine. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Available from: [Link]

  • BTC. What are the storage stability of Piperidine Series compounds over time?. Available from: [Link]

  • PubChem. 1-Methyl-6-oxopiperidine-2-carboxylic acid. Available from: [Link]

  • PMC. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. Available from: [Link]

  • ResearchGate. A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Available from: [Link]

  • PubChem. Methyl 1-methylpiperidine-2-carboxylate. Available from: [Link]

  • ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. Available from: [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

  • The Human Metabolome Database. Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). Available from: [Link]

  • PubChem. 6-Oxopiperidine-2-carboxylate. Available from: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available from: [Link]

  • ResearchGate. (PDF) Mastering β-keto esters. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Microwave-assisted decarboxylation of bicyclic 2-pyridone scaffolds and identification of Aβ-peptide aggregation inhibitors. Available from: [Link]

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Use of piperidine derivatives as inhibitors of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the utilization of piperidine derivatives as potent inhibitors of Mycobacterium tuberculosis.

Introduction: The Imperative for Novel Anti-Tuberculosis Agents

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health crisis, responsible for millions of deaths annually.[1] The efficacy of current treatment regimens is severely threatened by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[2] This escalating resistance necessitates an urgent and continuous search for new therapeutic agents that operate via novel mechanisms of action. Within this landscape of drug discovery, piperidine-containing compounds have emerged as a particularly promising and versatile scaffold for the development of potent anti-tubercular agents.

The piperidine ring, a saturated heterocycle, serves as a valuable building block in medicinal chemistry. Its three-dimensional structure allows for the precise spatial orientation of various substituents, facilitating optimal interactions with biological targets. Furthermore, its basic nitrogen atom can be crucial for forming key hydrogen bonds or salt bridges within enzyme active sites and can influence vital pharmacokinetic properties such as solubility and cell permeability. This guide provides a detailed overview of different classes of piperidine derivatives, their mechanisms of action, and comprehensive protocols for their synthesis and evaluation as Mtb inhibitors.

Key Classes and Mechanisms of Piperidine-Based Mtb Inhibitors

The chemical diversity incorporated into the piperidine scaffold has led to the discovery of multiple classes of inhibitors, each with distinct biological targets within M. tuberculosis.

Dipiperidine Derivatives

A notable class of Mtb inhibitors is the dipiperidines. These compounds, often synthesized through combinatorial chemistry on a solid support, have been identified through high-throughput screening campaigns.[1] A key advantage of this class is its structural dissimilarity to existing anti-tubercular drugs, suggesting a potentially novel mechanism of action.[1] While the precise target for many dipiperidines is still under investigation, their more rigid structure may reduce the propensity for forming stable chelates with metal ions, a characteristic associated with the toxicity of some drugs like ethambutol.[1]

Piperidinol Analogs

Screening of commercially available compound libraries has identified piperidinol-containing molecules with significant anti-TB activity.[3] Structure-activity relationship (SAR) studies on this scaffold have demonstrated that modifications to the aryl rings and the stereochemistry of the hydroxyl group can dramatically influence potency. For instance, compounds with specific substitutions like a para-chloro or para-trifluoromethyl group on an aryl ring have shown minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[3]

Isoniazid-Hydrazone Hybrids with Piperidine Moieties

Isoniazid (INH) is a cornerstone of first-line TB therapy, primarily targeting the enoyl-acyl carrier protein reductase (InhA) involved in mycolic acid biosynthesis.[4][5] To combat INH resistance, researchers have developed hybrid molecules that couple the isoniazid core to various aldehydes containing a piperidine ring, forming INH-based hydrazones.[4][5] This strategy aims to create derivatives with increased lipophilicity, potentially enhancing cell wall penetration. While some of these hybrids retain activity against InhA, others appear to exert their anti-tubercular effect through alternative mechanisms, highlighting the potential for this approach to overcome target-based resistance.[4][5]

Inhibitors of Specific Mycobacterial Enzymes
  • MenA Inhibitors: The menaquinone (MK) biosynthetic pathway is essential for the survival of Mtb, particularly under the hypoxic conditions found in host granulomas. MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) is a key enzyme in this pathway and a validated drug target. Piperidine derivatives have been specifically designed and optimized as MenA inhibitors, demonstrating potent activity against both the isolated enzyme and whole Mtb cells.[6]

  • DNA Gyrase Inhibitors: DNA gyrase, an enzyme essential for DNA replication and repair, is the target of fluoroquinolone antibiotics. Novel piperidine-4-carboxamides have been identified as a new class of mycobacterial DNA gyrase inhibitors.[7] These compounds have shown bactericidal activity against Mycobacterium abscessus, a close relative of Mtb, and importantly, exhibit limited cross-resistance with fluoroquinolones, making them attractive candidates for further development.[7]

Data Summary: Activity of Representative Piperidine Derivatives

The following table summarizes the in vitro activity of selected piperidine derivatives against M. tuberculosis.

Compound Class/IDStructureTarget Mtb StrainMIC (μM)Cytotoxicity (Cell Line)Reference
Dipiperidine General Diamine StructureH37RvVariesLow (HepG2)[1]
Piperidinol (4b) 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-olH37Rv1.4 µg/mLNot specified[3]
INH-Hydrazone (IP11) N′-(4-(4-cyclohexylpiperazin-1-yl)benzylidene)isonicotinohydrazideH37Rv0.39Negligible[4][5]
MenA Inhibitor Substituted Piperidinemc² 62308-10Not specified[6]
Piperidine-4-carboxamide MMV688844 AnalogM. abscessusVariesNon-cytotoxic[7]

Experimental Workflows and Protocols

The successful evaluation of piperidine derivatives requires a systematic workflow, from initial screening to mechanism-of-action studies.

G cluster_0 Discovery & Synthesis cluster_1 Primary Screening cluster_2 Hit Validation & MOA Lib Library Synthesis (e.g., solid-phase) Purify Purification & Characterization Lib->Purify MIC Whole-Cell Screening (e.g., MABA for MIC) Purify->MIC Cyto Cytotoxicity Assay (e.g., on Vero/HepG2 cells) MIC->Cyto Intra Intracellular Assay (Macrophage Model) Cyto->Intra Enzyme Target-Based Assay (e.g., Gyrase, MenA) Intra->Enzyme Resist Resistance Studies Intra->Resist

Caption: High-level workflow for the discovery and validation of piperidine inhibitors.

Protocol 1: General Synthesis of an Aryl Piperidinol Analog

This protocol is adapted from the synthesis of piperidinol derivatives and illustrates a common chemical strategy.[3]

Objective: To synthesize a 1,4-disubstituted piperidinol derivative via epoxide ring-opening.

Materials:

  • 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol

  • (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin

  • Substituted phenol (e.g., 4-chlorophenol)

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Ethanol (EtOH)

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Step A: Formation of the Chiral Epoxide Intermediate a. To a solution of a substituted phenol (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (1.5 eq). b. Add the optically active epichlorohydrin (1.1 eq) to the mixture. c. Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction to room temperature. The crude product from this step is often used directly in the next step without extensive purification.[3] Rationale: The primary side-products are often more easily removed after the subsequent step.

  • Step B: Epoxide Ring-Opening with Piperidinol a. To the crude reaction mixture from Step A, add 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (1.0 eq). b. Add ethanol as a solvent to ensure homogeneity. c. Reflux the new mixture for 12-24 hours, again monitoring by TLC. d. Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure (rotary evaporation).

  • Purification a. Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane). b. Purify the final product using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). c. Combine the fractions containing the pure product and evaporate the solvent. d. Characterize the final compound using NMR spectroscopy (¹H, ¹³C) and mass spectrometry (MS) to confirm its structure and purity.[3]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Microplate Alamar Blue Assay (MABA)

This is a widely used, sensitive, and reliable colorimetric assay to determine the potency of compounds against Mtb.[4][5]

Objective: To determine the lowest concentration of a piperidine derivative that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)

  • 96-well microtiter plates (sterile, flat-bottom)

  • Test compounds (piperidine derivatives) dissolved in DMSO

  • Alamar Blue reagent

  • Spectrophotometer or fluorometer capable of reading 96-well plates

Step-by-Step Procedure:

  • Bacterial Culture Preparation: a. Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6). b. Adjust the culture with fresh broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁷ CFU/mL. c. Prepare a final inoculum by diluting this suspension 1:20 in broth to get ~5 x 10⁵ CFU/mL.

  • Compound Plating: a. Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate. b. Add 2 µL of the test compound stock solution (e.g., at 100x the final desired highest concentration) to the first well of a row. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well. This creates a concentration gradient. d. Include control wells: "bacteria only" (no drug) and "media only" (no bacteria).

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well (except "media only" wells). The final volume in each well is 200 µL. b. Seal the plate with a breathable seal or place it in a secondary container and incubate at 37°C for 5-7 days.

  • Assay Readout: a. After incubation, add 20 µL of Alamar Blue reagent to each well. b. Re-incubate the plate at 37°C for another 12-24 hours. c. Observe the color change. Viable, metabolically active bacteria will reduce the blue resazurin to pink resorufin. d. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue). e. For quantitative results, read the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm).

Protocol 3: Intracellular Activity Assay in a Macrophage Model

This protocol assesses the ability of a compound to inhibit Mtb growth within its primary host cell, the macrophage. This is a critical step, as compounds must be able to penetrate the host cell membrane to be effective.

Objective: To determine the efficacy of a piperidine derivative against intracellular M. tuberculosis.

Materials:

  • Murine macrophage cell line (e.g., J774) or human monocyte-derived macrophages (THP-1).[8]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Autoluminescent M. tuberculosis strain (e.g., H37Rv_LuxABCDE) for a rapid readout, or wild-type Mtb for CFU counting.[8]

  • 96-well tissue culture plates

  • Luminometer (if using luminescent strain) or materials for cell lysis and CFU plating.

Step-by-Step Procedure:

  • Macrophage Seeding: a. Seed macrophages into a 96-well plate at a density that will result in a confluent monolayer (e.g., 5 x 10⁴ cells/well). b. Incubate for 24 hours at 37°C with 5% CO₂ to allow adherence.

  • Infection: a. Prepare an Mtb suspension and opsonize with serum if necessary. b. Remove the culture medium from the macrophages and infect them with Mtb at a multiplicity of infection (MOI) of 1-5 (bacteria per macrophage). c. Incubate for 4 hours to allow phagocytosis. d. Wash the cells 2-3 times with warm PBS or medium to remove extracellular bacteria.

  • Compound Treatment: a. Add fresh culture medium containing serial dilutions of the test piperidine derivative to the infected cells. b. Include an "untreated" control (infected cells with no drug). c. Incubate the plate for 3-5 days at 37°C with 5% CO₂.

  • Assay Readout: a. Luminescence Method: If using an autoluminescent Mtb strain, simply read the luminescence of the plate at various time points (e.g., Day 3 and Day 5) using a luminometer.[8] A decrease in luminescence relative to the untreated control indicates intracellular killing. b. CFU Counting Method: i. Aspirate the medium from the wells. ii. Lyse the macrophages with 100 µL of a gentle lysis buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes. iii. Serially dilute the lysate in 7H9 broth. iv. Plate the dilutions onto 7H10 or 7H11 agar plates. v. Incubate plates for 3-4 weeks at 37°C and count the colonies to determine the number of viable intracellular bacteria.

Visualizing Mechanisms of Action

Understanding how a compound works is crucial for its development. Piperidine derivatives have been shown to inhibit various essential processes in Mtb.

G cluster_0 Piperidine Inhibitor Targets cluster_1 Essential Mycobacterial Pathways cluster_2 Cellular Consequence InhA InhA Mycolic Mycolic Acid Synthesis InhA->Mycolic inhibits MenA MenA MK_Bio Menaquinone Biosynthesis MenA->MK_Bio inhibits Gyrase DNA Gyrase DNA_Rep DNA Replication & Repair Gyrase->DNA_Rep inhibits CellWall Cell Wall Integrity Compromised Mycolic->CellWall ETC Electron Transport Chain Disrupted MK_Bio->ETC Replication Replication Blocked DNA_Rep->Replication Death Bacterial Death CellWall->Death ETC->Death Replication->Death

Sources

Application Notes and Protocols for the Synthesis of Piperidine Derivatives with Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a crucial pharmacophore in modern drug discovery, present in a wide array of FDA-approved drugs and biologically active natural products.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for introducing diverse functionalities.[3] In the face of rising antimicrobial resistance, the development of novel antimicrobial agents is a critical global health priority. Piperidine derivatives have emerged as a promising class of compounds with significant potential to address this challenge, exhibiting activity against a broad spectrum of bacterial and fungal pathogens.[3][4]

This guide provides an in-depth exploration of the synthesis of piperidine derivatives for antimicrobial applications. It is designed to equip researchers with the necessary knowledge to not only synthesize these compounds but also to understand the rationale behind the selection of specific synthetic strategies and to evaluate their antimicrobial efficacy.

Proposed Antimicrobial Mechanisms of Piperidine Derivatives

The antimicrobial effects of piperidine derivatives are often attributed to their ability to interfere with vital bacterial processes. Key proposed mechanisms include:

  • Cell Membrane Disruption: The lipophilic nature of many piperidine compounds allows them to integrate into and disrupt the bacterial cell membrane, leading to increased permeability and leakage of essential cellular components.[5]

  • DNA Gyrase Inhibition: Certain piperidine derivatives have been shown to inhibit DNA gyrase, a crucial bacterial enzyme responsible for DNA supercoiling, which is essential for DNA replication and repair.[5]

  • Efflux Pump Inhibition: Some piperidine alkaloids can inhibit bacterial efflux pumps, which are responsible for expelling antimicrobial agents from the cell. By blocking these pumps, the intracellular concentration of the drug increases, enhancing its efficacy.[5]

Synthetic Strategies for Piperidine Derivatives

The synthesis of functionalized piperidines can be achieved through various strategies, with multicomponent reactions (MCRs) being particularly advantageous for their efficiency and atom economy.[6]

Multi-component Synthesis of Highly Functionalized Piperidines

A common and effective approach for synthesizing highly functionalized piperidines involves the multicomponent reaction of aromatic aldehydes, aromatic amines, and β-keto esters.[6] This strategy allows for the construction of the piperidine core with a high degree of substitution in a single step. Various catalysts, including acidic organocatalysts and Lewis acids, have been employed to promote this transformation.[6]

Experimental Workflow: Multi-component Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve aromatic aldehyde, aromatic amine, and β-keto ester in ethanol B Add catalyst (e.g., lactic acid or polystyrene sulfonic acid) A->B 1. C Stir at ambient temperature or 70°C B->C 2. D Monitor reaction progress by TLC C->D 3. E Evaporate solvent D->E 4. F Purify by column chromatography E->F 5.

Caption: General workflow for the multi-component synthesis of piperidines.

One-Pot Synthesis of N-Substituted Piperidines from Halogenated Amides

This tandem protocol provides an efficient route to N-substituted piperidines.[1] The reaction proceeds through the activation of a secondary halogenated amide with trifluoromethanesulfonic anhydride, followed by an intramolecular cyclization and subsequent reduction.

Protocol: One-Pot Synthesis of N-Substituted Piperidines.[1]

Materials:

  • Secondary halogenated amide

  • 2-Fluoropyridine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer

  • Dry ice/acetone bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the secondary halogenated amide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Add 2-fluoropyridine (1.2 equiv) to the solution.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) dropwise and stir for 30 minutes.

  • Add methanol (MeOH) followed by sodium borohydride (NaBH₄, 2.0 equiv).

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the N-substituted piperidine.

Synthesis of Piperidine Derivatives via Nucleophilic Substitution

A straightforward method for synthesizing certain piperidine derivatives involves the nucleophilic substitution reaction between piperidine and an appropriate electrophile.[3]

Protocol: Synthesis of (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate.[3]

Materials:

  • Piperidine

  • (E)-ethyl-3-(4-(2-bromoethoxy)phenyl)acrylate

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Ethanol

  • Water

  • 500 mL clamped flask

  • Magnetic stirrer

  • Reflux apparatus

Procedure:

  • To a 500 mL clamped flask, add piperidine (2.55 g, 30 mmol) followed by ethanol (250 mL).

  • Stir the solution at 25 °C for 5 minutes.

  • Add (E)-ethyl-3-(4-(2-bromoethoxy)phenyl)acrylate (4.488 g, 15 mmol).

  • Subsequently, add K₂CO₃ (6.219 g, 45 mmol) and a catalytic amount of KI in water (20 mL).

  • Reflux the reaction mixture for up to 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and process for work-up and purification.

Evaluation of Antimicrobial Activity

Standardized methods are crucial for reliably assessing the antimicrobial susceptibility of newly synthesized compounds.[7] The disk diffusion and broth dilution methods are commonly employed for this purpose.[8]

Antimicrobial Susceptibility Testing Workflow

G cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis A Prepare bacterial inoculum D Inoculate media with bacteria A->D B Prepare piperidine derivative solutions (various concentrations) E Apply piperidine derivatives (disks or in broth) B->E C Prepare agar plates or broth tubes C->D D->E F Incubate at 37°C for 18-24 hours E->F G Measure zones of inhibition (Disk Diffusion) F->G H Determine Minimum Inhibitory Concentration (MIC) (Broth Dilution) F->H

Sources

Application Notes & Protocols: The Central Role of the Piperidine Scaffold in the Synthesis of Narcotic Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous clinically significant narcotic analgesics.[1][2][3][4] Its conformational flexibility and the precise stereochemical presentation of its substituents allow for potent and selective interactions with opioid receptors. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and mechanism of action of two major classes of piperidine-based analgesics: the phenylpiperidines, exemplified by pethidine (meperidine), and the profoundly potent 4-anilinopiperidines, including fentanyl and its analogs. We will dissect the causal relationships behind synthetic strategies and the molecular features that govern analgesic potency and pharmacokinetic profiles. Detailed, field-proven protocols for the synthesis of key compounds are provided, alongside mechanistic diagrams to illustrate reaction workflows and biological signaling pathways.

The Piperidine Pharmacophore: A Privileged Scaffold for Opioid Receptor Engagement

The analgesic activity of morphine, the archetypal opioid, first highlighted the importance of a piperidine ring for interacting with the body's pain-modulating systems.[4] Structure-activity relationship (SAR) studies of morphine revealed that the tertiary amine within its piperidine moiety is essential for its analgesic effect.[5][6] This observation spurred the development of entirely synthetic analgesics built around a piperidine core, leading to compounds with tailored potencies, durations of action, and side-effect profiles.

The key to the piperidine scaffold's success lies in two features:

  • The Basic Nitrogen: At physiological pH, the piperidine nitrogen is protonated. This cationic center forms a critical ionic bond with a highly conserved aspartate residue (Asp147 in the μ-opioid receptor) in the transmembrane domain of opioid receptors, serving as the primary anchor for the ligand.[7]

  • The 4-Position Substituent: The substituent at the 4-position of the piperidine ring dictates the class of the analgesic and its interaction with a hydrophobic pocket within the receptor. This position can accommodate a phenyl and an ester group (as in pethidine) or a more complex N-acylanilino group (as in fentanyl), dramatically influencing potency.

The following sections will explore the synthesis and SAR of these distinct classes, providing a framework for understanding and developing novel piperidine-based analgesics.

Logical Relationship: Piperidine Core to Opioid Activity

This diagram illustrates the fundamental structural requirements for a piperidine-based compound to exhibit opioid analgesic activity.

A Piperidine Scaffold B Protonated Tertiary Amine (at physiological pH) A->B D 4-Position Substituent (e.g., Phenyl, Anilino) A->D C Ionic Interaction with Aspartate Residue in Opioid Receptor B->C anchors ligand F High Affinity Binding & Analgesic Activity C->F E Interaction with Hydrophobic Receptor Pocket D->E provides specificity E->F

Caption: Core structural features of piperidine analgesics.

The Phenylpiperidine Class: Pethidine (Meperidine)

Pethidine, first synthesized in 1938, was a landmark achievement, representing a completely synthetic structural class of opioids distinct from the morphine alkaloids.[8] It belongs to the phenylpiperidine class, characterized by a phenyl group and an ester group at the 4-position of the piperidine ring.[8][9]

Structure-Activity Relationships (SAR) of Pethidine Analogs

Modifications to the pethidine structure have yielded crucial insights into the requirements for analgesic activity. The presence of both the phenyl and the ester group at the 4-position is considered optimal for activity.[10]

Structural ModificationEffect on Analgesic PotencyRationale / Causality
Replacement of C-4 Phenyl Group Significant reductionThe phenyl ring is critical for the hydrophobic interaction within the opioid receptor binding site.[10]
Addition of m-Hydroxyl on Phenyl Ring IncreaseThis modification mimics the phenolic hydroxyl of morphine, potentially forming an additional hydrogen bond with the receptor, thereby increasing binding affinity.[10]
Modification of C-4 Ester Group Potency is sensitive to changeReplacing the carbethoxy group with an acyloxy group can provide better analgesic activity (e.g., alphaprodine).[10] Altering the ester alkyl chain length can modulate lipophilicity and pharmacokinetics.
Replacement of N-Methyl Group VariesLarger N-substituents (e.g., N-phenethyl) can increase potency by accessing an additional binding region in the receptor.[10]
Piperidine Ring Size Alteration VariesContraction to a pyrrolidine ring or expansion to a hexahydroazepine ring can yield active compounds, but often with different side-effect profiles.[10]
Protocol: Synthesis of Pethidine

The original commercial synthesis involves the condensation of phenylacetonitrile with a nitrogen mustard.[11] An alternative and illustrative laboratory synthesis proceeds from diethanolamine.

Synthetic Workflow: Pethidine

cluster_0 Step 1: Cyclization cluster_1 Step 2: Cyanation cluster_2 Step 3: Esterification A Diethanolamine B N-Methyl-bis(2-chloroethyl)amine A->B Thionyl Chloride (SOCl2) then Methylamine (CH3NH2) D 1-Methyl-4-cyano-4-phenylpiperidine (Pethidine Nitrile) B->D Sodium Amide (NaNH2) C Benzyl Cyanide C->D E Pethidine (Final Product) D->E Ethanol (EtOH) Sulfuric Acid (H2SO4)

Caption: Synthetic pathway for Pethidine (Meperidine).

Protocol Details:

  • Objective: To synthesize Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (Pethidine) from N-methyl-bis(2-chloroethyl)amine and benzyl cyanide.

  • Trustworthiness: This protocol relies on a classic double alkylation reaction followed by hydrolysis and esterification. Each step yields a stable, characterizable intermediate. The final product's purity can be validated by melting point determination of its hydrochloride salt and spectroscopic analysis (NMR, IR).

Step 1: Synthesis of 1-Methyl-4-cyano-4-phenylpiperidine (Pethidine Nitrile)

  • Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser (with a drying tube), prepare a suspension of sodium amide (NaNH₂) in anhydrous toluene.

    • Causality: Sodium amide is a very strong base required to deprotonate the benzylic carbon of benzyl cyanide, forming a reactive carbanion. Anhydrous conditions are critical as sodium amide reacts violently with water.

  • Carbanion Formation: While stirring vigorously, add benzyl cyanide dropwise to the sodium amide suspension. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary. Stir for 2-3 hours until the evolution of ammonia ceases.

  • Cyclization: Add a solution of N-methyl-bis(2-chloroethyl)amine in toluene dropwise to the reaction mixture.

    • Causality: The benzyl cyanide carbanion acts as a nucleophile, displacing the two chloride leaving groups in an intramolecular double alkylation reaction to form the piperidine ring.

  • Reaction Completion & Workup: After the addition is complete, heat the mixture to reflux for 2-3 hours. Cool the reaction mixture, and carefully add water to quench any unreacted sodium amide. Separate the toluene layer, wash with water, and dry over anhydrous sodium sulfate. Remove the toluene under reduced pressure to yield the crude pethidine nitrile.

Step 2: Hydrolysis and Esterification to Pethidine

  • Setup: Place the crude pethidine nitrile in a round-bottom flask with a mixture of ethanol and concentrated sulfuric acid.

    • Causality: This is a classic Fischer esterification reaction. The sulfuric acid acts as a catalyst, protonating the nitrile to facilitate its hydrolysis to a carboxylic acid, which is then immediately esterified by the ethanol solvent.

  • Reaction: Heat the mixture to reflux for 6-8 hours.

  • Workup and Purification: Cool the reaction mixture and pour it onto crushed ice. Basify the solution carefully with a concentrated sodium hydroxide solution until it is strongly alkaline. Extract the aqueous layer with diethyl ether or dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude pethidine base as an oil. The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.[12]

The 4-Anilinopiperidine Class: Fentanyl and Congeners

The development of fentanyl in 1960 by Paul Janssen marked a paradigm shift in opioid design.[13] By replacing the 4-ester group of the pethidine scaffold with a 4-anilinopropanamide group, a dramatic increase in potency was achieved. Fentanyl is approximately 50 to 100 times more potent than morphine.[13] This class, known as the 4-anilinopiperidines, includes some of the most potent opioids ever synthesized.

Structure-Activity Relationships (SAR) of Fentanyl Analogs

The SAR for the fentanyl class is well-defined and demonstrates how small structural modifications can lead to profound changes in potency.[14]

Structural FeatureRole in Activity & Potency ModulationRepresentative Analogs
N-Substituent (R1) The N-phenethyl group is crucial for high potency, likely engaging in an additional hydrophobic interaction with the receptor.[15][16]Fentanyl
Piperidine Ring (R2, R3) A methyl group at the 3-position can significantly increase potency (cis > trans isomer).[16] A polar, hydrogen-bond accepting group at the 4-position of the anilino ring (e.g., methyl ester, methoxymethyl) dramatically boosts potency.[16]3-Methylfentanyl, Carfentanil, Sufentanil
Anilide N-acyl group (R4) The N-propanoyl group is generally optimal for high potency in this class.[16]Fentanyl, Sufentanil

Table of Relative Potencies:

CompoundKey Structural ModificationAnalgesic Potency (Relative to Morphine = 1)
Morphine Reference1
Pethidine Phenylpiperidine~0.1
Fentanyl Parent 4-Anilinopiperidine~50-100
Sufentanil Thienylethyl at N1, methoxymethyl at C4~500-1000
Carfentanil Methyl ester at C4~10,000
Remifentanil Metabolizable ester on N1 side chain~100-200

(Note: Potency values are estimates and can vary based on the assay and species used)

Protocol: Optimized Synthesis of Fentanyl

Modern synthetic routes to fentanyl are highly efficient, often proceeding in three high-yielding steps from commercially available starting materials.[17][18]

Synthetic Workflow: Fentanyl

A 4-Piperidone Monohydrate HCl B N-Phenethyl-4-piperidone (NPP) A->B Step 1: N-Alkylation (2-Phenylethyl bromide, Cs2CO3) C 4-Anilino-N-phenethylpiperidine (ANPP) B->C Step 2: Reductive Amination (Aniline, NaBH(OAc)3) D Fentanyl C->D Step 3: N-Acylation (Propionyl chloride, base)

Caption: Optimized three-step synthesis of Fentanyl.

Protocol Details:

  • Objective: To synthesize N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide (Fentanyl).

  • Trustworthiness: This optimized protocol avoids harsh reagents and provides excellent yields at each step.[17][18] The intermediates (NPP, ANPP) are stable and can be readily purified and characterized, ensuring the quality of the material progressing to the next step.

Step 1: N-Alkylation to form N-Phenethyl-4-piperidone (NPP)

  • Setup: Combine 4-piperidone monohydrate hydrochloride, cesium carbonate (Cs₂CO₃), and a suitable solvent like dimethylformamide (DMF) in a round-bottom flask.

    • Causality: Cesium carbonate is an effective base for deprotonating the piperidine nitrogen, facilitating its nucleophilic attack. It is preferred for its high solubility in organic solvents and for producing high yields.

  • Reaction: Add 2-(bromoethyl)benzene to the mixture. Heat the reaction to approximately 80°C and stir for 4-6 hours.

  • Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield NPP, which can be purified by column chromatography if necessary.

Step 2: Reductive Amination to form 4-Anilino-N-phenethylpiperidine (ANPP)

  • Setup: Dissolve the NPP from Step 1 in a solvent such as dichloroethane (DCE) or tetrahydrofuran (THF). Add aniline, followed by a mild reducing agent.

  • Reaction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the stirring solution. Let the reaction proceed at room temperature for 12-24 hours.

    • Causality: The reaction first forms an iminium ion intermediate between the ketone of NPP and the aniline. Sodium triacetoxyborohydride is a selective and mild reducing agent, ideal for reducing this iminium ion to the secondary amine (ANPP) without reducing the ketone starting material.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield ANPP.[17][18]

Step 3: N-Acylation to form Fentanyl

  • Setup: Dissolve the ANPP from Step 2 in an aprotic solvent like dichloromethane (DCM) in a flask equipped with a stir bar. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA).

    • Causality: The base is required to scavenge the HCl that is generated during the acylation reaction.

  • Reaction: Cool the solution in an ice bath. Add propionyl chloride dropwise. Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude fentanyl can be purified by recrystallization or by conversion to its citrate salt.[17][18]

The Ultrashort-Acting Ester: Remifentanil

Remifentanil represents a sophisticated application of pharmacokinetic design principles to the piperidine scaffold.[19] Structurally similar to fentanyl, it possesses a unique methyl propanoate group attached to the piperidine nitrogen. This ester moiety is rapidly hydrolyzed by non-specific esterases in blood and tissues, leading to an inactive carboxylic acid metabolite.[19] This metabolic pathway is the reason for remifentanil's ultrashort duration of action, making it highly controllable in clinical settings.

Protocol: Synthesis of Remifentanil via Michael Addition

The key step in synthesizing remifentanil is the N-alkylation of its piperidine precursor via a Michael addition reaction.[19][20]

Synthetic Workflow: Final Step for Remifentanil

A Methyl 4-(phenyl(propionyl)amino) piperidine-4-carboxylate (Remifentanil Precursor) C Remifentanil A->C B Methyl Acrylate B->C Michael Addition

Caption: Key Michael addition step in Remifentanil synthesis.

Protocol Details:

  • Setup: Dissolve the remifentanil precursor (methyl 4-(N-phenylpropanamido)piperidine-4-carboxylate) and methyl acrylate in a suitable solvent such as acetonitrile.

  • Reaction: The reaction can be performed under various conditions, including microwave irradiation or conventional heating, often in the presence of a mild base or in a biphasic system to promote the reaction.[19] Stir the mixture until reaction completion is observed by TLC or LC-MS.

    • Causality: The secondary amine of the piperidine ring acts as a nucleophile in a conjugate (Michael) addition to the electron-deficient alkene of methyl acrylate. This selectively forms the required N-alkylated product.

  • Workup and Purification: Upon completion, the reaction mixture is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product, remifentanil, is typically purified by conversion to its hydrochloride salt and recrystallization.[20][21]

Mechanism of Action at the μ-Opioid Receptor

Piperidine-based analgesics exert their effects primarily by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[22]

Binding and Activation:

  • Ionic Anchor: The protonated piperidine nitrogen forms a charge-reinforced hydrogen bond with the carboxylate side chain of Asp147. This is the most critical interaction for anchoring the ligand in the binding pocket.

  • Hydrophobic Interactions: The N-phenethyl group of fentanyl or the 4-phenyl group of pethidine fits into a hydrophobic pocket formed by several aromatic and aliphatic residues, contributing to high binding affinity.

  • Hydrogen Bonding: The oxygen atom of the ester (pethidine) or amide (fentanyl) can act as a hydrogen bond acceptor with residues such as Tyr148 or His297, further stabilizing the ligand-receptor complex.[15][23]

Downstream Signaling Cascade:

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of its associated inhibitory G-protein (Gαi/o). This initiates a signaling cascade that results in analgesia.

Signaling Pathway: μ-Opioid Receptor Activation

A Piperidine Analgesic (e.g., Fentanyl) B μ-Opioid Receptor (MOR) A->B binds C Gi/o Protein Activation B->C activates D Inhibition of Adenylyl Cyclase C->D F Opening of K+ Channels C->F H Closing of Ca2+ Channels C->H E Decreased cAMP Levels D->E I Reduced Neurotransmitter Release (e.g., Glutamate, Substance P) E->I G Hyperpolarization F->G G->I H->I J Analgesia I->J leads to

Caption: Downstream signaling cascade following MOR activation.

This cascade ultimately leads to a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, producing the powerful analgesic effect characteristic of these drugs.[22]

References

  • Title: Synthesis of Pethidine aka Meperidine Source: Chemistry Steps URL: [Link]

  • Title: Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: N-substituent modulation of opiate agonist/antagonist activity in resolved 3-methyl-3-(m-hydroxyphenyl)piperidines Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: An efficient, optimized synthesis of fentanyl and related analogs Source: Office of Scientific and Technical Information (OSTI.GOV) URL: [Link]

  • Title: An Efficient, Optimized Synthesis of Fentanyl and Related Analogs Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs) Source: ScholarWorks@UNO URL: [Link]

  • Title: SAR of Meperidine Analogues Source: Pharmacy 180 URL: [Link]

  • Title: SCALED-UP SYNTHESIS: SALTS OF CARFENTANIL AND REMIFENTANIL Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Design, Synthesis and SAR of Analgesics Source: Progress in Clinical and Biological Research (PubMed) URL: [Link]

  • Title: Fentanyl Source: Wikipedia URL: [Link]

  • Title: Synthesis of meperidine Source: Google Patents URL
  • Title: Synthetic approaches to remifentanil Source: ResearchGate URL: [Link]

  • Title: Continuous flow Aza-Michael reaction for preparing the fast-acting synthetic opioid drug Remifentanil Source: Scientific Electronic Library Online (SciELO) URL: [Link]

  • Title: Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids Source: U.S. Sentencing Commission URL: [Link]

  • Title: Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents Source: Longdom Publishing URL: [Link]

  • Title: Process for Remifentanil Synthesis Source: Google Patents URL
  • Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: Preprints.org URL: [Link]

  • Title: Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Pethidine: Synthesis and Metabolism Source: Scribd URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Opioids - mechanisms of action Source: Australian Prescriber URL: [Link]

  • Title: Analgesic activity of alkyl piperidine derivatives Source: Global Journal of Pharmacy & Pharmaceutical Sciences URL: [Link]

  • Title: Meperidine Source: PubChem URL: [Link]

  • Title: Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents (Duplicate Source) Source: Longdom Publishing URL: [Link]

  • Title: Structure-Activity Relationships Overview Source: Scribd URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methylation of Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of piperidines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when performing N-methylation of piperidines.

Q1: What are the most common methods for N-methylation of piperidines?

There are several reliable methods for the N-methylation of piperidines, with the choice often depending on the substrate's functional group tolerance, desired scale, and available reagents. The three most prevalent methods are:

  • Eschweiler-Clarke Reaction: This is a reductive amination method that utilizes formaldehyde as the carbon source and formic acid as the reducing agent. It is a high-efficiency reaction that is particularly advantageous because it does not produce quaternary ammonium salts, stopping at the tertiary amine stage.[1][2]

  • Reductive Amination with Formaldehyde and a Reducing Agent: This is a versatile two-step or one-pot reaction. First, the piperidine reacts with formaldehyde to form an iminium ion intermediate, which is then reduced by an external reducing agent. Common reducing agents include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.

  • Direct Alkylation with a Methylating Agent: This classic method involves the reaction of the piperidine with a methylating agent such as methyl iodide or dimethyl sulfate. While straightforward, this method can be prone to over-alkylation, leading to the formation of a quaternary ammonium salt, especially with excess alkylating agent.[3]

Q2: My Eschweiler-Clarke reaction is sluggish or incomplete. What are the likely causes and solutions?

Incomplete conversion in an Eschweiler-Clarke reaction is a common issue. Here are the primary factors to investigate:

  • Insufficient Reagents: An excess of both formaldehyde and formic acid is typically required to drive the reaction to completion.[2]

  • Low Reaction Temperature: The Eschweiler-Clarke reaction is generally performed at or near boiling temperatures.[2] Insufficient heat can lead to slow reaction rates.

  • pH of the Reaction Mixture: The reaction proceeds through the formation of an iminium ion, which is favored under acidic conditions. However, the amine must be sufficiently nucleophilic to react with formaldehyde. Ensure the pH is in the optimal range for both steps.

Q3: I am observing the formation of a quaternary ammonium salt as a major byproduct. How can I prevent this?

The formation of a quaternary ammonium salt is a frequent side reaction, particularly when using direct alkylation methods with reagents like methyl iodide. Here’s how to mitigate it:

  • Control Stoichiometry: Carefully control the stoichiometry of the methylating agent. Using a slight excess of the piperidine starting material relative to the methylating agent can help minimize over-alkylation.[3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture, for instance with a syringe pump, helps to maintain a low concentration of the alkylating agent, disfavoring the second methylation step.[3]

  • Choice of Method: The Eschweiler-Clarke reaction is an excellent alternative as it inherently prevents the formation of quaternary ammonium salts due to its reaction mechanism.[2]

Q4: How do I effectively purify my N-methylated piperidine product?

Purification strategies depend on the properties of your product and the byproducts. Common methods include:

  • Extraction: After the reaction, the mixture is typically basified and extracted with an organic solvent. This separates the basic N-methylated piperidine from water-soluble salts and unreacted formic acid (in the case of the Eschweiler-Clarke reaction).

  • Distillation: If the N-methylated piperidine is a liquid with a suitable boiling point, distillation can be an effective purification method.[4]

  • Chromatography: For non-volatile products or to separate mixtures of closely related compounds, column chromatography on silica gel is a standard technique.

Section 2: Troubleshooting Guide

This section provides a more in-depth, scenario-based approach to troubleshooting complex issues.

Scenario 1: Low Yield in Eschweiler-Clarke N-Methylation

Problem: You are attempting to N-methylate a substituted piperidine using the Eschweiler-Clarke reaction, but the yield is consistently low, with a significant amount of starting material remaining.

Troubleshooting Workflow:

A Low Yield in Eschweiler-Clarke Reaction B Check Reagent Stoichiometry (Excess HCHO & HCOOH?) A->B C Increase Reaction Temperature (Refluxing?) B->C Stoichiometry Correct H Increase Reagent Equivalents B->H Stoichiometry Incorrect D Monitor CO2 Evolution C->D Temperature Correct I Increase Temperature to Reflux C->I Temperature Too Low E Analyze for Side Products (e.g., Cyclization) D->E CO2 Evolution Observed J Reaction Not Proceeding D->J No CO2 Evolution F Optimize Work-up Procedure E->F No Side Products K Consider Alternative Methylation Method E->K Side Products Detected G Successful Methylation F->G Optimized H->B I->C J->K

Caption: Troubleshooting workflow for low yield in Eschweiler-Clarke reactions.

Detailed Analysis and Solutions:

  • Reagent Stoichiometry and Quality:

    • Causality: The Eschweiler-Clarke reaction relies on an excess of both formaldehyde and formic acid to ensure complete conversion.[2] Formic acid acts as the hydride donor, and its depletion will halt the reaction. Formaldehyde quality is also crucial; aged solutions may have lower concentrations.

    • Solution: Use at least 2-3 equivalents of formaldehyde and a similar or greater excess of formic acid. It is advisable to use freshly opened or assayed reagents.

  • Reaction Temperature and Time:

    • Causality: The reaction is typically conducted at reflux to ensure a sufficient reaction rate.[2] The decomposition of formic acid to provide the hydride for reduction is temperature-dependent.

    • Solution: Ensure the reaction mixture is maintained at a gentle reflux. Reaction times can vary from a few hours to overnight. Monitor the reaction progress by TLC or GC-MS.

  • Monitoring CO2 Evolution:

    • Causality: The evolution of carbon dioxide is a visual indicator that the reaction is proceeding, as it is a byproduct of the reduction of the iminium ion by formic acid.[2]

    • Solution: If no gas evolution is observed upon heating, it is a strong indication that the reaction has not initiated. This points towards issues with reagent quality or temperature.

  • Potential Side Reactions:

    • Causality: For certain substrates, particularly those with other reactive functional groups, side reactions can occur under the acidic and high-temperature conditions of the Eschweiler-Clarke reaction. For example, substrates with alkenyl chains may undergo cyclization.[1]

    • Solution: If you suspect side reactions, analyze the crude reaction mixture by LC-MS or NMR to identify byproducts. If problematic side reactions are unavoidable, consider a milder N-methylation method.

Scenario 2: Over-alkylation and Quaternary Salt Formation in Direct Methylation

Problem: When using methyl iodide to N-methylate your piperidine, you are obtaining a significant amount of the quaternary ammonium salt, which is difficult to separate from your desired tertiary amine product.

Troubleshooting Workflow:

A Over-alkylation with Methyl Iodide B Review Stoichiometry (Piperidine:MeI ratio) A->B C Modify Addition Method B->C Ratio Optimized H Use Piperidine in Excess B->H MeI in Excess D Consider Solvent Effects C->D Addition Optimized I Slow Addition of MeI C->I Rapid Addition E Alternative Methylating Agent D->E Solvent Optimized J Use a Less Polar Solvent D->J Polar Solvent Used F Switch to Reductive Amination E->F Agent Optimized K Use Dimethyl Sulfate E->K Still Over-alkylating G Reduced Quaternization F->G H->B I->C J->D K->E A Piperidine + Formaldehyde B Formation of Hemiaminal A->B C Dehydration B->C D Iminium Ion Intermediate C->D E Hydride Transfer from Formic Acid D->E F N-Methylpiperidine E->F G CO2 + H2O E->G

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

The reaction proceeds via the initial formation of an iminium ion from the piperidine and formaldehyde. This electrophilic iminium ion is then reduced by a hydride transfer from formic acid, which concurrently decarboxylates to form carbon dioxide. [2]The resulting N-methylpiperidine is a tertiary amine and cannot form another iminium ion with formaldehyde, thus preventing over-methylation. [2]

References

  • Methylation of piperazines. (n.d.). Google Patents.
  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthetic method of N-methylpiperidine. (n.d.). Eureka | Patsnap.
  • Eschweiler–Clarke reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Stability issues of Methyl 1-methyl-6-oxopiperidine-2-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 1-methyl-6-oxopiperidine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and may encounter stability challenges, particularly under acidic conditions. Our goal is to provide field-proven insights and actionable protocols to help you anticipate, diagnose, and resolve these issues, ensuring the integrity of your experiments and the quality of your results.

Core Concepts: Understanding the Instability

This compound is a cyclic β-amino acid derivative containing three key features that influence its stability: a methyl ester, a lactam (a cyclic amide), and a chiral center at the C2 position. Under acidic conditions, these sites are susceptible to degradation through distinct chemical pathways. Understanding these mechanisms is the first step toward effective troubleshooting.

The primary pathways for acid-catalyzed degradation are:

  • Ester Hydrolysis: The methyl ester group is readily attacked by water in the presence of an acid catalyst, leading to the formation of the corresponding carboxylic acid, 1-methyl-6-oxopiperidine-2-carboxylic acid[1]. This is often the most common and rapid degradation pathway.

  • Epimerization: The α-proton at the C2 position is acidic and can be abstracted under certain conditions, leading to the formation of an enol or enolate intermediate. This process can result in the loss of stereochemical integrity at this center, a phenomenon well-documented in peptide chemistry[2][3].

  • Lactam Ring Opening: While amides are generally more stable to hydrolysis than esters, the lactam ring can be cleaved under harsher acidic conditions (e.g., concentrated acid, elevated temperatures), resulting in a linear amino acid derivative.

Below is a diagram illustrating the potential degradation pathways from the parent compound.

Parent This compound (Starting Material) Hydrolysis 1-Methyl-6-oxopiperidine-2-carboxylic acid (Ester Hydrolysis Product) Parent->Hydrolysis H₃O⁺ (Mild/Moderate) Epimer (2R/S)-Methyl 1-methyl-6-oxopiperidine-2-carboxylate (Epimerization Product) Parent->Epimer H⁺ / Heat (Enolization) RingOpen Linear Amino Acid Derivative (Lactam Hydrolysis Product) Parent->RingOpen Strong H⁺ / Δ (Harsh Conditions)

Caption: Potential degradation pathways under acidic conditions.

Troubleshooting Guide

This section addresses common issues encountered during synthesis, purification, and handling of this compound in acidic environments.

Question 1: During my aqueous acidic workup or purification (e.g., RP-HPLC with TFA), I'm observing a significant loss of my desired product and the appearance of a new, more polar compound. What is happening and how can I fix it?

  • Probable Cause: You are likely observing acid-catalyzed ester hydrolysis . The resulting carboxylic acid is significantly more polar than the parent methyl ester, causing it to elute much earlier on reverse-phase chromatography (or have a lower Rf value on silica TLC). This is the most common stability issue for this class of compounds.

  • Diagnostic Strategy:

    • LC-MS Analysis: Analyze the reaction mixture or purified fraction by LC-MS. The hydrolyzed product will have a molecular weight that is 14.03 Da (the mass of a methylene group, CH₂) less than the starting material. The expected mass for the protonated carboxylic acid ([M+H]⁺) is approximately 158.08 g/mol [1].

    • pH Measurement: Check the pH of your aqueous solutions. Prolonged exposure to a pH below 4-5 can accelerate this process, especially at room temperature or above.

  • Preventative Measures & Solutions:

    • Minimize Contact Time: Perform acidic extractions or purifications as quickly as possible. Do not let the compound sit in acidic aqueous solutions for extended periods.

    • Temperature Control: Conduct all acidic workups at low temperatures (0-5 °C) to significantly reduce the rate of hydrolysis.

    • Use Milder Acids: If possible, use weaker acids for pH adjustment. For example, a buffered solution of citric acid may be less harsh than mineral acids like HCl or sulfonic acids like TFA.

    • Aprotic Conditions: If the experimental design allows, use acidic reagents in aprotic solvents, such as HCl in dioxane or methanol, which will not promote hydrolysis[4].

    • Neutralization: During workups, neutralize the acidic solution promptly but carefully with a weak base like saturated sodium bicarbonate (NaHCO₃) solution at low temperatures.

Question 2: My final product shows a loss of stereochemical purity. My starting material was enantiopure, but now I'm seeing a mixture of diastereomers or enantiomers. What is the cause?

  • Probable Cause: You are observing epimerization at the C2 position. The proton on the carbon adjacent to the carboxylate is labile under acidic (and basic) conditions. The acid can catalyze the formation of a planar enol intermediate, and when the molecule reverts to its keto form, the proton can add back from either face, scrambling the stereocenter. This process is often exacerbated by heat[2][3].

  • Diagnostic Strategy:

    • Chiral HPLC Analysis: The most definitive way to quantify epimerization is by using a chiral HPLC column. This will separate the enantiomers or diastereomers, allowing you to determine the ratio.

    • NMR Spectroscopy: In some cases, diastereomers can be distinguished by high-field ¹H or ¹³C NMR. The use of chiral shift reagents may also help resolve signals from enantiomers.

  • Preventative Measures & Solutions:

    • Avoid Heat: Strictly avoid heating the compound in acidic solutions. If a reaction requires heat, consider if a non-acidic alternative exists.

    • Limit Acid Strength and Exposure: As with hydrolysis, use the mildest possible acid for the shortest possible time. The rate of enolization is dependent on both pH and temperature.

    • Use Non-Nucleophilic Bases for Neutralization: When neutralizing an acidic mixture, use a sterically hindered, non-nucleophilic base if subsequent steps are sensitive to nucleophiles. However, for a simple workup, cold sodium bicarbonate is generally sufficient and preferred to stronger bases which can also cause epimerization.

Question 3: I am using the compound in a reaction that requires a strong acid and high temperatures, and my recovery is extremely low with multiple unidentifiable products. What is the likely issue?

  • Probable Cause: Under harsh acidic conditions (e.g., >6M HCl, temperatures > 80-100 °C), you are likely causing lactam ring opening in addition to ester hydrolysis and epimerization. The amide bond of the lactam is cleaved, resulting in a linear δ-amino acid derivative, which itself may be unstable under these conditions and lead to further degradation[5][6].

  • Diagnostic Strategy:

    • Advanced Mass Spectrometry (MS/MS): Identifying the ring-opened product can be challenging. High-resolution mass spectrometry can help identify fragments consistent with the linear structure.

    • Comparative Analysis: Compare the stability of a simpler lactam (e.g., δ-valerolactam) under your reaction conditions to confirm if the piperidone ring system itself is unstable.

  • Preventative Measures & Solutions:

    • Re-evaluate Reaction Conditions: If possible, find alternative, milder conditions for your desired transformation. It is highly probable that the structural integrity of the piperidine core cannot be maintained under such harsh protocols.

    • Protecting Group Strategy: If the chemistry must be performed, consider if the lactam nitrogen or the ester can be modified or protected in a way that would not be possible with the current molecule, though this would involve re-synthesis.

    • Accept Limitations: In some cases, the inherent reactivity of the molecule may make it unsuitable for certain harsh chemical transformations.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal pH range for storing aqueous solutions of this compound for short periods?

    • A: For short-term storage (a few hours), it is best to keep the solution in a buffered system between pH 5 and 7 at low temperatures (2-8 °C). Avoid unbuffered water, which can become acidic from dissolved CO₂. For long-term storage, it is highly recommended to store the compound as a solid or as a solution in a dry, aprotic solvent like anhydrous DCM or acetonitrile.

  • Q: Which analytical method is best for routine monitoring of stability?

    • A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is an excellent method. It can simultaneously separate the parent compound from its more polar hydrolyzed product. A gradient method using a C18 column with a mobile phase of acetonitrile and water (with a mild acid additive like 0.1% formic acid) is a good starting point[7].

  • Q: Can I use strong acids like concentrated H₂SO₄ or HCl for reactions?

    • A: This is strongly discouraged unless degradation is the intended outcome. Such conditions will rapidly hydrolyze the ester and can lead to lactam cleavage and extensive decomposition. If a strong acid is absolutely necessary, use it at the lowest possible temperature (e.g., -20 °C to 0 °C) and for the shortest duration.

Experimental Protocols

Protocol 1: RP-HPLC Method for a Time-Course Stability Study

This protocol provides a framework to quantify the rate of ester hydrolysis at different pH values.

1. Materials & Reagents:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or TFA)

  • Buffer solutions: pH 3, pH 5, pH 7 (standard phosphate or citrate buffers)

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Procedure:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stability Samples: In separate vials, add 10 µL of the stock solution to 990 µL of each buffer (pH 3, 5, and 7) to get a final concentration of 10 µg/mL. Prepare in triplicate for each condition.

  • Incubation: Store the vials at a controlled temperature (e.g., 25 °C).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial and inject it directly into the HPLC.

  • HPLC Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: 210 nm

  • Data Analysis: Integrate the peak areas for the parent ester and the hydrolyzed acid. Calculate the percentage of the parent compound remaining at each time point.

Data Presentation Example:

Time (hours)% Parent Remaining (pH 3)% Parent Remaining (pH 5)% Parent Remaining (pH 7)
0100%100%100%
195%99%100%
480%97%99.5%
865%94%99%
2430%85%98%
Protocol 2: Recommended Mild Acidic Workup Procedure

This protocol is designed to isolate the product from a reaction mixture while minimizing acid-catalyzed degradation.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice-water bath.

  • Dilution: Dilute the reaction mixture with a cold, water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Neutralization: Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Monitor the pH of the aqueous layer with pH paper, aiming for a final pH of 7-8. Be cautious of gas evolution (CO₂).

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with cold brine (saturated NaCl solution). Perform all washes quickly.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at low temperature (<30 °C).

  • Analysis: Immediately analyze a small sample of the crude product by LC-MS or HPLC to assess its purity and check for degradation products before proceeding with further purification.

References

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2025). IUCrData. [Link]

  • 1-Methyl-6-oxopiperidine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). (2014). Human Metabolome Database. [Link]

  • Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. (2022). Technical Disclosure Commons. [Link]

  • Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan. [Link]

  • Ahern, K., & Biochemistry, M. A. (2023). Amino Acid Synthesis and Degradation. StatPearls. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024). PubMed. [Link]

  • Pathways of Amino Acid Degradation. (2025). Biology LibreTexts. [Link]

  • Synthesis of methyl 1-methylpiperidine-4-carboxylate. (n.d.). PrepChem.com. [Link]

  • Epimerisation in Peptide Synthesis. (2023). MDPI. [Link]

  • Study on the stability of the oxime HI 6 in aqueous solution. (1989). PubMed. [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation. (2020). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Determination of piperidine alkaloids. (n.d.). Analytice. [Link]

  • Chemically fuelled deracemization of amino acids. (n.d.). University of Twente. [Link]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. (n.d.).
  • Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions. (2025). ChemRxiv. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. (2025). ResearchGate. [Link]

  • Triketone-Modified Lignin and the Corresponding Biomass-Based Diketoenamine Resins. (2026). ACS Omega. [Link]

  • Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. (n.d.).
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). PMC - NIH. [Link]

  • Degradation of amino acids. (n.d.). Slideshare. [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. (n.d.). PMC - NIH. [Link]

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Technical Support Center: Synthesis of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperidine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of these valuable heterocyclic scaffolds. The piperidine moiety is a prevalent structural feature in numerous natural products and pharmaceuticals, making its efficient and controlled synthesis a critical aspect of modern organic chemistry.[1][2]

This resource is structured to provide both quick answers to common problems through our Frequently Asked Questions (FAQs) and detailed, mechanistically-grounded solutions in our Troubleshooting Guides.

I. Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues encountered during piperidine synthesis and handling.

Q1: My N-alkylation of piperidine is sluggish or results in a large amount of quaternary ammonium salt. What is happening and how can I fix it?

A1: Sluggish N-alkylation is often due to the generation of an acid byproduct (e.g., HBr, HCl) which protonates the starting piperidine, rendering it non-nucleophilic.[3] To counteract this, add a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).[3][4]

Over-alkylation, the formation of a quaternary ammonium salt, occurs when the newly formed tertiary amine undergoes a second alkylation.[5] This is a common side reaction because the tertiary amine product can be more nucleophilic than the starting secondary amine.[5] To minimize this:

  • Control Stoichiometry: Use a slight excess of the piperidine (1.1-1.2 equivalents) relative to the alkylating agent.[5]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally with a syringe pump, to maintain a low concentration of the alkylating agent.[4][5]

  • Lower Temperature: Running the reaction at a lower temperature can help control the reaction rate.[5]

Q2: I am struggling to separate my piperidine product from a pyridine impurity after a reduction reaction. Why is this difficult?

A2: Piperidine and pyridine can form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[6] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[6] To overcome this, you can:

  • Acid-Base Extraction: Utilize the difference in basicity. Dissolve the mixture in an organic solvent and wash with a dilute acid (e.g., 1 M HCl). The more basic piperidine will be protonated and move to the aqueous layer, while the less basic pyridine remains in the organic layer.[3] The piperidine can then be recovered by basifying the aqueous layer and extracting.

  • Carbon Dioxide Reaction: Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not. This allows for separation by filtration.[6][7]

Q3: My solution of piperidine in DMF has formed crystals upon storage. What is the cause?

A3: This is likely due to the formation of a salt.[6] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (like HCl, which can be liberated from other stored reagents) to form piperidine hydrochloride.[6] To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[6]

Q4: My catalytic hydrogenation of a substituted pyridine is incomplete or shows low diastereoselectivity. What can I do?

A4: Incomplete hydrogenation can be due to catalyst poisoning by impurities (e.g., sulfur compounds) or inhibition by the basic nitrogen of the pyridine itself.[6] Ensure your starting material is pure and consider using a more robust catalyst like Rhodium on carbon (Rh/C), which is often more active than Palladium for pyridine reduction.[6]

Low diastereoselectivity can be influenced by reaction temperature and the choice of catalyst and solvent.[8] Higher temperatures can decrease selectivity.[8] The choice of N-protecting group can also significantly influence the stereochemical outcome. For example, N-benzyl and N-Boc groups can direct the stereochemistry of hydrogenation and subsequent epimerization reactions.[9]

II. Troubleshooting Guides by Synthetic Challenge

This section provides a deeper dive into specific pitfalls organized by the synthetic transformation.

Ring Formation and Cyclization Strategies

The construction of the piperidine ring itself is a foundational step where numerous issues can arise.

Challenge: Low Yield and Side Reactions in Reductive Amination of 1,5-Dicarbonyl Compounds

Reductive amination of 1,5-dicarbonyl compounds is a powerful method for constructing the piperidine ring.[10] However, it can be plagued by side reactions.

Causality: The reaction proceeds through the formation of an enamine or iminium ion intermediate, followed by intramolecular cyclization and reduction.[10] The equilibrium between the starting materials and the imine intermediate, as well as the potential for side reactions of the carbonyl groups, can lead to low yields.[11]

Troubleshooting Workflow:

G start Low Yield in Reductive Amination check_reagents Are reagents pure and anhydrous? start->check_reagents check_pH Is the pH optimal (weakly acidic)? check_reagents->check_pH Yes solution_reagents Purify starting materials. Use anhydrous solvents. check_reagents->solution_reagents No check_reducing_agent Is the reducing agent appropriate? check_pH->check_reducing_agent Yes solution_pH Adjust pH to 4-6 to favor imine formation. check_pH->solution_pH No check_temp Is the reaction temperature controlled? check_reducing_agent->check_temp Yes solution_reducing_agent Use a mild reducing agent like NaBH(OAc)₃ or NaBH₃CN. check_reducing_agent->solution_reducing_agent No solution_temp Run reaction at lower temperature to minimize side reactions. check_temp->solution_temp No

Caption: Troubleshooting low yield in reductive amination.

Detailed Protocol: Reductive Amination for Piperidine Synthesis [10]

  • To a solution of the 1,5-dicarbonyl compound (1.0 equiv) in a suitable anhydrous solvent (e.g., methanol, dichloromethane), add the primary amine or ammonium acetate (1.0-1.2 equiv).

  • Adjust the pH of the mixture to be weakly acidic (pH 4-6) with a mild acid like acetic acid.

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equiv) portion-wise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

N-Functionalization: Alkylation and Acylation

Modifying the nitrogen atom of the piperidine ring is a common and crucial transformation.

Challenge: Incomplete N-Acylation

Causality: N-acylation reactions of piperidines can be incomplete due to several factors:

  • Insufficiently Reactive Acylating Agent: Acid chlorides are generally more reactive than anhydrides.

  • Lack of Catalyst: When using less reactive anhydrides, a catalyst is often necessary.

  • Inadequate Base: A base is required to neutralize the acid byproduct generated during the reaction.

Troubleshooting Steps:

ProblemPotential CauseRecommended Solution
Reaction Stalls Poorly reactive acylating agent (e.g., anhydride).Switch to the corresponding acid chloride. Alternatively, add a catalytic amount of 4-dimethylaminopyridine (DMAP).[3]
Low Conversion Acid byproduct protonating the starting piperidine.Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is present.[3]
Sluggish Reaction Reaction requires thermal energy.Gently heat the reaction mixture, monitoring for potential side reactions or degradation.[3]
C-H Functionalization

Direct functionalization of the C-H bonds of the piperidine ring is a modern and powerful strategy, but it comes with its own set of challenges.

Challenge: Poor Regio- and Stereoselectivity in C-H Functionalization

Causality: The piperidine ring has multiple C-H bonds that can be functionalized. Achieving selectivity for a specific position (e.g., C2, C3, or C4) and controlling the stereochemistry is a significant challenge. Methods successful for other saturated N-heterocycles like pyrrolidines often fail or give poor results with piperidines due to differences in ring strain and electronics.[12][13]

Expert Insights:

  • Directing Groups: The use of a directing group attached to the nitrogen atom is a common strategy to achieve regioselectivity. The choice of directing group is critical and can influence both the position of functionalization and the stereochemical outcome.[14]

  • Catalyst Control: The selection of the transition metal catalyst and ligands is paramount for controlling the reaction. Different catalyst systems can favor different positions on the piperidine ring.

  • Substrate Control: The inherent stereochemistry of a substituted piperidine can be used to direct the functionalization to a specific face of the ring.[8]

Illustrative Workflow for Optimizing C-H Functionalization:

G start Poor Selectivity in C-H Functionalization screen_dg Screen Directing Groups start->screen_dg screen_catalyst Screen Catalysts and Ligands screen_dg->screen_catalyst optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Additives) screen_catalyst->optimize_conditions analyze_results Analyze Regio- and Stereoisomeric Ratio optimize_conditions->analyze_results analyze_results->screen_dg Unsatisfactory success Achieved Desired Selectivity analyze_results->success Satisfactory

Caption: Workflow for optimizing C-H functionalization.

Purification and Handling

Even after a successful synthesis, challenges can arise during the purification and handling of piperidine-based compounds.

Challenge: Removing Water from Piperidine

Causality: Piperidine forms an azeotrope with water, which can make it difficult to obtain an anhydrous product.[3]

Solutions:

  • Azeotropic Distillation: Adding a hydrocarbon solvent like benzene or toluene can form a lower-boiling azeotrope with water, effectively removing it.[3]

  • Drying Agents: For smaller scales, drying the piperidine-water azeotrope over potassium hydroxide (KOH) pellets for several hours is effective.[3]

  • Salting Out: Adding a salt to an aqueous piperidine solution can decrease the solubility of piperidine and help break the azeotrope.[3]

Challenge: Discoloration of Piperidine Upon Storage

Causality: The yellow or brown discoloration of piperidine is often due to oxidation from exposure to air and light.[3]

Solutions:

  • Purification: Distillation is the most common method to purify discolored piperidine.[3]

  • Prevention: Store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[6]

III. References

  • Wang, G., & Vedejs, E. (2009). Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids. Organic letters, 11(5), 1059–1061. [Link]

  • (No valid reference provided in search results)

  • DTIC. (2025). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Wang, G., & Vedejs, E. (2009). Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids. Organic letters, 11(5), 1059–1061. [Link]

  • O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and functionalities. Natural product reports, 17(5), 435-446. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • Felpin, F. X., & Lebreton, J. (2003). Recent advances in the synthesis of pyrrolidine and piperidine alkaloids using ring-closing metathesis. European Journal of Organic Chemistry, 2003(19), 3693-3715. [Link]

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein journal of organic chemistry, 12, 702–715. [Link]

  • (No valid reference provided in search results)

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein journal of organic chemistry, 12, 702–715. [Link]

  • (No valid reference provided in search results)

  • ResearchGate. (n.d.). 28 questions with answers in PIPERIDINES. ResearchGate. [Link]

  • MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. MDPI. [Link]

  • ACS Catalysis. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Publications. [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Google Patents. (1959). Purification of piperidines. Google Patents.

  • Google Patents. (1944). Process for the purification of piperidine. Google Patents.

  • ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. [Link]

  • ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

  • Biosynce. (2025). What is the reaction mechanism of piperidine in chemical reactions? Biosynce. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • (No valid reference provided in search results)

Sources

Technical Support Center: Enantioselective Synthesis of 6-Oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective synthesis of 6-oxopiperidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Piperidine derivatives are crucial scaffolds in medicinal chemistry, and achieving high enantioselectivity is often a significant challenge.[1][2][3] This resource aims to provide practical, experience-driven solutions to common issues encountered in the lab.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of chiral 6-oxopiperidine-2-carboxylate.

Q1: What are the most critical factors influencing enantioselectivity in my reaction?

A: Achieving high enantiomeric excess (ee) is a frequent challenge and depends heavily on your chosen synthetic strategy. The most critical factors are the choice of chiral catalyst or ligand, the solvent, and the reaction temperature.[4]

  • Catalyst/Ligand Selection: This is the primary driver of stereoselectivity. It's essential to screen a variety of chiral catalysts and ligands to find the optimal combination for your specific substrate.[4]

  • Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state of the reaction, thereby impacting enantioselectivity. Experiment with a range of solvents with varying polarities.[4]

  • Temperature Control: Lowering the reaction temperature can often improve enantioselectivity by increasing the energy difference between diastereomeric transition states.[4][5] However, this may also decrease the reaction rate, so finding a balance is key.

Q2: I'm observing significant formation of the racemic product. What are the likely causes?

A: Racemization can occur at different stages of the synthesis or workup. Potential causes include:

  • Inadequate Chiral Induction: The chiral catalyst may not be effectively controlling the stereochemical outcome. This could be due to a suboptimal catalyst/ligand pairing or catalyst deactivation.

  • pH-Induced Racemization: Certain piperidine derivatives can racemize under acidic or basic conditions, especially with elevated temperatures.[6] Careful control of pH during the reaction and workup is crucial.

  • Equilibration: The product itself might be prone to equilibration to the thermodynamically more stable racemic mixture under the reaction conditions.

Q3: My reaction is sluggish or stalls completely. What should I investigate first?

A: A stalled reaction can often be attributed to catalyst issues or problems with the starting materials.

  • Catalyst Poisoning: Impurities from starting materials or solvents, such as sulfur compounds, can poison the catalyst.[7] Ensure high purity of all reagents and solvents.

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Consider if the temperature is too high or if there are incompatible functional groups on your substrate.

  • Insufficient Activation: Some catalytic cycles require an activator or a co-catalyst. Double-check your procedure to ensure all necessary components are present in the correct stoichiometry.

Q4: How can I effectively separate the desired enantiomer from the racemic mixture?

A: If you are unable to achieve high enantioselectivity directly, chiral resolution is a common strategy.

  • Chiral Chromatography: Chiral stationary phase high-performance liquid chromatography (HPLC) is a powerful technique for separating enantiomers.[1]

  • Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities, can allow for separation by crystallization.

II. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to specific issues you may encounter during your experiments.

Issue 1: Low Yield and/or Poor Conversion

Low product yield is a multifaceted problem that requires systematic troubleshooting.

Potential Cause Underlying Reason & Explanation Recommended Solution(s)
Inefficient Ring Closure The intramolecular cyclization to form the piperidine ring is a key step. Steric hindrance, ring strain, or unfavorable electronic effects can impede this process.Optimize reaction concentration. Intramolecular reactions are often favored at high dilution to minimize intermolecular side reactions.[8]
Decomposition of Starting Material or Product The starting materials or the desired product may be unstable under the reaction conditions (e.g., high temperature, strong acid/base).Monitor the reaction progress closely using techniques like TLC or LC-MS to identify the optimal reaction time and prevent degradation. Consider milder reaction conditions.
Side Reactions Competing reactions, such as polymerization or reduction of other functional groups, can consume starting materials and reduce the yield of the desired product.[4][7]Employ more selective reagents. For example, in reductive amination, sodium triacetoxyborohydride (STAB) is often preferred over less selective reducing agents like sodium borohydride.[4]
Issue 2: Inconsistent Enantioselectivity

Variability in enantiomeric excess from batch to batch is a common and frustrating issue.

Potential Cause Underlying Reason & Explanation Recommended Solution(s)
Moisture or Air Sensitivity Many organometallic catalysts and reagents are sensitive to moisture and oxygen, which can lead to decreased activity and selectivity.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[4]
Variability in Reagent Quality The purity of starting materials, solvents, and especially the chiral catalyst/ligand can significantly impact the outcome.Use reagents from a reliable source and consider purification of starting materials if necessary.
Inadequate Mixing In heterogeneous reactions, poor mixing can lead to localized concentration gradients and inconsistent results.Ensure efficient stirring throughout the reaction.
Issue 3: Difficulty with Product Purification

Isolating the pure 6-oxopiperidine-2-carboxylate can be challenging due to its physical properties and potential impurities.

Potential Cause Underlying Reason & Explanation Recommended Solution(s)
Product is Highly Polar/Water-Soluble The carboxylic acid and lactam functionalities make the product quite polar, which can complicate extraction and chromatography.Consider derivatization to a less polar ester before chromatographic purification. The ester can then be hydrolyzed in a subsequent step.
Co-elution with Byproducts Structurally similar byproducts may have similar chromatographic behavior, making separation difficult.Optimize the mobile phase and stationary phase for your column chromatography. Gradient elution may be necessary. Recrystallization can also be an effective purification technique if a suitable solvent system is found.
Formation of Azeotropes During solvent removal, the product may form an azeotrope with the solvent, making it difficult to obtain a completely dry product.Use a high-vacuum pump and consider lyophilization if the product is dissolved in water.

III. Experimental Protocols & Workflows

To provide a practical context, below are example protocols and workflows that are often employed in the synthesis of chiral piperidines.

Protocol 1: General Procedure for Asymmetric Hydrogenation

Asymmetric hydrogenation of a suitable pyridinium precursor is a common strategy for accessing chiral piperidines.[8]

  • Catalyst Preparation: In a glovebox, dissolve the chiral ligand and the metal precursor (e.g., [{Ir(cod)Cl}2]) in a degassed, anhydrous solvent.

  • Reaction Setup: In a separate flask, dissolve the pyridinium salt substrate in the reaction solvent.

  • Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Add the catalyst solution via syringe. Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 600 psi).

  • Reaction Monitoring: Stir the reaction at the specified temperature for the required time (e.g., 24 hours).

  • Workup: Carefully release the pressure. Concentrate the reaction mixture and purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or GC.[8]

Workflow: Troubleshooting Poor Enantioselectivity

The following diagram illustrates a logical workflow for troubleshooting suboptimal enantiomeric excess.

G start Low Enantiomeric Excess Observed catalyst Re-evaluate Catalyst/Ligand System start->catalyst solvent Screen Different Solvents catalyst->solvent If no improvement end High Enantiomeric Excess Achieved catalyst->end If successful temp Optimize Reaction Temperature solvent->temp If no improvement solvent->end If successful reagents Verify Reagent Purity & Stoichiometry temp->reagents If still low temp->end If successful atmosphere Ensure Inert Atmosphere reagents->atmosphere analysis Confirm Analytical Method is Accurate atmosphere->analysis analysis->end If successful

Caption: Troubleshooting workflow for low enantioselectivity.

IV. Key Mechanistic Considerations

Understanding the underlying mechanisms is crucial for rational optimization of your synthesis.

Mechanism: Chiral Phosphoric Acid Catalyzed Aza-Michael Addition

Chiral phosphoric acids are effective catalysts for intramolecular aza-Michael additions to form piperidine rings.[1][9]

G sub Substrate N-nucleophile and Michael acceptor complex Activated Complex H-bonding activates acceptor & positions nucleophile sub->complex + CPA cat Chiral Phosphoric Acid (CPA) (R)-TRIP cat->complex cyclization Intramolecular Cyclization Stereocenter is set complex->cyclization aza-Michael addition product Enantioenriched Piperidine Catalyst is regenerated cyclization->product Proton transfer product->cat Regenerates

Caption: Simplified mechanism of CPA-catalyzed aza-Michael reaction.

The chiral phosphoric acid acts as a bifunctional catalyst, activating the Michael acceptor through hydrogen bonding and simultaneously orienting the nucleophilic amine for a stereoselective intramolecular attack. This dual activation is key to achieving high enantioselectivity.[9]

V. References

  • Clarke, C. J., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01608D. Retrieved from [Link]

  • Sun, Y., et al. (2022). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. RSC Publishing. DOI:10.1039/D2QO01149A. Retrieved from [Link]

  • ResearchGate. (n.d.). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Retrieved from [Link]

  • Boyd, M. J., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of piperidine-based compounds 17 via multicomponent.... Retrieved from [Link]

  • PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Boyd, M. J., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure. Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxopiperidine-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Oxopiperidine quantitation by mass spectrometry. Retrieved from

  • Google Patents. (n.d.). RACEMIZATION METHOD FOR PRODUCING LEVOBUPIVACAIN AND RELATED PIPERIDINE CARBOXANILIDE WITH ANESTHETIC EFFECT. Retrieved from

  • NIH. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • HMDB. (n.d.). Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). Retrieved from [Link]

  • University of Bath. (n.d.). An Asymmetric Approach Towards 3-Spiropiperidines. Retrieved from [Link]

  • PubMed. (n.d.). Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis and Carboxylic Acids. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperidine Synthesis via Reductive Amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the reductive amination for piperidine synthesis in a direct question-and-answer format.

Q1: My reductive amination is sluggish or shows no conversion. What are the likely causes and how can I fix it?

A1: Low or no conversion in a reductive amination for piperidine synthesis can stem from several factors, primarily related to imine/iminium ion formation and the activity of your reducing agent.

  • Inefficient Imine/Iminium Formation: The first step of reductive amination, the condensation of the carbonyl compound and the amine to form an imine or iminium ion, is a critical equilibrium-driven process.[1][2]

    • pH is Not Optimal: The pH of the reaction medium is crucial. Mildly acidic conditions (typically pH 4-6) are often necessary to catalyze the dehydration step of imine formation.[3][4] If the medium is too acidic, the amine nucleophile will be protonated and non-nucleophilic.[3][4] Conversely, if the medium is too basic, the carbonyl group is not sufficiently activated.

      • Solution: For reactions involving less reactive ketones, the addition of a catalytic amount of a weak acid like acetic acid can be beneficial, especially when using sodium triacetoxyborohydride (STAB).[5]

    • Water Removal: The formation of the imine/iminium ion generates water.[1] According to Le Chatelier's principle, the presence of excess water can shift the equilibrium back towards the starting materials.

      • Solution: Employing dehydrating agents such as molecular sieves or using a solvent that allows for azeotropic removal of water can drive the reaction forward.[2]

  • Reducing Agent Issues: The choice and handling of your reducing agent are paramount.

    • Incorrect Reducing Agent: Not all reducing agents are suitable for a one-pot reductive amination. Strong, non-selective reducing agents like sodium borohydride (NaBH₄) can reduce the starting carbonyl compound faster than the imine, leading to alcohol byproducts and low yields of the desired amine.[3][6]

      • Solution: Opt for milder, more selective reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the carbonyl group.[3][7][8]

    • Degraded Reducing Agent: Hydride reducing agents can degrade upon exposure to moisture.

      • Solution: Always use freshly opened or properly stored reducing agents. Ensure all solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[9]

Q2: I'm observing significant amounts of the alcohol byproduct from the reduction of my starting carbonyl. How can I improve the selectivity for the desired piperidine?

A2: The formation of an alcohol byproduct is a classic sign of a lack of chemoselectivity in your reduction step. This typically occurs when the reducing agent is too reactive towards the starting aldehyde or ketone.

  • Re-evaluate Your Reducing Agent: As mentioned, sodium borohydride (NaBH₄) is often too reactive for one-pot reductive aminations.[3][6]

    • Solution: Switch to a more selective reagent. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is a milder reducing agent and is particularly effective for a wide range of aldehydes and ketones.[7][8] Sodium cyanoborohydride (NaBH₃CN) is also highly selective but is toxic and requires careful handling due to the potential generation of hydrogen cyanide gas.[7][10]

  • Consider a Two-Step Procedure: If you must use a less selective reducing agent like NaBH₄, a two-step approach can be effective.

    • Solution: First, form the imine or iminium ion by reacting the carbonyl compound and the amine, often with removal of water. Once the imine formation is complete (as monitored by techniques like TLC or NMR), then add the reducing agent.[7] This prevents the reducing agent from coming into contact with the starting carbonyl compound.

Q3: My reaction is producing a complex mixture of products, including what appears to be over-alkylated amines. What is happening and how can I control it?

A3: Over-alkylation, the formation of tertiary or quaternary amines when a primary or secondary amine is desired, is a common challenge in amine synthesis.[2] In the context of piperidine synthesis via reductive amination, this can occur if the newly formed piperidine product is more nucleophilic than the starting amine and reacts with remaining carbonyl compound.

  • Stoichiometry Control: The relative amounts of your reactants can significantly influence the product distribution.

    • Solution: Use a slight excess of the amine starting material (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the carbonyl compound. This minimizes the opportunity for the product piperidine to react further.

  • Reaction Conditions: Temperature and reaction time can also play a role.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely and stop the reaction as soon as the starting carbonyl is consumed to prevent further reactions.

Q4: I am attempting an intramolecular reductive amination to form a piperidine ring, but the reaction is failing. What specific considerations should I have for this type of cyclization?

A4: Intramolecular reductive aminations are powerful for constructing heterocyclic rings like piperidines.[4] However, their success is highly dependent on the substrate and reaction conditions that favor the cyclization.

  • Substrate Suitability: The precursor molecule must be able to adopt a conformation that allows the amino group and the carbonyl group to come into proximity for the initial cyclization to form a cyclic iminium ion.

    • Solution: Ensure your starting material has the appropriate chain length and flexibility. For the formation of a six-membered piperidine ring, a 1,5-aminoaldehyde or 1,5-aminoketone is the ideal precursor.

  • Concentration: The concentration of the reaction can have a significant impact on the outcome.

    • Solution: Running the reaction at high dilution can favor the intramolecular reaction over intermolecular side reactions, such as polymerization.

  • Catalysis: As with intermolecular versions, pH control is critical.

    • Solution: The use of a mild acid catalyst can promote the formation of the cyclic iminium ion intermediate.

Section 2: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for key experiments and presents data in a structured format for easy comparison.

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • (Optional) Acetic acid (for less reactive ketones)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone and the amine.

  • Dissolve the starting materials in the anhydrous solvent (DCE or DCM).

  • For less reactive ketones, add a catalytic amount of acetic acid (e.g., 0.1 eq) and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.

  • Add the sodium triacetoxyborohydride (STAB) portion-wise to the stirred solution. Be mindful of any potential exotherm or gas evolution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with aldehydes are often complete within a few hours, while ketones may require longer reaction times or gentle heating.[5]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired piperidine derivative.

Data Presentation: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentFormulaKey AdvantagesKey DisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild and highly selective for imines/iminium ions.[7] Safer alternative to NaBH₃CN.[7] Tolerates a wide range of functional groups.Moisture sensitive.[8][11]DCE, DCM, THF[8][11]
Sodium Cyanoborohydride NaBH₃CNExcellent selectivity for imines/iminium ions.[7] Effective in one-pot reactions.[10]Highly toxic; generates HCN in acidic conditions.[7][10]Methanol, Ethanol[11]
Sodium Borohydride NaBH₄Cost-effective and potent reducing agent.[7]Lacks selectivity; can reduce starting carbonyls.[3][7] Often requires a two-step procedure.[7]Methanol, Ethanol
Catalytic Hydrogenation H₂/Catalyst (e.g., Pd/C)"Green" reducing agent. Can be highly selective.Requires specialized equipment (hydrogenator). Catalyst can be pyrophoric and susceptible to poisoning.[12]Methanol, Ethanol, Acetic Acid

Section 3: Visualizing the Workflow & Troubleshooting

Reductive Amination Workflow

ReductiveAminationWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product Carbonyl Aldehyde or Ketone Imine_Formation Imine/Iminium Ion Formation Carbonyl->Imine_Formation Amine Amine Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Selective Reducing Agent Piperidine Piperidine Product Reduction->Piperidine

Caption: General workflow of a one-pot reductive amination for piperidine synthesis.

Troubleshooting Decision Tree

TroubleshootingDecisionTree Start Low Yield or No Reaction Check_Imine Check Imine Formation Start->Check_Imine Check_Reducer Check Reducing Agent Start->Check_Reducer Alcohol_Byproduct Alcohol Byproduct Observed? Start->Alcohol_Byproduct Optimize_pH Optimize pH (add weak acid) Check_Imine->Optimize_pH Remove_Water Remove Water (e.g., molecular sieves) Check_Imine->Remove_Water Fresh_Reducer Use Fresh/Anhydrous Reducing Agent Check_Reducer->Fresh_Reducer Change_Reducer Switch to a More Selective Reducing Agent (e.g., STAB) Alcohol_Byproduct->Change_Reducer Yes Two_Step Consider Two-Step Procedure Alcohol_Byproduct->Two_Step Yes

Sources

Technical Support Center: Preventing Ester Hydrolysis During Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with ester hydrolysis during piperidine-involved synthetic steps. The following content provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Section 1: Understanding the Core Problem

Q1: Why is my ester hydrolyzing during my piperidine-mediated reaction?

A1: Piperidine, while a common reagent, is a secondary amine and a moderately strong base. Its basicity is the primary driver of ester hydrolysis, a reaction also known as saponification.[1][2] The nitrogen atom's lone pair of electrons can act as a nucleophile, directly attacking the electrophilic carbonyl carbon of the ester. However, it more commonly acts as a base, catalyzing hydrolysis by generating hydroxide ions from residual water in the solvent or by deprotonating other nucleophiles present in the reaction mixture.[1]

This process is often irreversible, especially under basic conditions, as the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[1][3] This drives the equilibrium of the reaction towards the hydrolyzed products.[1][3]

Section 2: Proactive Strategies & Orthogonal Protection

A cornerstone of modern organic synthesis is the principle of orthogonality , which involves using protecting groups that can be removed under distinct conditions without affecting others.[4][5] This is particularly crucial in complex syntheses like solid-phase peptide synthesis (SPPS), where piperidine is frequently used for Fmoc deprotection.[6][7]

Q2: I'm using piperidine for Fmoc deprotection in SPPS. How can I protect my ester-containing side chains?

A2: The key is to employ an ester protecting group that is stable to the basic conditions of Fmoc deprotection but can be cleaved under different, "orthogonal" conditions. The standard Fmoc/tBu (tert-butyl) strategy is a perfect example of this.[5]

  • Tert-butyl (tBu) esters: These are highly resistant to the basic conditions of piperidine treatment.[4][5] They are, however, readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which is often used in the final step to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups.[5][6]

  • Benzyl (Bzl) esters: Similar to tBu esters, benzyl esters are stable to piperidine. They can be removed by hydrogenolysis, providing another layer of orthogonality.[4]

  • Allyl (All) esters: Allyl esters offer excellent orthogonality as they are stable to both the basic conditions of piperidine and the acidic conditions of TFA.[8] They are selectively removed using a palladium catalyst.[8]

Q3: Are there other "piperidine-proof" ester protecting groups I can consider for more complex molecules?

A3: Yes, for intricate synthetic routes requiring multiple levels of selective deprotection, several other protecting groups are available:

  • 1,1-Dimethylallyl (DMA) esters: These have been shown to be orthogonal to the Fmoc group and are compatible with t-butyl and benzyl-based protecting groups.[9] They are deprotected under palladium-catalyzed conditions.[9]

  • 2-Phenylisopropyl (2-PhiPr) esters: These can be removed under very mild acidic conditions (e.g., 1% TFA), which may not affect more robust acid-labile groups like t-butyl esters.[8][10]

  • Dmab esters: These are stable to both 20% piperidine in DMF and TFA, but are cleaved with 2% hydrazine in DMF.[10]

The following table summarizes the stability and deprotection conditions for common ester protecting groups in the context of piperidine use:

Protecting GroupStable to Piperidine?Deprotection ConditionsOrthogonal ToReference(s)
tert-Butyl (tBu) YesStrong Acid (e.g., TFA)Fmoc (Base-labile)[4][5]
Benzyl (Bzl) YesHydrogenolysis (H₂/Pd)Fmoc (Base-labile), tBu (Acid-labile)[4]
Allyl (All) YesPd(0) CatalystFmoc (Base-labile), tBu (Acid-labile)[8]
1,1-Dimethylallyl (DMA) YesPd(0) CatalystFmoc (Base-labile)[9]
2-Phenylisopropyl (2-PhiPr) YesMild Acid (e.g., 1% TFA)Fmoc (Base-labile)[8][10]
Dmab Yes2% Hydrazine in DMFFmoc (Base-labile), tBu (Acid-labile)[10]

Section 3: Troubleshooting & Reaction Optimization

Even with appropriate protecting groups, ester hydrolysis can sometimes occur. The following section provides troubleshooting guidance.

Q4: I'm still observing some hydrolysis. What reaction parameters can I adjust?

A4: Several factors can be optimized to minimize ester hydrolysis:

  • Temperature: Hydrolysis is often accelerated at higher temperatures. If your protocol allows, conduct the piperidine-mediated step at a lower temperature (e.g., 0 °C or room temperature) to slow the rate of hydrolysis.

  • Reaction Time: Minimize the exposure of your ester to piperidine. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired transformation is complete.

  • Solvent and Moisture: Ensure you are using anhydrous solvents. Residual water can be a source of hydroxide ions that promote hydrolysis. Proper storage of reagents and solvents in a dry environment is crucial.

  • Steric Hindrance: If possible, modifying the structure to introduce steric bulk near the ester group can physically block the approach of nucleophiles and bases, thereby slowing hydrolysis.[11]

Q5: Can I use a different base instead of piperidine for Fmoc deprotection to reduce the risk of ester hydrolysis?

A5: Yes, several alternatives to piperidine have been developed, often to mitigate side reactions like aspartimide formation, but they can also be beneficial in preventing ester hydrolysis.[12][13]

  • 4-Methylpiperidine: This is a common, less regulated alternative that behaves very similarly to piperidine in terms of deprotection efficiency and propensity for side reactions.[12][14]

  • Piperazine: A weaker, nucleophilic base that can reduce the rate of certain side reactions.[12] It is sometimes used in combination with a stronger, non-nucleophilic base.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with a scavenger: DBU is a very strong, non-nucleophilic base that can rapidly remove the Fmoc group.[12] However, it cannot trap the dibenzofulvene (DBF) byproduct on its own, so a nucleophilic scavenger like piperazine is typically added.[12]

  • Milder Bases: For particularly sensitive substrates, weaker bases like diethylamine or morpholine can be considered, although they may require longer reaction times.

The choice of base should be carefully considered based on the specific peptide sequence and the sensitivity of the ester group.

Section 4: Experimental Protocols and Visual Guides

Protocol 1: Standard Fmoc Deprotection with Piperidine

This protocol is the conventional method for removing the Fmoc protecting group in SPPS.[7]

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 5-10 minutes.

  • Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for another 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

Decision-Making Workflow for Troubleshooting Ester Hydrolysis

The following diagram illustrates a logical workflow for addressing ester hydrolysis during piperidine synthesis.

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Optimization & Alternatives cluster_3 Validation A Ester Hydrolysis Detected (e.g., via LC-MS, NMR) B Is an orthogonal protecting group in use? A->B C Implement Orthogonal Protection (e.g., tBu, Bzl, Allyl esters) B->C No D Optimize Reaction Conditions B->D Yes J Re-analyze Product Purity C->J E Lower Temperature D->E F Reduce Reaction Time D->F G Use Anhydrous Solvents D->G H Consider Alternative Base (e.g., DBU/Piperazine) D->H I Increase Steric Hindrance D->I E->J F->J G->J H->J I->J J->D Partial Improvement K Problem Solved J->K Successful

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Methyl 1-methyl-6-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering Molecular Architecture

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. Methyl 1-methyl-6-oxopiperidine-2-carboxylate is a heterocyclic compound featuring a chiral center, an N-methylated lactam (a cyclic amide), and a methyl ester. This unique combination of functional groups results in a distinct and informative ¹H Nuclear Magnetic Resonance (NMR) spectrum. Understanding this spectrum is crucial for verifying its synthesis, assessing its purity, and studying its conformational dynamics.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. As direct experimental data for this specific molecule is not widely published, we will present a rigorously predicted spectrum. This prediction is grounded in fundamental NMR principles and validated through a comparative analysis with structurally related compounds, for which experimental data is well-documented. This approach not only illuminates the spectral features of the target molecule but also demonstrates a robust methodology for spectral interpretation in research and development.

Structural Analysis and Predicted ¹H NMR Spectrum

The structure of this compound dictates a complex but interpretable ¹H NMR spectrum. The piperidine ring is not planar, and the presence of multiple electron-withdrawing groups (the ester and the lactam carbonyl) significantly influences the chemical environment of each proton.

Below is the chemical structure with protons labeled for unambiguous assignment. The methylene protons on the same carbon (e.g., H3a and H3b) are diastereotopic due to the adjacent chiral center at C2, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.

Caption: Structure of this compound with proton labeling.

Predicted Signal Assignments

The following table details the predicted ¹H NMR signals for the target molecule in a standard solvent like CDCl₃. These predictions are derived from established chemical shift theory and data from analogous compounds[1][2][3][4].

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
O-CH₃ ~3.75Singlet (s)N/ATypical range for a methyl ester.
H2 ~3.50Doublet of doublets (dd)J2,3a ≈ 8-10, J2,3b ≈ 4-6Located at a chiral center, alpha to nitrogen and a carbonyl (ester). The adjacent C6-carbonyl provides additional deshielding compared to non-lactam analogues. Coupled to two diastereotopic H3 protons.
N-CH₃ ~2.95Singlet (s)N/AConsistent with N-methyl groups in similar lactams like N-methyl-2-piperidone[4].
H5a, H5b ~2.50 - 2.30Multiplet (m)-Protons are alpha to the lactam carbonyl (C6), leading to significant deshielding. Complex splitting due to geminal and vicinal coupling.
H3a, H3b ~2.20 - 1.90Multiplet (m)-Diastereotopic methylene protons adjacent to the chiral center. Complex splitting expected.
H4a, H4b ~1.90 - 1.70Multiplet (m)-Methylene protons furthest from the electron-withdrawing groups, hence appearing most upfield among the ring protons.

Comparative Analysis: Contextualizing the Spectrum

To substantiate our predictions, we compare the expected spectral data with experimentally determined values for two key structural analogues. This comparison highlights how the combination of functional groups in the target molecule influences the final spectrum.

Table 1: ¹H NMR Data Comparison of Target Molecule and Structural Analogues

CompoundN-CH₃ (s)O-CH₃ (s)H2 (m)Ring CH₂ Protons (m)Source
This compound ~2.95 ppm ~3.75 ppm ~3.50 ppm ~2.50 - 1.70 ppm Predicted
N-Methyl-2-piperidone ~2.95 ppmN/AN/A~3.25 (H5), ~2.30 (H3), ~1.80 (H4)[3][4]
Methyl 1-methylpiperidine-2-carboxylate ~2.29 ppm~3.67 ppm~3.00 ppm~2.85, ~2.15, ~1.8-1.4[5]

Analysis of Comparison:

  • N-CH₃ Signal : The predicted chemical shift for the N-methyl group (~2.95 ppm) in our target molecule is nearly identical to that in N-methyl-2-piperidone. This is expected, as the local electronic environment of this group is dominated by the lactam functionality and is relatively insensitive to the C2 substituent.

  • H2 Signal : In Methyl 1-methylpiperidine-2-carboxylate (which lacks the C6-carbonyl), the H2 proton appears around 3.00 ppm[5]. The introduction of the C6-carbonyl group in our target molecule introduces a significant deshielding effect through the ring, justifying the predicted downfield shift to ~3.50 ppm.

  • Ring Protons : The protons at C5 in the target molecule are predicted to be significantly downfield (~2.30-2.50 ppm) due to their position alpha to the lactam carbonyl, a feature also seen in N-methyl-2-piperidone[4]. The remaining ring protons are expected to appear in the range of ~1.70-2.20 ppm.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality, reproducible ¹H NMR spectrum for structural verification and purity analysis, a standardized protocol is essential. The following represents a robust methodology for analyzing small organic molecules like this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity (>99.8% D).

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solvent to serve as the chemical shift reference (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K) for several minutes.

    • Perform locking and shimming procedures to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp resonance lines.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key Acquisition Parameters:

      • Spectral Width: ~12-16 ppm to ensure all signals are captured.

      • Pulse Angle: 30-45 degrees to balance signal intensity and relaxation time.

      • Acquisition Time: ~2-4 seconds for good digital resolution.

      • Relaxation Delay (d1): ~2-5 seconds to allow for near-complete T1 relaxation, ensuring accurate signal integration.

      • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each distinct signal. The relative integrals should correspond to the number of protons giving rise to each signal.

    • Analyze the peak multiplicities and measure the coupling constants (J-values) to determine proton connectivity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh 1. Weigh Analyte (5-10 mg) dissolve 2. Dissolve in CDCl₃ with TMS (~0.6 mL) transfer 3. Transfer to NMR Tube equilibrate 4. Equilibrate Sample in Magnet transfer->equilibrate lock_shim 5. Lock & Shim acquire 6. Acquire Spectrum (16 Scans) ft 7. Fourier Transform acquire->ft phase_cal 8. Phase & Calibrate (TMS = 0 ppm) analyze 9. Integrate & Analyze (δ, J, Multiplicity) end end analyze->end Final Spectrum

Caption: Workflow for ¹H NMR analysis of this compound.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. By leveraging a predictive approach supported by comparative data from known analogues, we have established a reliable guide for its interpretation. The key diagnostic signals include a singlet for the ester methyl group around 3.75 ppm, a singlet for the N-methyl group at ~2.95 ppm, and a downfield doublet of doublets for the H2 proton at ~3.50 ppm. This comprehensive analysis, paired with the detailed experimental protocol, provides researchers with the necessary tools to confidently identify and characterize this important heterocyclic scaffold.

References

  • Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

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A Comparative Guide to Alternative Reagents for the Synthesis of N-Methylated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

The N-methylpiperidine motif is a cornerstone in medicinal chemistry and drug development, appearing in the structure of numerous pharmaceuticals due to its ability to confer desirable pharmacokinetic properties. The traditional methods for its synthesis, however, often rely on hazardous reagents or harsh conditions. This guide provides an in-depth comparison of classical and modern alternative reagents for the N-methylation of piperidine, offering researchers the data and protocols needed to make informed, safety-conscious, and efficient decisions in the laboratory.

The Classical Approach: A Baseline for Comparison

Historically, the synthesis of N-methylated piperidines has been dominated by two main strategies: direct alkylation with highly reactive methylating agents and the Eschweiler-Clarke reaction. While effective, these methods present significant drawbacks that have driven the search for alternatives.

Direct Alkylation: Potent but Problematic

Direct alkylation using reagents like methyl iodide (MeI) or dimethyl sulfate (DMS) is a straightforward approach. However, these substances are notoriously toxic, carcinogenic, and volatile, posing significant safety risks.[1][2] A primary operational challenge is the risk of over-alkylation, leading to the formation of quaternary ammonium salts, which complicates purification and reduces the yield of the desired tertiary amine.[3][4]

The Eschweiler-Clarke Reaction: A Classic Reductive Amination

The Eschweiler-Clarke reaction is a well-established method that methylates a primary or secondary amine using an excess of formic acid and formaldehyde.[3] Its key advantage is that the reaction stops cleanly at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[3][4] This is because a tertiary amine cannot form the necessary iminium ion intermediate to react further.[3]

The reaction proceeds through the formation of an iminium ion from the piperidine and formaldehyde, which is then reduced by a hydride transfer from formic acid, releasing carbon dioxide and driving the reaction forward.[4][5]

Eschweiler_Clarke cluster_0 Eschweiler-Clarke Mechanism Piperidine Piperidine (Sec-Amine) Iminium Iminium Ion Piperidine->Iminium + HCHO, - H₂O Formaldehyde HCHO (Formaldehyde) N_Methylpiperidine N-Methylpiperidine (Tert-Amine) Iminium->N_Methylpiperidine + HCOOH (Hydride Source) Formic_Acid HCOOH (Formic Acid) CO2 CO₂

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Despite its utility, the reaction typically requires high temperatures (near boiling) and a large excess of reagents, which can lead to challenging workups.[6][7]

Modern Alternatives: Embracing Efficiency and Safety

Driven by the principles of green chemistry and the need for milder, more selective methods, several alternative reagents have become prominent. These methods offer significant improvements in terms of safety, substrate scope, and operational simplicity.

Reductive Amination with Sodium Triacetoxyborohydride (STAB)

One of the most significant advances in reductive amination is the use of sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) . This reagent is exceptionally mild and selective, making it a laboratory favorite.[8]

The key to STAB's effectiveness lies in its kinetics. It reduces iminium ions much faster than it reduces the starting aldehydes or ketones.[8] This allows for a convenient one-pot procedure where the amine, formaldehyde, and STAB can be mixed together from the start without significant reduction of the formaldehyde.[9] The electron-withdrawing effect of the three acetoxy groups moderates the reactivity of the borohydride, rendering it a gentler reducing agent compared to sodium borohydride.[8] This method tolerates a wide array of acid-sensitive functional groups and avoids the high temperatures and harsh acids of the Eschweiler-Clarke reaction.[8]

STAB_Workflow cluster_1 STAB Reductive Amination Workflow Start Piperidine + Formaldehyde (aq.) Mix Mix in Solvent (e.g., DCE, THF) Start->Mix Add_STAB Add NaBH(OAc)₃ (STAB) Mix->Add_STAB React Stir at RT (Room Temp.) Add_STAB->React Workup Aqueous Workup & Purification React->Workup Product N-Methylpiperidine Workup->Product

Caption: One-Pot Workflow for N-Methylation using STAB.

A primary limitation is that STAB is sensitive to water and decomposes rapidly in methanol, necessitating the use of anhydrous solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[10][11]

"Green" C1 Sources: Methanol, DMC, and CO₂

In recent years, a strong emphasis has been placed on using sustainable, low-toxicity C1 sources for methylation. Methanol, dimethyl carbonate (DMC), and even carbon dioxide have emerged as viable, environmentally benign alternatives.

  • Methanol (MeOH) : Acting as both a solvent and a methylating agent, methanol is a renewable and inexpensive C1 source.[12] This transformation typically proceeds via a "hydrogen-borrowing" mechanism, where a transition-metal catalyst (e.g., based on Ru, Ir, or Ni) temporarily dehydrogenates methanol to form an in-situ formaldehyde equivalent.[13][14] This intermediate then reacts with the amine, and the catalyst subsequently hydrogenates the resulting imine. The only byproduct is water, making it a highly atom-economical process.[14] The main drawback is the need for a catalyst and often elevated temperatures.[12]

  • Dimethyl Carbonate (DMC) : DMC is a non-toxic, biodegradable reagent that serves as an excellent green alternative to DMS and methyl halides.[2][15] It can effectively methylate amines, typically in the presence of a base, with high selectivity for mono-methylation and without the formation of salt byproducts.[15] DMC's reactivity can be tuned by temperature, making it a versatile reagent.[16]

  • Carbon Dioxide (CO₂) : The use of CO₂ as a C1 building block is a highly attractive green chemistry approach.[17] For N-methylation, CO₂ is used in conjunction with a reducing agent, such as a hydrosilane or sodium borohydride.[18][19] The reaction can proceed with or without a catalyst, though catalytic systems often provide better efficiency and selectivity.[18][20] A key challenge is controlling the reaction to favor methylation over the competing N-formylation pathway.[19][21]

Performance Comparison at a Glance

The choice of reagent depends on factors like scale, available equipment, substrate functionality, and safety considerations. The following table provides a comparative summary of the discussed methods.

Method Key Reagents Typical Conditions Yield Range Key Advantages Key Limitations & Safety
Direct Alkylation Methyl Iodide, Dimethyl Sulfate, BaseRoom Temp to 60°C60-90%Simple procedure.Highly Toxic/Carcinogenic Reagents , risk of over-alkylation.[1][2]
Eschweiler-Clarke Formaldehyde, Formic Acid80-100°C, aqueous70-95%No over-alkylation, inexpensive.[3]High temperatures, excess reagents, potentially difficult workup.[5][6]
STAB Reductive Amination Formaldehyde, NaBH(OAc)₃Room Temp, anhydrous solvent (DCE, THF)85-98%Mild, high yield, excellent functional group tolerance, one-pot.[8][9]Reagent is water-sensitive, incompatible with protic solvents like MeOH.[10][11]
Methanol (Hydrogen Borrowing) Methanol, Transition Metal Catalyst (e.g., Ru, Ir)130-180°C75-97%"Green" C1 source, water is the only byproduct, high atom economy.[12][13]Requires catalyst, high temperatures, and potentially pressure.
Dimethyl Carbonate (DMC) Dimethyl Carbonate, Base90-120°C80-95%Non-toxic, biodegradable, excellent selectivity, no salt waste.[15][16]Requires elevated temperatures.
Carbon Dioxide (CO₂) CO₂, Reductant (e.g., PhSiH₃, NaBH₄), Catalyst (optional)25-90°C70-95%Utilizes a greenhouse gas, renewable C1 source.[17][20]Requires a stoichiometric reductant, potential for N-formylation side product.[19]

Detailed Experimental Protocols

To provide a practical context, detailed step-by-step protocols for two of the most common and contrasting methods are provided below.

Protocol A: N-Methylation of Piperidine using Sodium Triacetoxyborohydride (STAB)

This protocol is adapted from the general procedure described by Abdel-Magid et al.[9]

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 equiv) and 1,2-dichloroethane (DCE, approx. 0.2 M).

  • Addition of Aldehyde: Add aqueous formaldehyde (37% w/w, 1.1 equiv) to the solution and stir for 20 minutes at room temperature.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 10 minutes. An increase in temperature may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or GC/MS until the starting piperidine is consumed (typically 1-4 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (DCM, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-methylpiperidine. Further purification can be achieved via distillation or chromatography if necessary.

Protocol B: Classical Eschweiler-Clarke N-Methylation of Piperidine

This protocol is a representative example of the classical procedure.[3][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add piperidine (1.0 equiv).

  • Reagent Addition: Add aqueous formaldehyde (37% w/w, 2.2 equiv) followed by formic acid (98%, 2.0 equiv). Caution: The initial reaction can be exothermic.

  • Heating: Heat the reaction mixture to 90-100°C. Vigorous evolution of carbon dioxide will be observed. Maintain heating under reflux until CO₂ evolution ceases (typically 4-8 hours).

  • Cooling and Basification: Cool the reaction mixture to room temperature and carefully basify to pH > 10 by the slow addition of 50% aqueous NaOH solution while cooling in an ice bath.

  • Extraction: Extract the basic aqueous mixture with diethyl ether or DCM (3x).

  • Purification: Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure. The resulting crude N-methylpiperidine can be purified by distillation.

Conclusion and Future Outlook

The synthesis of N-methylated piperidines has evolved significantly from its reliance on hazardous alkylating agents and harsh classical methods. The development of mild and selective reagents like sodium triacetoxyborohydride has made the process more efficient and accessible for lab-scale synthesis.

Looking forward, the field is increasingly driven by the principles of green chemistry. The use of methanol, dimethyl carbonate, and carbon dioxide as C1 feedstocks represents the frontier of sustainable chemical synthesis. While these methods often require catalysts and further optimization, they promise a future where essential chemical building blocks can be produced with minimal environmental impact. For researchers, scientists, and drug development professionals, understanding the advantages and limitations of each approach is critical to designing synthetic routes that are not only effective but also safe and sustainable.

References
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Introduction: A Privileged Scaffold for Targeting 2-Oxoglutarate Dependent Dioxygenases

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Efficacy of 6-Oxopiperidine-2-Carboxylate Derivatives as Enzyme Inhibitors

In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets — is a cornerstone of efficient therapeutic development. The 6-oxopiperidine-2-carboxylate core is emerging as such a scaffold, primarily for its remarkable ability to mimic the endogenous cofactor 2-oxoglutarate (2-OG).[1][2][3] This structural analogy makes its derivatives prime candidates for inhibiting the large and functionally diverse superfamily of Fe(II)/2-OG dependent dioxygenases.

This guide, intended for researchers and drug development professionals, provides a comparative analysis of the efficacy of 6-oxopiperidine-2-carboxylate derivatives and related 2-OG mimetics as inhibitors of two critical dioxygenase subfamilies: the Jumonji C (JmjC) domain-containing histone demethylases (e.g., JMJD2) and the prolyl 4-hydroxylases (P4Hs). We will delve into the mechanistic rationale for inhibition, compare the structure-activity relationships (SAR) of key derivatives, and provide detailed protocols for assessing their biochemical and cellular efficacy.

The Mechanistic Rationale: Competitive Inhibition at the 2-OG Binding Site

The catalytic activity of both JMJD2 histone demethylases and prolyl 4-hydroxylases is critically dependent on the binding of Fe(II) and the co-substrate 2-oxoglutarate within the active site.[4][5][6] In this shared mechanism, the Fe(II) center, coordinated by a conserved facial triad of two histidines and one aspartate/glutamate, activates molecular oxygen. The 2-OG molecule binds to the Fe(II) and is subsequently decarboxylated to succinate, which generates a highly reactive ferryl-oxo (Fe(IV)=O) intermediate. This powerful oxidizing species is responsible for the hydroxylation of the primary substrate, be it a methylated lysine on a histone tail (JMJD2) or a proline residue in collagen or Hypoxia-Inducible Factor (HIF) (P4H).[4][7][8]

The 6-oxopiperidine-2-carboxylate scaffold, along with related compounds like pyridine-2,4-dicarboxylate (2,4-PDCA), effectively functions as a competitive inhibitor by occupying the 2-OG binding site. These molecules chelate the active site Fe(II) and form hydrogen bonds with surrounding residues, thereby preventing the binding of endogenous 2-OG and halting the catalytic cycle.[9]

Dioxygenase_Mechanism cluster_0 Enzyme Active Site cluster_1 Inhibition Mechanism Enzyme_FeII Enzyme-Fe(II) OG_Binding 2-Oxoglutarate Binds Enzyme_FeII->OG_Binding 1 Inhibitor_Binding Inhibitor Binds to Enzyme-Fe(II) Enzyme_FeII->Inhibitor_Binding Competitive Binding O2_Binding O2 Binds OG_Binding->O2_Binding 2 Decarboxylation Oxidative Decarboxylation O2_Binding->Decarboxylation 3 Ferryl_Intermediate Fe(IV)=O Intermediate + Succinate + CO2 Decarboxylation->Ferryl_Intermediate 4 Substrate_Hydroxylation Substrate Hydroxylation (e.g., Lysine Demethylation) Ferryl_Intermediate->Substrate_Hydroxylation 5 Product_Release Products Released Substrate_Hydroxylation->Product_Release 6 Product_Release->Enzyme_FeII 7. Cycle Repeats Inhibitor 6-Oxopiperidine-2-carboxylate (2-OG Mimic) Inhibitor->Inhibitor_Binding Blocked Catalytic Cycle Blocked Inhibitor_Binding->Blocked

Caption: Catalytic cycle of Fe(II)/2-OG dioxygenases and the mechanism of competitive inhibition.

Comparative Efficacy and Structure-Activity Relationship (SAR)

While specific efficacy data for a broad range of 6-oxopiperidine-2-carboxylate derivatives is emerging, extensive research on the closely related pyridine dicarboxylates provides a robust framework for understanding the SAR. These compounds serve as excellent proxies for predicting the behavior of novel piperidine-based inhibitors.

Key determinants of inhibitor potency and selectivity include:

  • Metal Chelating Group: The ability to form a bidentate chelation with the active site Fe(II) is paramount. For pyridine dicarboxylates, the pyridine nitrogen and the 2-carboxylate group fulfill this role.[9]

  • Carboxylate Positioning: A second carboxylate group, typically at the 4- or 5-position of the pyridine ring, mimics the C5-carboxylate of 2-OG. This group forms critical hydrogen bonds with conserved lysine and tyrosine residues in the active site, significantly enhancing binding affinity.[9][10]

  • Substitutions for Selectivity: Modifying the core scaffold allows for the exploitation of differences in the active site topology between various dioxygenase subfamilies. For instance, introducing bulky substituents at the C-3 position of the pyridine-2,4-dicarboxylate scaffold has been shown to yield inhibitors with selectivity for JMJD2E over prolyl hydroxylases like PHD2.[11]

Quantitative Comparison of 2-OG Mimetic Inhibitors

The following table summarizes the inhibitory activity of several key 2-OG mimetics against JMJD2 and P4H family members. This data highlights how structural modifications influence potency and selectivity.

Inhibitor ScaffoldDerivative/CompoundTarget EnzymeIC₅₀ (μM)NotesReference
Pyridine-2,5-dicarboxylate Pyridine-2,5-dicarboxylic acidProlyl 4-Hydroxylase (P4H)0.8Potent but non-selective P4H inhibitor.[10][10]
Pyridine-2,4-dicarboxylate N-Oxalylglycine (Analogue)Prolyl Hydroxylase Domain 2 (PHD2)~2.0A classic 2-OG mimetic inhibitor.[6]
Pyridine-2,4-dicarboxylate 2,4-PDCAJMJD2E7.0Parent compound for many selective inhibitors.[9]
2,2'-Bipyridyl-4-carboxylate Bipyridyl-ethylenediamineJMJD2E0.18300-fold more potent than the parent bipyridyl lacking the 4-carboxylate.[9][9]
N-oxalyl-D-tyrosine N-oxalyl-D-tyrosine derivative (7f)JMJD2E5.4Shows selectivity for JMJD2 over PHD2.[12][12]
N-oxalyl-D-tyrosine N-oxalyl-D-tyrosine derivative (7f)Prolyl Hydroxylase Domain 2 (PHD2)>1000Demonstrates high selectivity.[12][12]

This table is illustrative and compiles data from multiple sources. Direct comparison should be made with caution as assay conditions may vary.

Experimental Protocols for Efficacy Determination

Evaluating the efficacy of novel inhibitors requires a multi-tiered approach, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to confirm target engagement and functional outcomes in a physiological context.[13][14]

Protocol 1: Biochemical Histone Demethylase (JMJD2) Inhibition Assay

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for measuring the demethylation of a histone peptide substrate in a high-throughput format.[15]

Principle: The assay measures the enzymatic removal of a methyl group from a biotinylated histone H3 peptide substrate. An antibody specific to the methylated state, labeled with a Europium (Eu³⁺) cryptate donor, recognizes the substrate. The biotinylated peptide is captured by streptavidin conjugated to an XL665 acceptor. When the substrate is methylated, the donor and acceptor are in close proximity, generating a FRET signal. Demethylase activity reduces the FRET signal.

HTRF_Assay_Workflow cluster_workflow HTRF Assay Workflow step1 Step 1: Reaction Setup Add Assay Buffer, Biotinylated H3K36me3 Peptide Substrate, and Test Inhibitor (e.g., 6-oxopiperidine-2-carboxylate derivative) to microplate well. step2 Step 2: Enzyme Initiation Add JMJD2A enzyme to initiate the demethylation reaction. Incubate at room temperature. step1->step2 step3 Step 3: Detection Add HTRF Detection Mix containing Eu³⁺-cryptate anti-H3K36me2 antibody (Donor) and Streptavidin-XL665 (Acceptor). Incubate. step2->step3 step4 Step 4: Signal Reading Read Time-Resolved Fluorescence on a compatible plate reader at 665 nm and 620 nm. step3->step4 step5 Step 5: Data Analysis Calculate HTRF ratio (665nm/620nm). Plot ratio against inhibitor concentration to determine IC₅₀. step4->step5

Sources

A Comparative Guide to the Structural Validation of Synthesized Methyl 1-methyl-6-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the structural validation of Methyl 1-methyl-6-oxopiperidine-2-carboxylate, a substituted piperidone of interest in medicinal chemistry. We will explore a multi-technique approach, comparing the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is designed to not only present validation protocols but also to explain the causal reasoning behind the expected data, thereby providing a robust system for structural confirmation.

Introduction

The synthesis of novel heterocyclic compounds, such as this compound, is a critical endeavor in the pursuit of new therapeutic agents. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] The introduction of substituents, as in the target molecule, allows for the fine-tuning of physicochemical and pharmacological properties.

A plausible synthetic route to this compound involves the N-methylation of a suitable precursor, such as Methyl 6-oxopiperidine-2-carboxylate. This precursor can be synthesized via intramolecular cyclization of a corresponding amino ester. Given the potential for side reactions and the formation of isomers, a rigorous structural validation is imperative.

This guide will compare and contrast the primary spectroscopic techniques used for the structural elucidation of small organic molecules, using the predicted data for this compound as a case study.

Comparative Analysis of Spectroscopic Validation Techniques

The structural validation of a synthesized organic molecule relies on the synergistic interpretation of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined application leads to an irrefutable confirmation of the desired molecular architecture.

Table 1: Comparison of Key Spectroscopic Techniques for Structural Validation
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Number of unique protons, their chemical environment, and connectivity.Provides detailed information on the proton framework, stereochemistry, and purity.Can have overlapping signals in complex molecules; requires deuterated solvents.
¹³C NMR Number of unique carbons and their chemical environment (sp³, sp², sp).Provides a direct count of non-equivalent carbons; less signal overlap than ¹H NMR.Lower sensitivity than ¹H NMR; requires longer acquisition times.
Mass Spec. Molecular weight and fragmentation pattern.Highly sensitive; provides the molecular formula with high resolution MS.Isomers can have identical molecular weights; fragmentation can be complex.
FTIR Presence of specific functional groups.Fast and non-destructive; excellent for identifying key bonds (e.g., C=O, N-H).Does not provide information on the overall molecular connectivity.

Predicted Spectroscopic Data for this compound

The following sections detail the expected spectroscopic data for the target molecule. This data is predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the chemical environment of each proton, their relative numbers, and how they are coupled to neighboring protons.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.15dd1HH-2The proton at the α-position to the ester is expected to be deshielded by the adjacent carbonyl and nitrogen. The coupling pattern will depend on the dihedral angles with the H-3 protons.
~3.75s3H-OCH₃The methyl ester protons will appear as a sharp singlet.
~2.95s3HN-CH₃The N-methyl protons are also a singlet and are deshielded by the adjacent nitrogen.
~2.40m2HH-5These protons are adjacent to the lactam carbonyl and will be deshielded.
~1.90-2.10m4HH-3, H-4The remaining methylene protons on the piperidine ring are expected to be in the aliphatic region, with complex overlapping signals.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their electronic environment.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~172.0Ester C=OThe ester carbonyl carbon is typically found in this region.
~170.0Lactam C=OThe amide (lactam) carbonyl carbon is also in a similar region to the ester carbonyl.
~58.0C-2The carbon alpha to the ester and nitrogen is expected to be significantly deshielded.
~52.5-OCH₃The methyl ester carbon.
~35.0N-CH₃The N-methyl carbon.
~30.0C-5The carbon adjacent to the lactam carbonyl.
~25.0C-3Aliphatic carbon.
~22.0C-4Aliphatic carbon.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to piece together the structure. For this compound (C₈H₁₃NO₃), the expected molecular weight is 171.18 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

  • m/z = 171 (M⁺): The molecular ion peak.

  • m/z = 140: Loss of the methoxy group (-OCH₃) from the ester.

  • m/z = 112: Loss of the carbomethoxy group (-COOCH₃).

  • m/z = 98: Further fragmentation of the piperidine ring.

  • m/z = 57: A fragment corresponding to the N-methylated part of the ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)Functional GroupDescription
~1735C=O (Ester)Strong absorption characteristic of the ester carbonyl stretch.
~1650C=O (Lactam)Strong absorption for the amide carbonyl stretch in a six-membered ring.
~2950C-H (Aliphatic)Stretching vibrations of the methyl and methylene groups.
~1200C-O (Ester)Stretching vibration of the ester C-O bond.

Experimental Protocols

To obtain the data for structural validation, the following experimental protocols should be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for confirming the connectivity of the entire molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a GC or LC inlet.

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

  • High-Resolution Mass Spectrometry (HRMS): If available, obtain a high-resolution mass spectrum to confirm the elemental composition of the molecular ion and key fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum from approximately 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the expected functional groups.

Visualization of Validation Workflow

The following diagrams illustrate the logical workflow for the structural validation of this compound.

Structural Validation Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesized Product (Crude) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Purification & Analysis MS Mass Spectrometry (LRMS, HRMS) Synthesis->MS Purification & Analysis FTIR FTIR Spectroscopy Synthesis->FTIR Purification & Analysis Interpretation Compare Experimental Data with Predicted Spectra NMR->Interpretation MS->Interpretation FTIR->Interpretation Structure_Confirmation Structure Confirmed: This compound Interpretation->Structure_Confirmation Data Match

Caption: Overall workflow for the synthesis and structural validation.

NMR Data Interpretation H1_NMR ¹H NMR: - Chemical Shifts - Integration - Multiplicity Proton_Framework Proton Skeleton & Environment H1_NMR->Proton_Framework C13_NMR ¹³C NMR: - Number of Signals - Chemical Shifts Carbon_Backbone Carbon Skeleton C13_NMR->Carbon_Backbone TwoD_NMR 2D NMR (COSY, HSQC, HMBC): - Connectivity Connectivity_Map Atom-to-Atom Connections TwoD_NMR->Connectivity_Map Final_Structure Final Structure Confirmation Proton_Framework->Final_Structure Carbon_Backbone->Final_Structure Connectivity_Map->Final_Structure

Caption: Logic flow for NMR-based structure elucidation.

Conclusion

The structural validation of a synthesized molecule is a multi-faceted process that requires the careful acquisition and interpretation of data from several complementary spectroscopic techniques. By comparing the experimental data from ¹H NMR, ¹³C NMR, mass spectrometry, and FTIR with the predicted values for this compound, researchers can achieve a high degree of confidence in the structure of their product. This guide provides a robust framework for this validation process, emphasizing the importance of understanding the underlying principles of each technique to make informed structural assignments.

References

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Comparative analysis of different synthetic routes to 6-oxopiperidine-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, offering a comparative analysis of synthetic strategies for 6-oxopiperidine-2-carboxylates, complete with mechanistic insights, experimental data, and detailed protocols.

Introduction: The Significance of the 6-Oxopiperidine-2-carboxylate Scaffold

The 6-oxopiperidine-2-carboxylate core, a cyclic lactam of α-aminoadipic acid, represents a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] These structures are integral to a wide array of biologically active molecules, including enzyme inhibitors, immunosuppressants, and antibiotics.[3] Their rigid, chiral framework makes them invaluable starting materials for constructing complex molecular architectures. Given their importance, the development of efficient, scalable, and stereocontrolled synthetic routes is of paramount interest to the drug development community.

This guide provides a comparative analysis of the principal synthetic methodologies for accessing 6-oxopiperidine-2-carboxylates. We will delve into the mechanistic underpinnings, operational advantages, and inherent limitations of each approach, offering field-proven insights to aid researchers in selecting the optimal strategy for their specific synthetic goals.

Route 1: Catalytic Hydrogenation of Pyridine Derivatives

The reduction of a stable aromatic pyridine ring is a direct and powerful strategy for synthesizing the saturated piperidine core. This approach is particularly attractive due to the wide availability of substituted pyridine precursors.

Mechanistic Rationale and Strategic Considerations

The hydrogenation of pyridines is a robust method for producing piperidines.[4] When the substrate is a 2-hydroxypyridine derivative (which exists in tautomeric equilibrium with the 2-pyridone form), hydrogenation yields the corresponding δ-lactam, 6-oxopiperidine.[4] The choice of catalyst and reaction conditions is critical and dictates the efficiency and selectivity of the transformation. Heterogeneous catalysts like platinum oxide (PtO₂), rhodium on carbon (Rh/C), and rhodium(III) oxide (Rh₂O₃) are commonly employed.[4][5]

Catalyst Selection:

  • Platinum Oxide (PtO₂): Often referred to as Adams' catalyst, PtO₂ is highly effective but can require harsh conditions, including high pressures (50-70 bar) and acidic solvents like glacial acetic acid.[5] These conditions may not be suitable for sensitive substrates.

  • Rhodium Catalysts (Rh₂O₃, Rh/C): Rhodium catalysts often exhibit higher activity under milder conditions (e.g., 5 bar H₂, 40 °C).[4] Rh₂O₃, in particular, has shown a broad substrate scope for reducing functionalized pyridines with minimal catalyst loading.[4]

The primary advantage of this route is its directness. However, the aromatic nature of the pyridine ring necessitates forcing conditions, and the functional group tolerance can be a limitation, as other reducible groups in the molecule may not be compatible.

Workflow: Hydrogenation of a 2-Hydroxypyridine Precursor

Start 2-Hydroxypyridine-6- carboxylic Acid Derivative Hydrogenation Hydrogenation (H₂, 5-70 bar, 40-80 °C) Start->Hydrogenation Catalyst Catalyst (e.g., Rh₂O₃, PtO₂) Solvent (e.g., TFE, Acetic Acid) Catalyst->Hydrogenation Product 6-Oxopiperidine-2- carboxylate Hydrogenation->Product

Caption: Catalytic hydrogenation workflow.

Route 2: Dieckmann Condensation of N-Acyl-α-aminoadipate Diesters

The Dieckmann condensation is a classic and reliable method for constructing five- and six-membered rings via an intramolecular Claisen condensation of a diester.[6][7] This base-catalyzed reaction forms a β-keto ester, which is the core structure of the target molecule.

Mechanistic Rationale and Strategic Considerations

The synthesis begins with a diester of α-aminoadipic acid, where the amino group is protected with a suitable group (e.g., Boc, Cbz). A strong, non-nucleophilic base, typically an alkoxide like sodium ethoxide, deprotonates the carbon alpha to one of the ester groups, generating an enolate.[8] This enolate then undergoes an intramolecular nucleophilic attack on the second ester carbonyl, forming a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide leaving group yields the cyclic β-keto ester.[7]

The reaction's driving force is the final deprotonation of the highly acidic α-proton situated between the two carbonyls of the product, which forms a stabilized enolate and renders the final step effectively irreversible.[8]

Key considerations for this route include:

  • Precursor Synthesis: The starting N-protected aminoadipate diester must be synthesized first, adding steps to the overall sequence.

  • Base Selection: The choice of base is crucial. It must be strong enough to generate the enolate but should match the ester's alcohol portion (e.g., sodium ethoxide for diethyl esters) to prevent transesterification.

  • Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions to avoid hydrolysis of the esters and the base.

This method offers good yields and is highly predictable, making it suitable for large-scale synthesis.

Workflow: Dieckmann Condensation

Start N-Protected α-Aminoadipate Diester Cyclization Intramolecular Condensation Start->Cyclization Base Strong Base (e.g., NaOEt in EtOH) Base->Cyclization Workup Acidic Workup (e.g., H₃O⁺) Cyclization->Workup Product N-Protected 6-Oxopiperidine- 2-carboxylate Workup->Product

Caption: Dieckmann condensation workflow.

Route 3: Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition that forms a six-membered nitrogen-containing ring in a single, often stereocontrolled, step.[9] It involves the reaction of an nitrogen-containing dienophile (an imine) with a diene.[10]

Mechanistic Rationale and Strategic Considerations

In a typical approach for this target, an imine is generated in situ from an amine and an α-keto ester (e.g., ethyl glyoxylate). This electron-deficient imine serves as the dienophile. It reacts with an electron-rich diene, such as Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), in a [4+2] cycloaddition. This reaction can be promoted by Lewis acids and often proceeds with high regio- and stereoselectivity.[9] The initial cycloadduct is a dihydropyridone, which can be readily converted to the desired 6-oxopiperidine-2-carboxylate through hydrolysis of the enol ether and subsequent reduction of the remaining double bond.

The main advantages of this route are:

  • Convergence: It rapidly builds molecular complexity.

  • Stereocontrol: By using chiral auxiliaries or catalysts, asymmetric variants can provide access to enantioenriched products.

Challenges include the sensitivity of the dienes and the need for careful optimization of reaction conditions to control selectivity. The mechanism may be concerted or stepwise depending on the substrates and catalysts used.[9][11]

Workflow: Aza-Diels-Alder Approach

cluster_0 Imine Formation Amine Amine Imine Imine Dienophile Amine->Imine Glyoxylate Glyoxylate Ester Glyoxylate->Imine Cycloaddition [4+2] Cycloaddition (Lewis Acid) Imine->Cycloaddition Diene Danishefsky's Diene Diene->Cycloaddition Intermediate Dihydropyridone Intermediate Cycloaddition->Intermediate FinalSteps Hydrolysis & Reduction Intermediate->FinalSteps Product 6-Oxopiperidine-2- carboxylate FinalSteps->Product

Caption: Aza-Diels-Alder workflow.

Comparative Analysis of Synthetic Routes

The optimal choice of synthetic route depends heavily on the specific requirements of the project, including scale, desired stereochemistry, and available starting materials.

FeatureCatalytic HydrogenationDieckmann CondensationAza-Diels-Alder Reaction
Starting Materials Substituted 2-hydroxypyridines. Availability can vary.N-protected α-aminoadipic acid. Readily prepared.Simple amines, glyoxylates, and specialized dienes.
Number of Steps Low (often 1-2 steps from precursor).Moderate (requires precursor synthesis).Moderate (convergent but requires follow-up steps).
Overall Yield Generally good to excellent.Good to high, very reliable.Variable, depends heavily on optimization.
Stereocontrol Difficult to control without chiral catalysts or resolution.Can be controlled if starting from chiral α-aminoadipic acid.Excellent potential for high diastereoselectivity and enantioselectivity.
Scalability Can be challenging due to high pressures and specialized equipment.Excellent; a classic, robust industrial reaction.Moderate; sensitive reagents may pose challenges on a large scale.
Functional Group Tol. Limited; sensitive to reducing conditions.Moderate; sensitive to strong base.Good, but sensitive to Lewis acids.
Key Advantage Directness from aromatic precursors.Reliability and scalability.Rapid complexity generation and stereocontrol.
Key Disadvantage Harsh conditions, poor stereocontrol.Requires multi-step precursor synthesis.Sensitive reagents, requires optimization.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-oxopiperidine-2-carboxylate via Catalytic Hydrogenation

This protocol is representative of the hydrogenation approach, adapted from principles described for pyridine reductions.[4]

Materials:

  • Ethyl 2-hydroxy-pyridine-6-carboxylate (1.0 eq)

  • Rhodium(III) oxide (Rh₂O₃, 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • To a high-pressure reactor vessel, add ethyl 2-hydroxy-pyridine-6-carboxylate and Rh₂O₃.

  • Evacuate the vessel and backfill with nitrogen gas three times.

  • Add TFE via syringe to dissolve the substrate (concentration approx. 0.5 M).

  • Seal the vessel, then purge with hydrogen gas three times.

  • Pressurize the vessel to 5 bar with hydrogen gas.

  • Heat the reaction mixture to 40 °C and stir vigorously for 16 hours.

  • After cooling to room temperature, carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the title compound as a white solid.

Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS. The hydrogenation of the pyridine ring should be evident by the appearance of aliphatic proton signals and the disappearance of aromatic signals.

Notes and Troubleshooting:

  • Incomplete conversion may occur. If so, reaction time can be extended, or catalyst loading increased.

  • Ensure all connections on the pressure apparatus are secure before heating.

  • Rh₂O₃ is an air-stable catalyst, simplifying handling.[4]

Protocol 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-6-oxopiperidine-2-carboxylate via Dieckmann Condensation

This protocol illustrates the intramolecular cyclization strategy.[6][7]

Materials:

  • Diethyl 2-(tert-butoxycarbonylamino)adipate (1.0 eq)

  • Sodium ethoxide (NaOEt, 1.1 eq)

  • Anhydrous ethanol

  • 1 M Hydrochloric acid (HCl)

  • Standard anhydrous reaction glassware (oven-dried)

Step-by-Step Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Dissolve sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere.

  • Heat the solution to reflux.

  • Dissolve the diethyl 2-(tert-butoxycarbonylamino)adipate in a minimal amount of anhydrous ethanol and add it to the dropping funnel.

  • Add the diester solution dropwise to the refluxing sodium ethoxide solution over 1 hour.

  • Continue to reflux the reaction mixture for an additional 4 hours.

  • Cool the reaction to room temperature, then to 0 °C in an ice bath.

  • Slowly acidify the mixture by adding 1 M HCl dropwise until the pH is ~3-4.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification: The crude β-keto ester is purified by flash column chromatography on silica gel to afford the pure product.

Characterization: Confirm product formation via spectroscopic methods. The disappearance of one of the ethoxy group signals in the ¹H NMR and the appearance of a characteristic enol proton signal are indicative of successful cyclization.

Notes and Troubleshooting:

  • The use of strictly anhydrous solvents is critical to prevent saponification.

  • The final acidification step must be done carefully at low temperature to avoid decarboxylation or hydrolysis of the Boc group.

  • If the reaction is sluggish, a stronger base like sodium hydride (NaH) in THF can be used, but with increased safety precautions.

Conclusion and Future Outlook

The synthesis of 6-oxopiperidine-2-carboxylates can be achieved through several robust and effective strategies.

  • Catalytic hydrogenation offers the most direct route from readily available pyridine precursors, though it may require specialized equipment and offers limited stereocontrol.

  • The Dieckmann condensation stands out for its reliability, predictability, and scalability, making it a workhorse for producing racemic or chirally-derived materials.

  • The aza-Diels-Alder reaction provides a modern, convergent approach with excellent potential for asymmetric synthesis, enabling rapid access to complex and enantioenriched scaffolds.

The choice of method should be guided by a careful consideration of the desired scale, stereochemical outcome, and the specific functionalities present in the target molecule. As catalytic methods continue to advance, particularly in the realm of asymmetric hydrogenation and cycloadditions, the synthesis of these valuable building blocks will undoubtedly become even more efficient and versatile.

References

  • Allouchi, H., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, E60(6), o957–o958. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Oxopiperidine-2-carboxylic acid. In PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • Patil, S. A., et al. (2018). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved January 19, 2026, from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved January 19, 2026, from [Link]

  • Bull, J. A., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(9), 3145-3161. [Link]

  • Liu, Y., et al. (2017). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [Link]

  • Wang, D., & Astruc, D. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 355(1), 123-130. [Link]

  • Matassini, C., et al. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 24(19), 3505. [Link]

  • Buffa, F., et al. (2017). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry, 15(46), 9774-9791. [Link]

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A Comparative Guide to the Biological Activity of Methyl 1-methyl-6-oxopiperidine-2-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Piperidine Scaffolds

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it an ideal scaffold for drug design.[1] A critical aspect in the development of piperidine-based pharmaceuticals is stereochemistry. The introduction of a chiral center, as is the case with Methyl 1-methyl-6-oxopiperidine-2-carboxylate, necessitates a thorough investigation into the biological activities of its individual enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. This guide provides a comprehensive framework for the comparative analysis of the (R) and (S)-enantiomers of this compound, from synthesis and chiral separation to a proposed workflow for evaluating their differential biological activities.

Synthesis and Chiral Separation: Foundational Steps for Comparative Analysis

A prerequisite for comparing the biological activities of the enantiomers of this compound is their synthesis and subsequent separation into enantiomerically pure forms.

Racemic Synthesis

The synthesis of racemic this compound can be approached through various established methods for piperidine ring formation. A common strategy involves the cyclization of a linear precursor. For instance, a Dieckmann condensation of a suitably substituted amino diester could be a viable route to the 6-oxopiperidine-2-carboxylate core, followed by N-methylation.

Chiral Separation: Isolating the Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step. Several techniques can be employed for this purpose, with chiral chromatography and capillary electrophoresis being prominent methods.

Experimental Protocol: Chiral Separation by Capillary Electrophoresis

Capillary electrophoresis (CE) with chiral selectors is a powerful technique for the enantioseparation of chiral compounds.[3][4]

Objective: To resolve the racemic mixture of this compound into its individual enantiomers.

Materials:

  • Racemic this compound

  • Capillary Electrophoresis system

  • Fused-silica capillary

  • Background electrolyte (BGE), e.g., phosphate buffer

  • Chiral selectors (e.g., cyclodextrins and their derivatives)[3][4]

  • Methanol

  • Deionized water

Procedure:

  • Capillary Conditioning: The new capillary is conditioned by flushing with 1 M NaOH, followed by deionized water, and finally the background electrolyte.

  • Sample Preparation: A stock solution of the racemic compound is prepared in methanol and diluted with the BGE to the desired concentration.

  • Chiral Selector Screening: A screening of different chiral selectors (e.g., various cyclodextrins) is performed by adding them to the BGE to identify the selector that provides the best enantiomeric resolution.

  • Optimization of Separation Parameters: Key parameters such as BGE pH, concentration of the chiral selector, applied voltage, and capillary temperature are optimized to achieve baseline separation of the enantiomers.

  • Analysis: The sample is injected into the capillary, and the electropherogram is recorded. The migration times of the two enantiomers will differ in the presence of an effective chiral selector.

Diagram: Chiral Separation Workflow

G cluster_synthesis Synthesis cluster_separation Chiral Separation racemic_synthesis Racemic Synthesis of this compound chiral_separation Chiral Capillary Electrophoresis racemic_synthesis->chiral_separation enantiomer_r (R)-Enantiomer chiral_separation->enantiomer_r enantiomer_s (S)-Enantiomer chiral_separation->enantiomer_s

Caption: Workflow from racemic synthesis to chiral separation.

Comparative Biological Activity: A Proposed Investigational Framework

Given the prevalence of the piperidine scaffold in neurologically active agents and other therapeutic areas, a multi-faceted approach to comparing the biological activities of the enantiomers of this compound is warranted. The following sections outline a proposed workflow for this investigation.

In Vitro Target-Based Assays

Many piperidine derivatives exert their effects by interacting with specific biological targets such as receptors or enzymes.[5] A primary step in characterizing the enantiomers is to screen them against a panel of relevant targets.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity of each enantiomer for a specific receptor (e.g., a G-protein coupled receptor).

Materials:

  • Purified (R)- and (S)-enantiomers

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • Assay buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a multi-well plate, add cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test enantiomer.

  • Incubation: Incubate the plate to allow for competitive binding between the radiolabeled ligand and the test enantiomer to the receptor.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well and wash to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity of the filter-bound material using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test enantiomer concentration. Calculate the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand).

Data Presentation: Comparative Binding Affinities

EnantiomerTarget Receptor X (IC50, nM)Target Receptor Y (IC50, nM)
(R)-enantiomerHypothetical ValueHypothetical Value
(S)-enantiomerHypothetical ValueHypothetical Value
Racemic MixtureHypothetical ValueHypothetical Value
Cell-Based Functional Assays

Following target identification, cell-based assays are crucial to determine the functional consequences of target engagement. These assays can reveal whether an enantiomer acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol: Calcium Mobilization Assay

Objective: To assess the ability of each enantiomer to elicit a cellular response (calcium mobilization) mediated by a Gq-coupled receptor.

Materials:

  • Cells expressing the target receptor

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Assay buffer

  • Fluorescent plate reader

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye.

  • Compound Addition: Add varying concentrations of the test enantiomer to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescent plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the enantiomer concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Diagram: Proposed Biological Evaluation Workflow

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation binding_assay Target Binding Assays functional_assay Cell-Based Functional Assays binding_assay->functional_assay pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies functional_assay->pk_pd_studies toxicology Toxicological Assessment pk_pd_studies->toxicology

Caption: A workflow for the comprehensive biological evaluation of enantiomers.

In Vivo Pharmacokinetic and Pharmacodynamic Studies

Should in vitro studies reveal promising and stereoselective activity, in vivo studies in animal models are the next logical step.

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of each enantiomer would be assessed. It is not uncommon for enantiomers to have different metabolic fates, leading to variations in their half-life and exposure.

  • Pharmacodynamics (PD): The in vivo efficacy of each enantiomer would be evaluated in a relevant disease model. This would involve measuring a physiological or behavioral endpoint to determine the dose-response relationship for each enantiomer.

Conclusion: The Imperative of Enantiomeric Resolution

While specific experimental data on the differential biological activities of (R)- and (S)-Methyl 1-methyl-6-oxopiperidine-2-carboxylate is not yet publicly available, the principles of medicinal chemistry and pharmacology strongly suggest that a stereoselective biological profile is highly probable. The presence of the chiral center at the 2-position of the piperidine ring can significantly influence the compound's interaction with chiral biological macromolecules, leading to differences in potency, efficacy, and safety. The proposed framework in this guide offers a scientifically rigorous pathway for elucidating these potential differences. Such studies are not merely an academic exercise but a crucial step in the development of safer and more effective therapeutic agents. The synthesis of enantiomerically pure pharmaceuticals is vital for ensuring higher efficacy and fewer side effects.[1]

References

  • The Role of Piperidine Deriv
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central.
  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migr
  • Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimiz

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Piperidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in medicinal chemistry.[1] Its prevalence stems from a combination of favorable properties: it is a saturated, non-aromatic ring that can adopt a stable low-energy chair conformation, presenting substituents in well-defined three-dimensional orientations.[2] This structural rigidity allows for precise interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and provides a convenient handle for modulating physicochemical properties like solubility and pKa.[3]

From a drug development perspective, the piperidine motif often enhances "druggability" by improving metabolic stability and pharmacokinetic profiles.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperidine-based inhibitors across several key therapeutic target classes, supported by experimental data and detailed protocols for their evaluation. We will explore how subtle modifications to the piperidine core and its substituents can dramatically influence potency, selectivity, and overall pharmacological profile.

Core Principles of Piperidine SAR: A Structural Perspective

The therapeutic efficacy of a piperidine-based inhibitor is profoundly influenced by the substitution pattern, stereochemistry, and conformational constraints of the ring system. Understanding these principles is fundamental to rational drug design.

  • Substitution and Stereochemistry: The placement and orientation (axial vs. equatorial) of substituents on the piperidine ring are critical. Chiral centers can lead to significant differences in potency and selectivity between enantiomers.[4][5] For instance, introducing substituents at the 2-position can enhance aqueous solubility, while modifications at the 4-position often dictate selectivity for the target protein.[4][5]

  • The Nitrogen (N-1) Position: The piperidine nitrogen is a key point for modification. Substituents at this position can modulate basicity, which affects solubility and cell permeability. Large, bulky groups at N-1 can also provide additional interactions with the target protein or be used to fine-tune the pharmacokinetic properties of the molecule.[6]

  • Bioisosteric Replacements: While the piperidine ring is highly effective, it can be a site of metabolic breakdown, often at the carbons adjacent to the nitrogen.[7] Bioisosteric replacement—substituting the piperidine with a different ring system that retains similar physicochemical or biological properties—is a common strategy to overcome this and other liabilities. Common replacements include morpholine (to increase polarity and block metabolism), azetidine (to reduce lipophilicity and explore new chemical space), and spirocyclic systems (to introduce conformational rigidity).[7][8][9]

Below is a diagram illustrating the key positions on the piperidine scaffold that are commonly modified in drug design and their general influence on inhibitor properties.

SAR_Principles cluster_piperidine Piperidine Scaffold Piperidine P_N1 P_Pos2 P_Pos3 P_Pos4 N1_label N-1 Position: - Modulates pKa, solubility - Influences pharmacokinetics - Site for target interaction N1_label->P_N1 Pos2_label Position 2/6: - Affects stereochemistry - Can enhance solubility - Metabolic 'soft spot' Pos2_label->P_Pos2 Pos3_label Position 3/5: - Stereochemistry is critical - Vector for additional binding Pos3_label->P_Pos3 Pos4_label Position 4: - Key for selectivity - Major interaction point - Site for large substituents Pos4_label->P_Pos4 Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow Synthesis Compound Synthesis & Purification Biochem Biochemical Assay (e.g., Enzyme Inhibition) Synthesis->Biochem Initial Screening IC50 Determine IC50 Value (Potency) Biochem->IC50 MoA Mechanism of Action Studies (e.g., Kinetics, Reversibility) IC50->MoA Characterize Hits CellBased Cell-Based Potency Assay (e.g., Proliferation, Reporter) IC50->CellBased Validate in Cells EC50 Determine EC50 Value (Cellular Efficacy) CellBased->EC50 Selectivity Selectivity Profiling (Off-Target Effects) EC50->Selectivity LeadOpt Lead Optimization Selectivity->LeadOpt

Caption: A typical workflow for inhibitor characterization.

Protocol 1: Biochemical Enzyme Inhibition Assay (IC50 Determination)

Principle: This protocol determines the concentration of an inhibitor required to reduce the activity of a target enzyme by 50% (IC50). The method relies on measuring the rate of a reaction that produces a detectable signal (e.g., absorbance, fluorescence). [10]The validity of the assay is ensured by including appropriate controls and ensuring the reaction proceeds under linear, steady-state conditions. [11] Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the piperidine inhibitor in 100% DMSO.

    • Prepare assay buffer appropriate for the target enzyme (e.g., Tris-HCl, HEPES with necessary co-factors like MgCl2, DTT).

    • Prepare a stock solution of the enzyme in assay buffer. The final concentration used in the assay should be significantly lower than the inhibitor's expected Ki to avoid tight-binding effects. [11] * Prepare a stock solution of the enzyme's substrate in assay buffer.

  • Assay Plate Preparation (96-well format):

    • Create a serial dilution of the inhibitor. Typically, an 11-point, 3-fold serial dilution is performed in DMSO, starting from a high concentration (e.g., 1 mM).

    • In the assay plate, add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO alone (for 0% and 100% activity controls) to the appropriate wells.

    • Add assay buffer to all wells.

    • Add the enzyme solution to all wells except the "no enzyme" blanks. Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiating and Monitoring the Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader set to the appropriate wavelength and temperature.

    • Monitor the change in signal (e.g., absorbance or fluorescence) over time (kinetic read). The initial rate of the reaction should be linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.

    • Normalize the data:

      • The average rate of the DMSO-only wells represents 100% activity.

      • The average rate of wells with a known, potent inhibitor (or no enzyme) represents 0% activity.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Protocol 2: Cell-Based Potency Assay (e.g., Proliferation Assay)

Principle: This assay measures the functional consequence of target inhibition within an intact cell. [12]For targets involved in cell growth (e.g., MDM2, PARP), a proliferation assay is a common readout. The assay determines the effective concentration that causes 50% inhibition of cell growth (EC50 or GI50). The choice of cell line is critical and should be based on the mechanism of action of the product. [12] Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a cancer cell line known to be sensitive to the inhibition of the target pathway (e.g., SJSA-1 for MDM2 inhibitors, MDA-MB-436 for PARP inhibitors). [13][14] * Trypsinize and count the cells. Seed the cells into a 96-well clear-bottom plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).

    • Allow the cells to adhere and resume growth by incubating for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the piperidine inhibitor in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent toxicity.

    • Remove the old medium from the cell plate and add the medium containing the diluted inhibitor or vehicle control (medium with DMSO).

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours) at 37°C, 5% CO2.

  • Measuring Cell Proliferation:

    • Quantify cell viability/proliferation using a suitable method. Common methods include:

      • Resazurin (AlamarBlue) Assay: Add Resazurin solution to each well and incubate for 2-4 hours. Measure fluorescence.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.

  • Data Analysis:

    • Normalize the data:

      • The average signal from vehicle-treated wells represents 100% cell growth.

      • The average signal from wells treated with a high concentration of a cytotoxic agent (or from wells with no cells) represents 0% growth.

    • Plot the normalized percent growth versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC50/GI50 value.

Conclusion and Future Directions

The piperidine scaffold remains a cornerstone of modern medicinal chemistry, offering a robust and versatile framework for the design of potent and selective inhibitors. [1]A thorough understanding of its structure-activity relationships—from the impact of stereochemistry and substitution to the strategic use of bioisosteric replacements—is essential for successful drug discovery campaigns. The comparative data presented here for PARP, AChE, and MDM2 inhibitors underscore how different modifications to the same core structure can be exploited to achieve high affinity for diverse biological targets.

The path from a potent biochemical inhibitor to a successful therapeutic agent is paved with rigorous experimental validation. The detailed protocols for biochemical and cell-based assays provide a framework for generating reliable and reproducible data, forming the self-validating system required to make confident decisions in lead optimization. As our understanding of complex biological systems deepens, the privileged piperidine scaffold will undoubtedly continue to be a starting point for the development of next-generation therapeutics.

References

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A Comparative Guide to the Synthesis of 4-Carboxy-4-Anilidopiperidines: From Traditional Routes to Modern Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-carboxy-4-anilidopiperidine scaffold is a cornerstone in the development of potent synthetic opioids, most notably as a key precursor to fentanyl and its analogues.[1] The synthetic accessibility and efficiency of producing this core structure are of paramount importance for both legitimate pharmaceutical research and the development of reference standards. This guide provides an in-depth comparison of the primary synthetic routes to 4-carboxy-4-anilidopiperidines, offering a critical evaluation of their methodologies, performance, and practical considerations. We will delve into the traditional Strecker-based synthesis, a modern and significantly improved route utilizing a tert-butyl ester protecting group, and an alternative approach via a spirohydantoin intermediate.

The Enduring Challenge: Limitations of the Traditional Strecker-Janssen Synthesis

The classical approach to 4-carboxy-4-anilidopiperidines, often referred to as the Janssen method, is rooted in the Strecker synthesis.[2][3] This pathway typically commences with a one-pot reaction between a 4-piperidone derivative, aniline, and a cyanide source to form an α-aminonitrile. Subsequent hydrolysis of the nitrile to the desired carboxylic acid presents the most significant challenge of this route.

The hydrolysis is notoriously difficult, often requiring harsh conditions such as prolonged heating in strong acid or base.[2][4] These forcing conditions can lead to low yields and the formation of undesirable byproducts. For instance, the hydrolysis of the nitrile to the intermediate carboxamide can be inefficient, and the final conversion to the carboxylic acid often results in modest yields.[2][4][5] Furthermore, attempts to directly hydrolyze ester analogues of these compounds to the carboxylic acid can be problematic, sometimes leading to N-despropionylation through an acyl-shift mechanism.[2] A Chinese patent describes a three-step process involving the Strecker reaction, hydrolysis to the amide with sulfuric acid, and subsequent hydrolysis to the carboxylic acid with concentrated hydrochloric acid, with reported overall yields varying significantly.[6][7]

A Modern Solution: The Tert-Butyl Ester Strategy for Enhanced Yield and Purity

To overcome the inherent limitations of the traditional route, a more contemporary and efficient synthesis has been developed, centered around the use of a tert-butyl ester as a protecting group for the carboxylic acid functionality.[2][8] This strategy dramatically improves the overall yield and scalability of the synthesis of N-acylated 4-anilidopiperidine-4-carboxylic acids.[2][8][9]

This improved route begins with the readily available 4-phenylamino-1-benzyl-4-piperidinecarboxylic acid. The carboxylic acid is first protected as a tert-butyl ester, a transformation that can be achieved in high yield. The subsequent N-acylation proceeds smoothly, and the crucial final step—the deprotection of the tert-butyl ester to unveil the free carboxylic acid—is accomplished under mild acidic conditions, thus avoiding the harsh basic hydrolysis that plagues the traditional method. This approach not only provides higher yields but also simplifies purification and is more amenable to large-scale production.[2][8]

An Alternative Pathway: The Spirohydantoin Route

Another documented alternative for the synthesis of the key intermediate, 4-amino-4-carboxypiperidine, involves the formation of a spirohydantoin.[2] This method starts with the reaction of 4-piperidone with ammonium carbonate and potassium cyanide to form a piperidine-4-spiro-5'-hydantoin. This intermediate can then be hydrolyzed under alkaline conditions to yield the desired α-amino acid.[2] While this route offers an alternative to the direct Strecker synthesis of the anilino-nitrile, the subsequent steps to introduce the aniline and N-acyl groups would still be required.

Comparative Analysis of Synthetic Routes

The following table summarizes the key performance indicators for the traditional Strecker/Janssen-type synthesis and the modern tert-butyl ester protection strategy.

FeatureTraditional Strecker/Janssen RouteTert-Butyl Ester Protection Route
Starting Material 1-Substituted-4-piperidone, Aniline, Cyanide Source4-Phenylamino-1-benzyl-4-piperidinecarboxylic acid
Key Challenge Harsh hydrolysis of the nitrile/esterIntroduction and removal of protecting group
Overall Yield Low to moderate (highly variable)[2][6][7]High and reproducible[2][8]
Scalability Limited due to harsh conditions and low yieldsWell-suited for large-scale production[2][8]
Reaction Conditions Forcing (high temperatures, strong acids/bases)Generally mild
Purification Often challenging due to byproductsMore straightforward

Visualizing the Synthetic Pathways

To further illustrate the differences between these synthetic strategies, the following diagrams outline the key transformations.

Traditional_Route Start 1-Benzyl-4-piperidone Aminonitrile α-Aminonitrile Start->Aminonitrile Aniline, KCN (Strecker Reaction) Amide Amide Aminonitrile->Amide Conc. H2SO4 Acid 4-Carboxy-4-anilidopiperidine Amide->Acid Conc. HCl, heat

Caption: Traditional Strecker/Janssen Synthesis Route.

TertButyl_Route Start 4-Phenylamino-1-benzyl- 4-piperidinecarboxylic acid ProtectedAcid tert-Butyl Ester Start->ProtectedAcid tert-Butylation AcylatedEster N-Acylated tert-Butyl Ester ProtectedAcid->AcylatedEster Acylation FinalAcid N-Acylated 4-Carboxy- 4-anilidopiperidine AcylatedEster->FinalAcid Mild Acidic Deprotection

Caption: Modern Tert-Butyl Ester Protection Strategy.

Experimental Protocols

Protocol 1: Traditional Synthesis of 1-Benzyl-4-anilino-piperidine-4-carboxylic acid[6][7]

Step 1: Synthesis of 1-Benzyl-4-cyano-4-anilinopiperidine (Strecker Reaction) To a solution of 1-benzyl-4-piperidone, hydrocyanic acid is added at 0-15 °C under basic catalysis. The reaction mixture is then heated to reflux, and aniline is added. After completion of the reaction, the mixture is cooled, and glacial acetic acid is added to induce crystallization. The solid product is collected by filtration.

Step 2: Hydrolysis to 1-Benzyl-4-carbamoyl-4-anilinopiperidine The α-aminonitrile from Step 1 is added to 70-90% sulfuric acid and stirred at 20-50 °C for 50-90 hours. The reaction mixture is then poured into a crushed ice solution, and the pH is adjusted to 4-9 with concentrated ammonia water to precipitate the amide, which is collected by filtration.

Step 3: Hydrolysis to 1-Benzyl-4-anilino-piperidine-4-carboxylic acid The amide from Step 2 is added to concentrated hydrochloric acid and heated to reflux for 10-20 hours. The solution is then cooled to 0-30 °C and allowed to stand for 24-54 hours to crystallize the final product, which is collected by filtration, washed, and dried.

Protocol 2: Synthesis of N-Propionylated 4-Carboxy-4-Anilidopiperidine via Tert-Butyl Ester Protection[2]

Step 1: Synthesis of tert-Butyl 4-phenylamino-1-benzyl-4-piperidinecarboxylate 4-Phenylamino-1-benzyl-4-piperidinecarboxylic acid (10 mmol) is dissolved in dry toluene (30 mL) under an argon atmosphere. The mixture is heated to 90 °C, and N,N-dimethylformamide di-tert-butyl acetal (40 mmol) is added dropwise. The mixture is refluxed for 8 hours. After cooling, toluene is added, and the organic phase is washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography (silica gel, hexane-ethyl acetate 8:2) to yield the tert-butyl ester (71% yield).

Step 2: Synthesis of tert-Butyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-benzyl-4-piperidinecarboxylate The tert-butyl ester from Step 1 (9.05 mmol) is dissolved in dry chloroform (115 mL), and N-ethyldiisopropylamine (46 mmol) is added. Propionyl chloride (27.6 mmol) is added dropwise, and the mixture is refluxed for 8 hours. After cooling, the mixture is poured into water, and the organic layer is separated, washed with water, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography to give the N-propionylated ester (60% yield).

Step 3: Debenzylation and N-Alkylation (if required, leading to other fentanyl precursors) This step is specific to the synthesis of precursors for compounds like carfentanil and is detailed in the reference.[2]

Step 4: Deprotection to the Final Carboxylic Acid The N-acylated tert-butyl ester is treated with a mild acidic solution (e.g., trifluoroacetic acid in dichloromethane) to cleave the tert-butyl group and yield the final N-acylated 4-carboxy-4-anilidopiperidine.

Conclusion

While the traditional Strecker-based synthesis of 4-carboxy-4-anilidopiperidines has historical significance, it is hampered by low yields and harsh reaction conditions, particularly in the hydrolysis step. The modern approach utilizing a tert-butyl ester protecting group offers a superior alternative, providing a more efficient, scalable, and higher-yielding pathway to these crucial pharmaceutical intermediates. For researchers and drug development professionals, the adoption of this improved methodology can significantly streamline the synthesis of 4-carboxy-4-anilidopiperidines and their derivatives, facilitating further research and development in the field of opioid analgesics.

References

  • Marton, J., Glaenzel, B., Roessler, J., Golaszewski, D., & Henriksen, G. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2823–2832. [Link]

  • ResearchGate. (n.d.). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives.
  • Marton, J., Glaenzel, B., Roessler, J., Golaszewski, D., & Henriksen, G. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2823-2832. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-carboxy-4-anilidopiperidine derivatives.
  • Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.
  • Van Daele, P. G., De Bruyn, M. F., Boey, J. M., Sanczuk, S., Agten, J. T., & Janssen, P. A. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittel-Forschung, 26(8), 1521–1531.
  • Kiricojević, V. D., et al. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.
  • Marton, J., et al. (2012). A convenient route to 4-carboxy-4-anilidopiperidine esters and acids. PubMed. [Link]

  • PubChem. (n.d.). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. PubChem. [Link]

  • Hammarström, L. G. J., et al. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses.
  • ChemicalBook. (n.d.). 1-Benzyl-4-piperidone synthesis. ChemicalBook.
  • Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
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  • Global Substance Registration System. (n.d.). 1-BENZYL-4-(PHENYLAMINO)PIPERIDINE-4-CARBOXYLIC ACID. GSRS.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 1-Benzyl-4-(phenylamino)
  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 1-methyl-6-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 1-methyl-6-oxopiperidine-2-carboxylate. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of the chemicals we handle. Adherence to these protocols is critical for ensuring personnel safety, maintaining environmental integrity, and complying with federal and local regulations.

Core Principles: Hazard Assessment and Pre-Disposal Safety

Anticipated Hazards:

  • Skin Irritation (H315): Causes skin irritation.[1][2]

  • Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][2]

  • Harmful if Swallowed (H302): May be harmful if ingested.[2]

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2]

  • Ventilation: Handle the compound and its waste within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed.[4]

Hazard Summary Table
Hazard ClassificationGHS CodeDescriptionPrimary Sources
Skin Corrosion/IrritationH315Causes skin irritation[1][2][5]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][2][5]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2][5]
Acute Toxicity, OralH302Harmful if swallowed[2][6]

Waste Characterization and Segregation: The Foundation of Compliance

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), chemical waste is regulated from its point of generation.[7]

  • Waste Determination: Based on its irritant and potential toxicity properties, this compound waste must be classified as hazardous chemical waste .[8] This prohibits its disposal via standard trash or sewer systems.[7]

  • Segregation is Non-Negotiable: Never mix this waste with other chemical streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department. The National Research Council emphasizes that incompatible chemicals must be kept separate to prevent dangerous reactions.[7] Store in a designated area away from strong oxidizing agents.[5]

Step-by-Step Disposal Protocol: From Bench to Pickup

This protocol outlines the procedure for accumulating waste at the point of generation, known as a Satellite Accumulation Area (SAA).[9][10]

Step 1: Select the Appropriate Waste Container
  • Compatibility: Use a clean, chemically compatible container. A borosilicate glass bottle with a screw cap is ideal. Ensure the container material will not degrade upon contact with the chemical.

  • Integrity: The container must be free of damage and have a secure, leak-proof closure.[7]

  • Venting: No special venting is required, but the cap should be kept securely closed when not in use to prevent the release of vapors.[9]

Step 2: Label the Waste Container Correctly

Proper labeling is a critical EPA requirement.[8]

  • Initial Labeling: Before adding any waste, affix a hazardous waste tag provided by your institution's EHS department.

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste" .[10]

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.

    • An indication of the hazards (e.g., "Irritant," "Toxic").[8]

Step 3: Accumulate Waste in the Satellite Accumulation Area (SAA)
  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9]

  • Volume Limits: A maximum of 55 gallons of total hazardous waste may be stored in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[9] While this compound is not anticipated to be P-listed, it is good practice to keep waste volumes minimal.

  • Procedure:

    • Add waste to the labeled container inside a fume hood.

    • Securely close the container immediately after adding waste.

    • Place the container in a designated SAA, preferably within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

Managing Spills and Contaminated Materials

Accidents require a prepared response. Spills and contaminated materials must be treated as hazardous waste.

  • Spill Cleanup:

    • Ensure adequate ventilation and wear appropriate PPE.[11]

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[12]

    • Carefully sweep or scoop the absorbed material into a designated, sealable container.[4]

  • Disposal of Contaminated Debris:

    • Items such as used gloves, absorbent pads, and contaminated labware must be disposed of as solid hazardous waste.

    • Collect these materials in a separate, clearly labeled, sealed plastic bag or container. The label should read "Hazardous Waste: Debris contaminated with this compound."

    • Place this container in the SAA for pickup.

Final Disposal Logistics and Regulatory Oversight

The final stage of disposal involves transitioning the waste from the laboratory to a licensed disposal facility, a process managed by your EHS department.

  • Requesting Pickup: Once a waste container is full, or if you are ceasing work with the chemical, contact your institution's EHS office to schedule a waste pickup.

  • From SAA to CAA: Trained EHS professionals will transport the waste from your lab's SAA to a Central Accumulation Area (CAA).[10] The CAA is a designated, managed location where waste is stored for a limited time before being picked up by a licensed hazardous waste vendor.[8]

  • Waste Minimization: As part of regulatory compliance and best practices, laboratories should actively seek to minimize waste generation. This can be achieved by ordering only the necessary quantities of chemicals and maintaining an accurate chemical inventory.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste streams of this compound.

G cluster_0 Point of Generation (Laboratory) cluster_1 Containment & Labeling cluster_2 Accumulation & Disposal Start Waste Generated: This compound Liquid Pure Liquid or Solution Start->Liquid Spill Accidental Spill Start->Spill Container_Liq 1. Select compatible glass container. 2. Affix 'Hazardous Waste' label. 3. Add waste in fume hood. Liquid->Container_Liq Solid Contaminated Solid Debris (Gloves, Absorbents) Container_Sol 1. Select sealed bag or container. 2. Affix 'Hazardous Waste' label. 3. Add contaminated debris. Solid->Container_Sol Cleanup 1. Use inert absorbent. 2. Collect material. Spill->Cleanup Clean up immediately SAA Store in Satellite Accumulation Area (SAA) with secondary containment. Container_Liq->SAA Container_Sol->SAA Cleanup->Solid Treat as solid waste EHS Container Full: Contact EHS for Pickup SAA->EHS

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Methyl 1-methyl-6-oxopiperidine-2-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.